molecular formula C15H24O2 B1200109 Davanone CAS No. 30810-99-2

Davanone

Cat. No.: B1200109
CAS No.: 30810-99-2
M. Wt: 236.35 g/mol
InChI Key: FJKKZNIYYVEYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Davanone is a naturally occurring sesquiterpene ketone recognized for its significant role in the chemical profiles of various aromatic plants, particularly those within the Artemisia genus . Its molecular formula is C15H24O2, with a defined stereochemistry that is typically reported as (2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one . This compound is a major component of davana oil (from Artemisia pallens) and has been identified as a dominant constituent in other species, such as Artemisia indica from the Himalayan region, where it constituted 30.8% of the essential oil . Research Applications & Value this compound is primarily of interest in phytochemical and biological activity research. Recent studies highlight its potential in the following areas: • Antimicrobial Research : In-silico (computational) studies predict that this compound exhibits potent antibacterial properties. Molecular docking simulations suggest it forms stable interactions with key bacterial target proteins, such as NADPH-dependent catalase and dihydrofolate reductase, indicating a potential mechanism of action . • Antioxidant Research : Computational models also predict significant antioxidant capacity for this compound. Its potential to act as a free radical scavenger makes it a compound of interest for investigating oxidative stress . Chemical Profile The table below summarizes key identifiers and predicted properties for this compound :

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30810-99-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one

InChI

InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3

InChI Key

FJKKZNIYYVEYOL-UHFFFAOYSA-N

SMILES

CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C

Canonical SMILES

CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C

Synonyms

davanone

Origin of Product

United States

Foundational & Exploratory

Davanone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a naturally occurring sesquiterpenoid, has emerged as a promising candidate in oncology research, demonstrating significant anticancer potential in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cells, with a focus on its effects on cell viability, apoptosis, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Core Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting critical cell survival and proliferation pathways. Studies on ovarian cancer and acute myeloid leukemia (AML) cell lines have elucidated its role in modulating the intrinsic apoptotic pathway and disrupting the PI3K/AKT/MAPK signaling cascade.[1][2]

Quantitative Analysis of this compound's Efficacy

The cytotoxic effects of this compound have been quantified in various cancer cell lines, demonstrating its potency and selectivity.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
OVCAR-3Ovarian CancerNot explicitly stated, but dose-dependent inhibition observed up to 80 µM[1]
NCI-H526Acute Myeloid LeukemiaDose-dependent cytotoxicity observed at 5, 10, and 20 µM

Table 2: Modulation of Apoptotic Proteins by this compound in NCI-H526 AML Cells

TreatmentBax ExpressionBcl-2 ExpressionCaspase-3 Expression
ControlBaselineBaselineBaseline
This compound (5, 10, 20 µM)IncreasedDecreasedIncreased

Note: The data indicates a dose-dependent upregulation of pro-apoptotic Bax and caspase-3, and downregulation of anti-apoptotic Bcl-2.

Signaling Pathways Targeted by this compound

This compound's primary molecular target is the PI3K/AKT/MAPK signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively halts cancer cell progression.

PI3K/AKT/MAPK Signaling Pathway

This compound has been shown to block the PI3K/AKT/MAPK signaling pathway in ovarian cancer cells.[1][3] This inhibition leads to a cascade of downstream effects, ultimately culminating in apoptosis.

Davanone_PI3K_AKT_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K This compound This compound This compound->PI3K AKT AKT This compound->AKT MAPK MAPK This compound->MAPK PI3K->AKT AKT->MAPK Proliferation_Survival Cell Proliferation & Survival MAPK->Proliferation_Survival Apoptosis Apoptosis

Caption: this compound inhibits the PI3K/AKT/MAPK signaling pathway, leading to decreased cell proliferation and survival.

Intrinsic Apoptosis Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential (MMP) and the subsequent activation of a caspase cascade. In ovarian cancer cells, this compound treatment leads to increased activity of caspases-3, -8, and -9.[1] Furthermore, in AML cells, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.

Davanone_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Caspase8 Caspase-8 This compound->Caspase8 Activates MMP_Loss Loss of Mitochondrial Membrane Potential Bax->MMP_Loss Bcl2->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins and activating the caspase cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is performed to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Add varying concentrations of this compound to the wells. Include a control group with no drug treatment.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control group.

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber. This compound can be added to the upper or lower chamber to test its effect.

  • Incubation: Incubate the plate for a sufficient time to allow cell migration/invasion.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane and stain them with crystal violet.

  • Quantification: Count the stained cells under a microscope in several random fields to determine the extent of migration or invasion.

References

Davanone Signaling Pathway Modulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Davanone's Molecular Interactions and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the signaling pathway modulation by this compound, a sesquiterpenoid found in the essential oil of Artemisia pallens (davana). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic applications of this compound, particularly in oncology and inflammatory diseases.

Core Signaling Pathway Modulation: PI3K/AKT/MAPK Axis

Current research highlights this compound's significant impact on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cell survival, proliferation, and apoptosis. This compound has been shown to exert its anticancer effects, notably in ovarian cancer, through the downregulation of this pathway.

Mechanism of Action in Ovarian Cancer

In studies utilizing the human ovarian cancer cell line OVACAR-3, this compound has been observed to inhibit the phosphorylation of key proteins in the PI3K/AKT pathway in a dose-dependent manner. This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation.

Key Molecular Events:

  • Inhibition of PI3K and AKT Phosphorylation: this compound treatment leads to a significant reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). This is a crucial step as the activation of this pathway is often implicated in tumor progression and resistance to therapy.

  • Induction of Apoptosis: By suppressing the PI3K/AKT survival pathway, this compound promotes programmed cell death (apoptosis). This is evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2.

  • Caspase Activation: The induction of apoptosis by this compound is further confirmed by the increased activity of caspase-3, caspase-8, and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade.

  • Inhibition of Cell Migration and Invasion: this compound has been shown to reduce the migratory and invasive capacity of ovarian cancer cells, suggesting its potential to inhibit metastasis.

Quantitative Data Summary: Effects of this compound on OVACAR-3 Ovarian Cancer Cells

The following tables summarize the quantitative effects of this compound on the OVACAR-3 cell line as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on OVACAR-3 Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
10Not specified
20Not specified
40Not specified
80Not specified

Note: Specific percentage values for cell viability at each concentration were not available in the reviewed literature.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression and Activity

This compound Concentration (µM)Bax ActivityBcl-2 ActivityCaspase-3 ActivityCaspase-8 ActivityCaspase-9 Activity
Increasing DosesIncreasingDecreasingIncreasingIncreasingIncreasing

Note: The reviewed literature describes a dose-dependent trend but does not provide specific quantitative values for protein activity.

Table 3: Effect of this compound on PI3K/AKT Pathway Phosphorylation

This compound Concentration (µM)p-PI3K Levelsp-AKT Levels
Increasing DosesReducedReduced

Note: The reviewed literature indicates a reduction in phosphorylation with increasing this compound concentration, but specific densitometry data is not provided.

Potential Anti-Inflammatory Pathway Modulation: NF-κB Signaling

While less explored, this compound's reported ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. Further research is required to elucidate the precise mechanisms by which this compound may modulate NF-κB activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on ovarian cancer cells.

Cell Culture
  • Cell Line: Human ovarian cancer cell line OVACAR-3.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)
  • Seed OVACAR-3 cells in 96-well plates at a density of 5 x 10^3 cells/well.

  • After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seed OVACAR-3 cells in 6-well plates.

  • Treat cells with desired concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Treat OVACAR-3 cells with this compound at various concentrations (e.g., 0, 10, 40, 80 µM) for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, Bax, Bcl-2, caspases, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Transwell Migration and Invasion Assay
  • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is necessary.

  • Seed this compound-treated OVACAR-3 cells in the upper chamber in a serum-free medium.

  • Add a medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the insert.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the stained cells under a microscope in several random fields.

Visualizations: Signaling Pathways and Workflows

This compound's Inhibition of the PI3K/AKT Signaling Pathway

Davanone_PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling This compound This compound pPI3K p-PI3K This compound->pPI3K Inhibits pAKT p-AKT This compound->pAKT Inhibits PI3K PI3K PI3K->pPI3K Phosphorylation AKT AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Davanone_Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis Start OVACAR-3 Cells Treatment This compound Treatment (Varying Concentrations) Start->Treatment Viability Cell Viability (CCK-8 Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Migration Migration/Invasion (Transwell Assay) Treatment->Migration WesternBlot Western Blot (PI3K, AKT, Bax, Bcl-2, Caspases) Treatment->WesternBlot Davanone_Apoptosis_Logic This compound This compound PI3K_AKT_Inhibition Inhibition of PI3K/AKT Signaling This compound->PI3K_AKT_Inhibition Bax_Up ↑ Bax (Pro-apoptotic) PI3K_AKT_Inhibition->Bax_Up Bcl2_Down ↓ Bcl-2 (Anti-apoptotic) PI3K_AKT_Inhibition->Bcl2_Down Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Bax_Up->Caspase_Activation Bcl2_Down->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Davanone's In Vitro Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davanone, a sesquiterpenoid ketone, is a principal bioactive constituent of the essential oil derived from Artemisia pallens, commonly known as Davana. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, with a focus on its effects on primary macrophage cells. This compound has demonstrated significant potential in modulating inflammatory responses, particularly in the inhibition of pro-inflammatory cytokine production. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a multitude of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Macrophages are key players in the inflammatory process, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This compound has emerged as a promising natural compound with anti-inflammatory potential. In vitro studies have shown that cis-davanone can effectively inhibit the production of key pro-inflammatory cytokines in primary macrophages stimulated with LPS, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][2] This guide aims to provide an in-depth technical resource on the in vitro anti-inflammatory core of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by cis-Davanone in LPS-Stimulated Primary Macrophages

Cell LineInflammatory StimulusThis compound ConcentrationBiomarker% InhibitionIC50 Value
Primary MacrophagesLipopolysaccharide (LPS)Not specified in abstractTNF-αData not available in abstractData not available in abstract
Primary MacrophagesLipopolysaccharide (LPS)Not specified in abstractIL-6Data not available in abstractData not available in abstract

Note: Specific quantitative data on percentage inhibition and IC50 values are pending access to the full-text scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Cell Culture and Treatment
  • Cell Line: Primary macrophages are the preferred cell line for these studies.

  • Culture Conditions: Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is used to induce an inflammatory response in the macrophages. A typical concentration used is 1 µg/mL.

  • This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in the cell culture medium to achieve the desired final concentrations. Cells are typically pre-treated with this compound for a specific period (e.g., 1 hour) before stimulation with LPS.

Cytokine Quantification
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatants.

  • Procedure:

    • After the treatment period, the cell culture supernatant is collected.

    • Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength using a microplate reader.

    • The concentration of the cytokines is determined by comparison with a standard curve generated from recombinant cytokines.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

    • After washing, the membrane is incubated with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many natural compounds in macrophages are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for this compound's interaction with these pathways is still emerging, the following diagrams illustrate the canonical pathways and potential points of inhibition.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibition? This compound->NFkB_active Inhibition of Translocation?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK TAK1->ERK Other kinases p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Transcription This compound This compound This compound->TAK1 Inhibition? This compound->MKKs Inhibition?

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

Experimental_Workflow start Start culture Culture Primary Macrophages start->culture pretreat Pre-treat with this compound (various concentrations) culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate collect Collect Cell Culture Supernatant incubate->collect elisa Quantify TNF-α and IL-6 using ELISA collect->elisa data Data Analysis: Calculate % Inhibition and IC50 elisa->data end End data->end

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated primary macrophages.[1][2] This positions this compound as a compelling candidate for further investigation as a potential therapeutic agent for a range of inflammatory diseases.

Future research should focus on:

  • Elucidating the precise molecular mechanism: Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways is crucial to understanding its mode of action.

  • Expanding in vitro studies: Evaluating the effects of this compound on a wider range of inflammatory mediators and in different cell types will provide a more comprehensive understanding of its anti-inflammatory profile.

  • In vivo validation: Preclinical studies in animal models of inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic potential of this compound.

This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development. The presented data, protocols, and visualizations are intended to facilitate and guide future research into the promising anti-inflammatory properties of this compound.

References

Davanone: An In-Depth Technical Guide on its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of davanone, a sesquiterpenoid of significant interest. The information is compiled from various scientific studies to offer a detailed resource for research and development purposes. While data on pure this compound is limited, this document summarizes the antimicrobial activity of this compound-rich essential oils and extracts, outlines the experimental protocols for assessing this activity, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound is most frequently reported in the context of essential oils, particularly from Artemisia pallens (Davana oil), where it is a major constituent. The data presented below is for this compound-containing essential oils and extracts. It is crucial to consider that the observed activity may be due to the synergistic effects of multiple components within the oil or extract.

Table 1: Antibacterial Activity of this compound-Containing Preparations

PreparationThis compound Content (%)Bacterial StrainMethodMIC (μg/mL)Zone of Inhibition (mm)Reference
Artemisia pallens essential oil45.8Staphylococcus aureusAgar (B569324) dilution>60010[1][2]
Artemisia pallens essential oil45.8Pseudomonas aeruginosaAgar dilution>6007[1][2]
Artemisia pallens essential oil45.8Salmonella entericaAgar dilution>6007[1][2]
Davana root acetone (B3395972) extract isolateNot specifiedStaphylococcus aureusNot specified12.78 µM-
Artemisia pallens essential oil fraction72.2Staphylococcus aureusAgar dilution6011[2]
Artemisia pallens essential oil fraction72.2Bacillus subtilisAgar dilution6011[1]
Artemisia pallens essential oil fraction72.2Escherichia coliAgar dilution609[1]
Artemisia pallens essential oil fraction72.2Klebsiella pneumoniaeAgar dilution>600-[1]
Artemisia pallens essential oil fraction72.2Proteus vulgarisAgar dilution>600-[1]
Artemisia pallens essential oil fraction72.2Salmonella entericaAgar dilution6009[1]

Table 2: Antifungal Activity of this compound-Containing Preparations

PreparationThis compound Content (%)Fungal StrainMethodMIC (μg/mL)Zone of Inhibition (mm)Reference
Artemisia pallens essential oil45.8Candida albicansAgar dilution>6008[1][2]
Artemisia pallens essential oil fraction72.2Candida albicansAgar dilution6010[1][2]
This compound-type sesquiterpenes from Artemisia lobelliNot specifiedVarious fungiNot specifiedComparable to bifonazole-[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the antimicrobial activity of substances like this compound.

2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.

    • Well-isolated colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound/Extract Dilutions:

    • A stock solution of the test substance (this compound, essential oil, or extract) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to ensure solubility.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range is selected based on expected activity.

  • Inoculation and Incubation:

    • Each well containing the diluted test substance is inoculated with the prepared microbial suspension.

    • A positive control well (broth with inoculum, no test substance) and a negative control well (broth only) are included on each plate.

    • The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the test substance at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

2.2. Agar Diffusion Method (Disc Diffusion)

This method assesses the antimicrobial activity based on the diffusion of the test substance through an agar medium.

  • Preparation of Agar Plates and Inoculum:

    • A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

    • A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly spread over the entire surface of the agar plate to create a lawn of growth.

  • Application of Test Substance:

    • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound solution or essential oil.

    • The impregnated discs are then placed firmly onto the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

    • During incubation, the antimicrobial agent diffuses from the disc into the agar.

    • The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations: Proposed Mechanism of Action

The exact signaling pathways of this compound's antimicrobial action are not yet fully elucidated. However, the prevailing hypothesis suggests a multi-target mechanism primarily involving the disruption of the microbial cell membrane and inhibition of essential enzymes.[3]

Davanone_Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of this compound cluster_this compound This compound cluster_microbe Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome This compound This compound Membrane Lipid Bilayer This compound->Membrane Enzymes Essential Enzymes This compound->Enzymes Intracellular Penetration MembraneDisruption Membrane Disruption Membrane->MembraneDisruption CellDeath Microbial Cell Death MembraneDisruption->CellDeath EnzymeInhibition Enzyme Inhibition Enzymes->EnzymeInhibition EnzymeInhibition->CellDeath

Caption: Proposed antimicrobial mechanism of this compound.

Experimental_Workflow_MIC_Determination Workflow for MIC Determination (Broth Microdilution) prep_inoculum 1. Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of this compound in 96-well Plate prep_dilutions->inoculate controls 4. Include Positive (Inoculum only) and Negative (Broth only) Controls inoculate->controls incubate 5. Incubate Plate (37°C, 18-24h) controls->incubate read_results 6. Read Results Visually or with Plate Reader incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound, primarily as a component of Davana oil, exhibits a notable spectrum of antimicrobial activity against various bacteria and fungi. The data compiled in this guide, although largely from studies on essential oils and extracts, underscores the potential of this compound as an antimicrobial agent. Further research focusing on the activity of isolated this compound is warranted to fully characterize its antimicrobial profile and elucidate its precise mechanisms of action. The provided experimental protocols offer a standardized framework for future investigations in this area. This technical guide serves as a foundational resource for scientists and professionals engaged in the discovery and development of new antimicrobial therapies.

References

Davanone's Antimalarial Potential: A Technical Guide to its Activity Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction: The quest for novel antimalarial agents is a global health priority, driven by the emergence and spread of drug-resistant Plasmodium falciparum strains. Natural products remain a vital source of new therapeutic leads. Davanone, a sesquiterpene ketone, has been identified as a significant constituent of several plants, particularly within the Artemisia genus, species of which are renowned for their traditional use in treating malaria. While artemisinin, derived from Artemisia annua, is a cornerstone of modern antimalarial therapy, other species of Artemisia lacking this compound have also demonstrated antiplasmodial activity, suggesting the presence of other active constituents. This compound is a primary candidate for this activity.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimalarial activity of this compound and related compounds against P. falciparum. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate further investigation into this promising natural product. It is important to note that while this compound is hypothesized to be a key contributor to the antimalarial properties of certain plant extracts, research on the isolated, pure compound is still emerging. This guide therefore synthesizes the available direct and indirect evidence to provide a solid foundation for future studies.

Quantitative Data on Antiplasmodial Activity

The following tables summarize the available quantitative data for the in vitro antiplasmodial activity of hydroxythis compound (B600542), a closely related derivative of this compound, and extracts from this compound-containing plants.

Table 1: In Vitro Antiplasmodial Activity of Hydroxythis compound Against Plasmodium falciparum

CompoundP. falciparum StrainIC50 (µg/mL)Reference
Hydroxythis compoundD10 (Chloroquine-sensitive)0.5[1]
Hydroxythis compoundFAC8 (Chloroquine-resistant)0.5[1]

Table 2: In Vitro Antiplasmodial Activity of Extracts from this compound-Containing Plants

Plant SpeciesExtract TypeP. falciparum Strain(s)IC50 (µg/mL)This compound ContentReference
Artemisia kopetdaghensisDichloromethaneNot Specified1.04 (mg/mL)Present[1]
Artemisia turcomanicaPetroleum EtherNot Specified0.90 (mg/mL)19.3% in essential oil[1]

Table 3: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Reference
This compoundNot ReportedNot ReportedNot Reported
Hydroxythis compoundNot ReportedNot ReportedNot Reported

Note: The absence of cytotoxicity data for this compound and hydroxythis compound represents a critical knowledge gap that needs to be addressed in future research to fully assess their therapeutic potential.

Putative Mechanism of Action: Inhibition of Heme Detoxification

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. During the intra-erythrocytic stage, P. falciparum digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin (also known as β-hematin). Inhibition of this process leads to an accumulation of free heme, which is toxic to the parasite through the generation of reactive oxygen species and damage to cellular components.

Extracts from Artemisia species that contain this compound have been shown to inhibit β-hematin formation[1]. This suggests that this compound may act by binding to heme and preventing its crystallization into hemozoin.

Hemozoin_Inhibition Proposed Mechanism: Inhibition of Heme Detoxification cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin) Heme->Hemozoin Crystallization (Detoxification) Davanone_Heme This compound-Heme Complex ROS Reactive Oxygen Species (ROS) Heme->ROS Generates This compound This compound This compound->Heme Binds to Davanone_Heme->Hemozoin Inhibits Damage Parasite Death ROS->Damage

Caption: Proposed mechanism of this compound's antimalarial action.

Experimental Protocols

SYBR Green I-Based In Vitro Antiplasmodial Assay

This protocol describes a widely used fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

a. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • 96-well flat-bottom microplates

  • Test compound (this compound) stock solution in DMSO

  • SYBR Green I nucleic acid stain (10,000x stock)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

b. Experimental Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Preparation of Drug Plates: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (medium with DMSO) controls.

  • Parasite Inoculation: Prepare a parasite culture suspension with 2% hematocrit and 0.5-1% parasitemia. Add 180 µL of this suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from uninfected red blood cells).

    • Normalize the fluorescence values to the negative control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Assay for Cytotoxicity (CC50) Determination

This protocol outlines the procedure for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine the 50% cytotoxic concentration (CC50).

a. Materials and Reagents:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test compound (this compound) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

b. Experimental Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

β-Hematin Formation Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin (B1673052).

a. Materials and Reagents:

  • Hemin chloride

  • DMSO

  • 0.5 M HEPES buffer (pH 7.5)

  • Test compound (this compound) stock solution in DMSO

  • 96-well microplate

  • Microplate reader (absorbance at 405 nm)

b. Experimental Procedure:

  • Preparation of Hemin Stock: Prepare a stock solution of hemin in DMSO.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., chloroquine) and negative (DMSO) controls.

  • Initiation of Crystallization: Add the hemin stock solution to each well, followed by the HEPES buffer to initiate the crystallization process.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization:

    • Centrifuge the plate and discard the supernatant.

    • Wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the β-hematin pellet in 0.1 M NaOH.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of β-hematin formation relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations of Experimental Workflows

Antimalarial_Screening_Workflow General Workflow for In Vitro Antimalarial Screening Plant_Material Plant Material (e.g., Artemisia sp.) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Pure Compound (e.g., this compound) Extraction->Isolation In_Vitro_Assay In Vitro Antiplasmodial Assay (SYBR Green I) Isolation->In_Vitro_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Isolation->Cytotoxicity_Assay IC50 Determine IC50 In_Vitro_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI Mechanism_Study Mechanism of Action Study (e.g., β-hematin inhibition) SI->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound SYBR_Green_Workflow Workflow of the SYBR Green I-Based Assay Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of test compound Start->Prepare_Plates Add_Parasites Add synchronized P. falciparum culture (ring stage, 2% hematocrit, 1% parasitemia) Prepare_Plates->Add_Parasites Incubate_72h Incubate for 72 hours at 37°C Add_Parasites->Incubate_72h Add_Lysis_Buffer Add SYBR Green I Lysis Buffer Incubate_72h->Add_Lysis_Buffer Incubate_Dark Incubate in the dark for 1-2 hours Add_Lysis_Buffer->Incubate_Dark Read_Fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_Dark->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End MTT_Workflow Workflow of the MTT Cytotoxicity Assay Start Start Seed_Cells Seed mammalian cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours for cell attachment Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4 hours Add_MTT->Incubate_3_4h Solubilize Remove medium and add solubilization buffer Incubate_3_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Artemisia pallens: A Comprehensive Technical Guide to Davanone Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisia pallens Wall. ex DC., commonly known as Davana, is an aromatic herb highly valued for its essential oil, which is rich in the sesquiterpenoid davanone. This technical guide provides an in-depth overview of Artemisia pallens as a natural source of this compound, targeting researchers, scientists, and professionals in drug development. The document details the chemical composition of Davana essential oil, with a focus on this compound content, and presents various extraction methodologies, including steam distillation, hydrodistillation, and supercritical CO2 extraction. Furthermore, it outlines analytical techniques for the quantification of this compound and explores the current understanding of its biosynthetic pathway. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and pathways are visualized using diagrams to facilitate comprehension.

Introduction

Artemisia pallens, a member of the Asteraceae family, is cultivated primarily in Southern India for its aromatic leaves and flowers.[1] The essential oil extracted from this plant, known as Davana oil, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries.[2] The characteristic sweet, fruity, and balsamic aroma of Davana oil is largely attributed to its major constituent, this compound, a sesquiterpene ketone.[3] this compound and its derivatives have garnered scientific interest for their potential biological activities, including antimicrobial and anti-inflammatory properties.[4] This guide serves as a technical resource, consolidating scientific knowledge on the extraction, analysis, and biosynthesis of this compound from Artemisia pallens.

Chemical Composition of Artemisia pallens Essential Oil

The chemical profile of Artemisia pallens essential oil is complex and can vary significantly based on factors such as geographical origin, stage of plant growth at harvest, and the extraction method employed. This compound is consistently the most abundant component, with its concentration influencing the oil's quality and commercial value.

Table 1: Quantitative Analysis of Major Constituents in Artemisia pallens Essential Oil from Various Studies

ConstituentConcentration Range (%)Geographical Origin/VarietyReference
cis-Davanone 29.5 - 72.59 India (various regions), Germany[2]
Bicyclogermacrene4.0 - 22.0India[5]
(E)-Ethyl Cinnamate1.4 - 8.40India[2][5]
Davana Ether Isomer0.5 - 6.1India[5]
Spathulenol2.8India[6]
cis-Hydroxy this compound2.4India[6]
trans-Davanone2.1India[6]
Germacrene D0.1 - 4.7India[5]
Linalool1.08 - 2.5India[1][2]

Extraction Methodologies for this compound

The extraction of essential oil from Artemisia pallens is a critical step that dictates the yield and quality of this compound. The most common industrial and laboratory methods are steam distillation and hydrodistillation. Supercritical fluid extraction with CO2 has emerged as a more advanced technique for obtaining high-purity this compound.

Steam Distillation

Steam distillation is a widely used commercial method for extracting essential oils from plant materials.[3] The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed and collected.

Experimental Protocol: Steam Distillation

  • Plant Material Preparation: The aerial parts of Artemisia pallens are harvested, typically at the full flowering stage, and shade-dried for 2-3 days to reduce moisture content.[2]

  • Apparatus Setup: A distillation unit is assembled, consisting of a steam generator, a still for holding the plant material, a condenser, and a separator.

  • Extraction: Steam is introduced into the bottom of the still, permeating the packed plant material. The steam ruptures the oil glands, releasing the volatile essential oil.

  • Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.

  • Separation: The condensate flows into a separator (such as a Florentine flask), where the less dense essential oil separates from the aqueous layer (hydrosol).

  • Collection and Drying: The essential oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Steam_Distillation_Workflow Plant Artemisia pallens (Dried Aerial Parts) Still Distillation Still Plant->Still Condenser Condenser Still->Condenser Vapor Steam Steam Generator Steam->Still Separator Separator (Florentine Flask) Condenser->Separator Condensate Oil This compound-rich Essential Oil Separator->Oil Hydrosol Hydrosol Separator->Hydrosol

A simplified workflow for the steam distillation of Davana oil.
Hydrodistillation

Hydrodistillation is a common laboratory-scale method for extracting essential oils. In this process, the plant material is submerged in water, and the mixture is boiled. The resulting steam and vaporized essential oil are then condensed and collected.

Experimental Protocol: Hydrodistillation

  • Plant Material Preparation: Fresh or shade-dried aerial parts of Artemisia pallens are comminuted to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used, which consists of a round-bottom flask, a condenser, and a graduated collection tube that allows for the separation of oil and water.

  • Extraction: The plant material is placed in the flask with a sufficient volume of water. The mixture is heated to boiling.

  • Condensation and Separation: The steam and essential oil vapors rise into the condenser. The condensate flows into the collection tube, where the oil and water separate based on their immiscibility and density difference. The aqueous phase is continuously returned to the boiling flask.

  • Collection: The distillation is continued for a predetermined time (e.g., 3-4 hours). The volume of the collected essential oil is then measured.

Hydrodistillation_Workflow PlantWater Artemisia pallens & Water in Flask Condenser Clevenger Condenser PlantWater->Condenser Vapor Heat Heating Source Heat->PlantWater Collection Graduated Collection Tube Condenser->Collection Condensate Oil This compound-rich Essential Oil Collection->Oil

A schematic of the hydrodistillation process for Davana oil.
Supercritical Fluid Extraction (SFE) with CO2

Supercritical CO2 extraction is a green and efficient technology that utilizes carbon dioxide in its supercritical state as a solvent. This method is particularly advantageous for extracting thermally sensitive compounds and can yield high-purity extracts. It has been successfully used for the fractionation and purification of this compound from Davana oil.[7]

Experimental Protocol: Supercritical CO2 Extraction (Conceptual)

  • Plant Material Preparation: Dried and ground Artemisia pallens is packed into an extraction vessel.

  • System Pressurization and Heating: The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (above its critical temperature and pressure).

  • Extraction: Supercritical CO2 is passed through the plant material, where it acts as a solvent, dissolving the essential oil components, including this compound.

  • Separation: The CO2-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted oil.

  • Collection: The this compound-rich extract is collected from the separator. The CO2 can be recycled and reused.

SFE_Workflow CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Extract This compound-rich Extract Separator->Extract CO2_Recycle Recycled CO2 Separator->CO2_Recycle

A conceptual diagram of the supercritical CO2 extraction process.

Analytical Quantification of this compound

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical technique for the quantitative and qualitative analysis of this compound in essential oils.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the Artemisia pallens essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Injection: A small volume of the prepared sample is injected into the GC system.

  • Separation: The volatile components of the oil are separated based on their boiling points and polarity as they pass through a capillary column.

  • Detection and Identification: The separated components are detected by the FID for quantification and by the MS for identification based on their mass spectra, which are compared to a spectral library.

  • Quantification: The percentage of this compound is determined by comparing the peak area of this compound to the total peak area of all components (area percent method) or by using an internal or external standard for more accurate quantification.

Biosynthesis of this compound

This compound is a sesquiterpenoid, a class of C15 terpenes synthesized from farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenes in plants generally occurs in the cytosol via the mevalonate (B85504) (MVA) pathway. While the specific enzymes and regulatory mechanisms leading to this compound in Artemisia pallens are not fully elucidated, the general pathway provides a foundational understanding.

Davanone_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpene Synthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Intermediates Cyclized Intermediates FPP->Intermediates Sesquiterpene Synthases This compound This compound Intermediates->this compound Further Enzymatic Modifications (e.g., P450s)

A generalized biosynthetic pathway leading to this compound.

The initial steps involve the formation of IPP and DMAPP through the MVA pathway. These five-carbon units are then condensed to form the fifteen-carbon precursor, FPP. Specific sesquiterpene synthases in Artemisia pallens are responsible for the cyclization of FPP into various sesquiterpene skeletons. Subsequent modifications, likely involving cytochrome P450 monooxygenases and other enzymes, lead to the formation of this compound.

Conclusion

Artemisia pallens stands out as a significant natural source of the sesquiterpenoid this compound. The concentration of this compound in the essential oil is influenced by a variety of factors, and the choice of extraction method plays a crucial role in obtaining high yields and purity. This technical guide has provided a comprehensive overview of the current knowledge on this compound from Artemisia pallens, from its chemical context to its biosynthesis. The detailed methodologies and structured data presented herein are intended to support researchers and professionals in their work with this valuable natural compound. Further research into the specific enzymatic steps of this compound biosynthesis and the optimization of extraction protocols will be beneficial for maximizing its potential in various applications.

References

The Biosynthesis of Davanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the davanone biosynthesis pathway in plants, with a primary focus on Artemisia pallens, the principal natural source of this valuable sesquiterpenoid. This compound, a significant component of davana essential oil, is prized in the fragrance and flavor industries and is being investigated for various pharmacological activities. This document details the proposed enzymatic steps, presents quantitative data on this compound content, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound

This compound is a sesquiterpenoid ketone that exists as several stereoisomers, with cis-davanone being the most abundant in nature.[1] It is the main constituent of the essential oil extracted from Artemisia pallens Wall. ex DC., commonly known as davana.[2][3] The characteristic aroma of davana oil is attributed to this compound and its derivatives.[4] Beyond its use in perfumery, this compound has demonstrated potential biological activities, including antimalarial properties.[5]

The General Terpenoid Biosynthesis Pathway: The Foundation for this compound Synthesis

Like all terpenoids, the biosynthesis of this compound begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6] Plants synthesize these precursors through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[7]

Through the action of prenyltransferases, IPP and DMAPP are condensed to form larger prenyl pyrophosphates. For the C15 sesquiterpenoids, including this compound, the key precursor is farnesyl pyrophosphate (FPP), formed by the condensation of two molecules of IPP with one molecule of DMAPP.[8][9]

Proposed Biosynthesis Pathway of this compound from Farnesyl Pyrophosphate (FPP)

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of other sesquiterpenoids in the Artemisia genus, such as artemisinin (B1665778) in Artemisia annua.[10][11] This proposed pathway involves two key enzymatic steps: the cyclization of FPP by a terpene synthase (TPS) followed by oxidative modifications by cytochrome P450 monooxygenases (CYPs).

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first committed step in this compound biosynthesis is likely the cyclization of the linear FPP molecule into a specific cyclic sesquiterpene scaffold. This reaction is catalyzed by a sesquiterpene synthase (sesqui-TPS). In Artemisia annua, the enzyme amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP to amorpha-4,11-diene, the precursor to artemisinin.[1][12][13] It is highly probable that a homologous sesqui-TPS exists in Artemisia pallens that catalyzes the formation of a this compound precursor. Transcriptome analysis of Artemisia species has revealed a multitude of TPS genes, supporting this hypothesis.[14][15][16] A study on Artemisia pallens has already identified a root-specific germacrene A synthase, demonstrating the presence of active TPS enzymes in this plant.[17]

Step 2: Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the initial cyclic sesquiterpene, a series of oxidative reactions are required to produce the final this compound structure, including the introduction of a ketone group and the formation of the characteristic tetrahydrofuran (B95107) ring. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes in plants responsible for the functionalization of various secondary metabolites.[7][18][19] In artemisinin biosynthesis, the CYP enzyme CYP71AV1 performs a three-step oxidation of amorpha-4,11-diene.[20][21] A similar series of CYP-catalyzed hydroxylations and subsequent rearrangements would be necessary to convert the initial sesquiterpene olefin into this compound and its hydroxylated derivatives like hydroxythis compound.[22]

Below is a diagram illustrating the proposed biosynthesis pathway of this compound.

Davanone_Biosynthesis_Pathway cluster_0 General Terpenoid Pathway cluster_1 Proposed this compound-Specific Pathway IPP_DMAPP IPP / DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Sesquiterpene_Intermediate Putative Sesquiterpene Olefin Intermediate FPP->Sesquiterpene_Intermediate Sesquiterpene Synthase (TPS) (putative) Oxidized_Intermediate Oxidized Intermediates Sesquiterpene_Intermediate->Oxidized_Intermediate Cytochrome P450s (CYPs) (putative) This compound This compound Oxidized_Intermediate->this compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation

Proposed biosynthesis pathway of this compound.

Quantitative Data on this compound Content

The concentration of this compound in the essential oil of Artemisia pallens can vary depending on factors such as the geographical origin, cultivation conditions, and developmental stage of the plant. The following table summarizes quantitative data from various studies that have analyzed the chemical composition of davana essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SourceMajor ComponentsConcentration (%)Reference
Artemisia pallens (India)cis-Davanone45.8[23][24][25]
Bicyclogermacrene9.6[23][24][25]
Linalool2.5[23][24][25]
Caryophyllene oxide2.2[23][24][25]
Phytol2.1[23][24][25]
Artemisia pallens (India, fraction)cis-Davanone72.2[23][24][25]
Davana ether 2°5.2[23][24][25]
(Z)-Ethyl cinnamate5.2[23][24][25]
Artemisia pallens (India, another sample)cis-Davanone53.0[26]
Bicyclogermacrene6.9[26]
trans-Ethyl cinnamate4.9[26]
Davana ether isomer3.4[26]
Spathulenol2.8[26]
cis-Hydroxy this compound2.4[26]
trans-Davanone2.1[26]

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires the identification and functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A common strategy to identify genes involved in a specific metabolic pathway is through transcriptome analysis of the plant tissues where the compound of interest is produced.

Experimental Workflow:

Transcriptome_Workflow cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis Plant_Material Collect A. pallens tissue (e.g., leaves, flowers) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina, PacBio) Library_Prep->Sequencing Data_QC Raw Read Quality Control Sequencing->Data_QC Assembly De novo Transcriptome Assembly Data_QC->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Gene_ID Identify Candidate TPS and CYP Genes Annotation->Gene_ID

Experimental workflow for transcriptome analysis.
Functional Characterization of Candidate Terpene Synthases (TPS)

Once candidate TPS genes are identified, their enzymatic function needs to be confirmed. This is typically achieved through heterologous expression in a microbial host and in vitro enzyme assays.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate TPS gene from A. pallens cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl), MgCl₂, and the substrate farnesyl pyrophosphate (FPP).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with authentic standards or known compounds in spectral libraries to identify the enzymatic product(s).

Functional Characterization of Candidate Cytochrome P450s (CYPs)

Functionally characterizing plant CYPs is more complex as they require a redox partner, typically a cytochrome P450 reductase (CPR), for activity. Co-expression in a eukaryotic system like yeast is often preferred.

Methodology:

  • Gene Cloning: Clone the full-length coding sequences of the candidate CYP gene and a CPR gene (e.g., from A. pallens or a model plant like Arabidopsis thaliana) into a yeast expression vector.

  • Yeast Transformation and Expression: Co-transform the expression constructs into a suitable Saccharomyces cerevisiae strain. Induce protein expression.

  • Microsome Isolation: Grow the yeast culture, harvest the cells, and prepare microsomal fractions, which contain the membrane-bound CYP and CPR enzymes.

  • Enzyme Assay:

    • Incubate the microsomal preparation with the putative substrate (the product of the characterized TPS), a buffer, and an NADPH-regenerating system.

    • Incubate and then extract the products with an organic solvent.

  • Product Analysis: Analyze the reaction products using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized sesquiterpenoids.

Future Perspectives and Conclusion

The biosynthesis of this compound in Artemisia pallens presents an intriguing area for further research. While the general framework of the pathway is likely to follow the established principles of sesquiterpenoid biosynthesis, the specific enzymes that catalyze the unique cyclization and oxidative modifications leading to this compound remain to be discovered. The application of modern 'omics' technologies, particularly transcriptomics and proteomics, combined with functional genomics, will be instrumental in identifying and characterizing the complete set of genes and enzymes in the this compound biosynthetic pathway.

A thorough understanding of this pathway will not only be of fundamental scientific interest but will also open up avenues for the metabolic engineering of this compound production in either the native plant or in microbial hosts. This could lead to a more sustainable and controlled supply of this valuable natural product for the fragrance, flavor, and pharmaceutical industries. This technical guide provides a solid foundation for researchers embarking on the exciting journey of unraveling the molecular intricacies of this compound biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Davanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone is a sesquiterpenoid ketone that represents a significant constituent of the essential oil derived from Artemisia pallens, commonly known as Davana. While often referred to as a single entity, this compound exists as a mixture of several stereoisomers, each with potentially unique physicochemical and biological properties. The complexity of this isomeric composition presents both challenges and opportunities in the fields of natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound isomers, with a focus on their emerging therapeutic potential.

Chemical Structure and Stereoisomerism

The core chemical structure of this compound is a C15 sesquiterpenoid characterized by a tetrahydrofuran (B95107) ring. The molecule possesses multiple chiral centers, giving rise to a variety of stereoisomers. The most commonly cited isomers in the literature are cis-davanone and trans-davanone, with cis-davanone typically being the most abundant in natural extracts. Other related isomers include isothis compound and hydroxythis compound.

The absolute configuration of the chiral centers determines the specific spatial arrangement of the atoms and thus the overall stereochemistry of each isomer. For natural (+)-davanone, the stereochemistry has been reported as (6S, 7S, 10R)-2,6,10-trimethyl-7,10-oxidododeca-2,11-dien-5-one. The cis and trans nomenclature refers to the relative orientation of the substituents on the tetrahydrofuran ring.

Figure 1: General Chemical Structure of this compound

Physicochemical Properties of this compound Isomers

The separation and characterization of individual this compound isomers are crucial for understanding their respective contributions to the biological activity of davana oil. The physicochemical properties of these isomers, while not always extensively documented in a comparative manner, are key to developing effective isolation and analytical protocols.

PropertyThis compound (unspecified isomer)Isothis compoundHydroxythis compound
Molecular Formula C15H24O2C15H24O2C15H24O3
Molecular Weight 236.35 g/mol 236.35 g/mol [1]252.35 g/mol [2]
Specific Rotation ([α]D) +77.7° (c=1, CHCl3) at 21°C[3]Not availableNot available
Refractive Index (nD20) 1.4722[3]Not availableNot available
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
LogP (octanol/water) Not available3.3[1]1.9[2]

Experimental Protocols

Isolation of this compound Isomers from Artemisia pallens Oil

1. Fractional Distillation:

  • Objective: To enrich the this compound fraction from the crude essential oil.

  • Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column).

  • Procedure:

    • The crude davana oil is placed in the distillation flask.

    • The apparatus is assembled, and the oil is heated under reduced pressure.

    • Fractions are collected at different temperature ranges. The fraction boiling at a higher temperature will be enriched in this compound isomers.

    • Monitor the composition of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Preparative Supercritical Fluid Chromatography (SFC):

  • Objective: To isolate pure this compound isomers from the enriched fraction.

  • Apparatus: A preparative SFC system.

  • Stationary Phase: A silica-based column is commonly used.[4][5]

  • Mobile Phase: Supercritical carbon dioxide (CO2) is used as the primary mobile phase.[4][5] A polar co-solvent such as methanol (B129727) or ethanol (B145695) may be added to modify the polarity and improve separation.

  • Procedure:

    • The this compound-enriched fraction is dissolved in a suitable solvent and injected into the SFC system.

    • A gradient of the co-solvent is typically used to elute the different isomers.

    • Fractions are collected and analyzed by GC-MS and Nuclear Magnetic Resonance (NMR) to confirm the purity and identity of the isolated isomers.

Characterization of this compound Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To identify and quantify the different this compound isomers in a sample.

  • Column: A non-polar capillary column (e.g., DB-5 or HP-5MS) is suitable for separating the isomers based on their boiling points and polarities.

  • Oven Program: A temperature gradient is used to achieve optimal separation. For example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/minute.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is used to generate mass spectra. The fragmentation patterns of the different isomers can be used for their identification by comparison with library data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed chemical structure and stereochemistry of the isolated isomers.

  • Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent.

  • Analysis: The chemical shifts, coupling constants, and correlation signals in the NMR spectra provide detailed information about the connectivity of atoms and their spatial arrangement, allowing for the unambiguous identification of each isomer.

3. Chiral High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate the enantiomers of a specific this compound isomer.

  • Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective.[6][7]

  • Mobile Phase: A normal-phase eluent, such as a mixture of hexane (B92381) and isopropanol, is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used for detection.

Biological Activity and Signaling Pathways

Recent studies have highlighted the anticancer potential of this compound. Specifically, this compound has been shown to induce apoptosis in human ovarian cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mitogen-activated protein kinase (MAPK) signaling pathway.

This compound's Inhibition of the PI3K/Akt/MAPK Pathway

This diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/MAPK signaling pathway, a critical regulator of cell survival and proliferation. By blocking this pathway, this compound promotes apoptosis in cancer cells.

Experimental Workflow for this compound Isomer Analysis

The following workflow outlines the logical steps for the isolation, characterization, and biological evaluation of this compound isomers.

Workflow for this compound Isomer Analysis

This workflow provides a systematic approach from the initial extraction of essential oil to the detailed characterization and biological evaluation of individual this compound isomers.

Conclusion

The study of this compound isomers is a rapidly evolving field with significant implications for drug discovery and development. The prevalence of multiple stereoisomers in the natural product necessitates a multi-faceted analytical approach for their isolation and characterization. The demonstrated anticancer activity of this compound, mediated through the inhibition of the PI3K/Akt/MAPK signaling pathway, underscores the therapeutic potential of these compounds. Further research into the specific biological activities of each this compound isomer is warranted and will be crucial for unlocking their full potential as novel therapeutic agents. This guide provides a foundational framework for researchers and scientists to navigate the complexities of this compound chemistry and biology, paving the way for future innovations in this exciting area of natural product science.

References

Davanone: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davanone, a sesquiterpenoid ketone naturally occurring in plants of the Artemisia genus, has emerged as a promising candidate for therapeutic agent development. This document provides an in-depth technical overview of this compound, consolidating current research on its chemical properties, multifaceted biological activities, and underlying mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as an anticancer, anti-inflammatory, and antimicrobial agent. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific findings.

Chemical Properties of this compound

This compound is a bicyclic sesquiterpenoid with the chemical formula C₁₅H₂₂O₂. Its structure features a tetrahydrofuran (B95107) ring fused to a seven-membered ring, with a ketone functional group. Several stereoisomers of this compound exist, with cis-davanone being a major constituent of davana oil, extracted from Artemisia pallens.

PropertyValue
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight234.34 g/mol
AppearanceViscous, golden orange oil
OdorSweet, fruity, slightly woody

Therapeutic Potential and Biological Activities

This compound exhibits a broad spectrum of pharmacological activities, positioning it as a molecule of significant interest for therapeutic applications. The primary areas of investigation include its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

In vitro studies have demonstrated the potent cytotoxic and pro-apoptotic effects of this compound against various cancer cell lines.

Table 1: Cytotoxic and Pro-Apoptotic Effects of this compound on Cancer Cells

Cell LineCancer TypeAssayConcentrationResultsReference
NCI-H526Acute Myeloid LeukemiaMTT Assay-IC₅₀: 15.5 µM [1][2]
NCI-H526Acute Myeloid LeukemiaAnnexin V-FITC/PI5 µM12.5% apoptotic cells[1]
NCI-H526Acute Myeloid LeukemiaAnnexin V-FITC/PI10 µM17.8% apoptotic cells[1]
NCI-H526Acute Myeloid LeukemiaAnnexin V-FITC/PI20 µM24.12% apoptotic cells[1]
OVACAR-3Ovarian CancerCCK-8 Assay10, 20, 40, 80 µMDose- and time-dependent inhibition of cell viability[3][4]
OVACAR-3Ovarian CancerAO/EB StainingNot SpecifiedIncreased apoptosis[3]
OVACAR-3Ovarian CancerTranswell AssayNot SpecifiedInhibition of cell migration and invasion[3]

This compound induces apoptosis in cancer cells through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential, and by modulating the expression of key apoptosis-related proteins.[1][3]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of this compound

Cell LineStimulantCytokine MeasuredEffectReference
Primary MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6Inhibition of production[5]
Raw 264.7Lipopolysaccharide (LPS)TNF-α, IL-6Inhibition of production (by Artemisia extract)[3][6]

Note: Specific IC₅₀ values for this compound's inhibition of TNF-α and IL-6 were not available in the reviewed literature. The data indicates a qualitative inhibitory effect.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismTypeMICReference
Staphylococcus aureusGram-positive bacteria12.78 µM
Enterobacter cloacaeGram-negative bacteria~12.5 mg/mL (as a component of essential oil)
Candida albicansFungusNot specified, but activity shown
Salmonella entericaGram-negative bacteriaNot specified, but activity shown
Pseudomonas aeruginosaGram-negative bacteriaNot specified, but activity shown[7]

The antimicrobial mechanism of this compound is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[7]

Mechanism of Action: PI3K/AKT/MAPK Signaling Pathway

A key mechanism underlying the anticancer effects of this compound is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] This pathway is crucial for regulating cell proliferation, survival, and migration, and its dysregulation is a common feature in many cancers.

This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, AKT, and various members of the MAPK family (e.g., ERK, p38).[1][3] This inhibition leads to the downstream suppression of pro-survival signals and the activation of apoptotic pathways.

PI3K_AKT_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation mTOR->Proliferation RAS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation p38 p38 p38->Apoptosis JNK JNK JNK->Apoptosis This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->ERK Inhibits This compound->p38 Inhibits

Caption: this compound's inhibition of the PI3K/AKT/MAPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Cell Viability Assay (CCK-8/MTT)

Cell_Viability_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for specified time periods (e.g., 24, 48, 72h) treat->incubate add_reagent Add CCK-8 or MTT reagent incubate->add_reagent incubate2 Incubate for 1-4h add_reagent->incubate2 read Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) incubate2->read analyze Calculate cell viability (%) read->analyze

Caption: Workflow for determining cell viability after this compound treatment.

Protocol:

  • Cell Seeding: Plate cells (e.g., OVACAR-3, NCI-H526) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assays

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in plates and treat with this compound for the desired time.

  • Staining: Prepare a staining solution containing 100 µg/mL of acridine (B1665455) orange and 100 µg/mL of ethidium (B1194527) bromide in PBS.

  • Incubation: Add the AO/EB staining solution to the cells and incubate for 5-15 minutes at room temperature in the dark.

  • Visualization: Observe the cells under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with condensed chromatin, and necrotic cells have uniformly orange to red nuclei.

Apoptosis_Assay_Workflow start Induce apoptosis with This compound harvest Harvest and wash cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for quantitative apoptosis analysis using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound for the indicated time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration and Invasion Assay (Transwell Assay)

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Seed serum-starved cells (e.g., 1 x 10⁵ cells) in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound at various concentrations to the upper and/or lower chambers.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Western Blotting for PI3K/AKT/MAPK Pathway Analysis

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, ERK, p38, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

This compound has demonstrated significant potential as a therapeutic agent, with compelling preclinical evidence of its anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate the critical PI3K/AKT/MAPK signaling pathway underscores its potential as a targeted therapy, particularly in oncology.

Future research should focus on:

  • In vivo efficacy and safety studies: To translate the promising in vitro findings into a clinical context.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of this compound.

  • Structure-activity relationship (SAR) studies: To optimize the therapeutic properties of this compound through medicinal chemistry.

  • Combination therapies: To explore synergistic effects with existing therapeutic agents.

References

In Silico Docking of Davanone and its Potential Role in Modulating the PI3K/AKT/MAPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davanone, a sesquiterpenoid lactone found in Artemisia pallens, has demonstrated potential as an anticancer agent, notably impacting the PI3-Kinase/AKT/MAPK signaling pathway. This technical guide provides a comprehensive overview of the methodologies involved in conducting in silico docking studies of this compound with key protein targets within this pathway. Due to the current absence of specific published docking data for this compound, this guide utilizes a representative compound from Artemisia pallens, spathulenol (B192435), to illustrate the data presentation and experimental workflow. The guide details the experimental protocols for molecular docking, presents quantitative data in a structured format, and visualizes the experimental workflow and the implicated signaling pathway using Graphviz diagrams. This document serves as a foundational resource for researchers initiating computational drug discovery efforts targeting the PI3K/AKT/MAPK cascade with natural compounds.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention. Natural products are a rich source of novel bioactive compounds with potential for drug development. This compound, a sesquiterpenoid from Artemisia pallens, has been shown to induce apoptosis in cancer cells and modulate the PI3K/AKT/MAPK pathway.

In silico molecular docking is a powerful computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. This approach accelerates the drug discovery process by enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-protein interactions. This guide outlines the theoretical and practical aspects of performing in silico docking studies of this compound with key proteins in the PI3K/AKT/MAPK pathway.

Target Proteins in the PI3K/AKT/MAPK Pathway

The PI3K/AKT/MAPK pathway is a complex network of protein interactions. Key proteins that serve as potential targets for therapeutic intervention include:

  • PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The p110α catalytic subunit (encoded by PIK3CA) is frequently mutated in cancer.

  • AKT (Protein Kinase B): A serine/threonine-specific protein kinase that plays a central role in cell survival and growth by inhibiting apoptosis.

  • MAPK (Mitogen-Activated Protein Kinase): A family of protein kinases that are specific to the amino acids serine, threonine, and tyrosine. The MAPK cascade is involved in cell proliferation, differentiation, and stress responses.

In Silico Molecular Docking: A Representative Study

As of the latest literature review, specific in silico docking studies detailing the binding energies of this compound with PI3K, AKT, or MAPK proteins have not been published. Therefore, to illustrate the methodology and data presentation, we present a case study based on the docking of spathulenol, another bioactive compound found in Artemisia pallens, with a target protein. A study investigating bioactive compounds from Artemisia pallens performed molecular docking against the efflux protein of multidrug-resistant Acinetobacter baumannii.[1] While this is not a PI3K/AKT/MAPK pathway protein, the reported data serves as a practical example for the quantitative summary required.

Quantitative Docking Results

The following table summarizes the docking results for spathulenol with the target efflux protein.[1]

LigandTarget ProteinDocking Score (Glide Score, kcal/mol)Binding Energy (ΔGbind, kcal/mol)Interacting ResiduesHydrogen Bond Distance (Å)
SpathulenolEfflux Protein-3.652-30.51TYR32.08

Experimental Protocols for In Silico Docking

This section outlines a detailed, generalized methodology for performing molecular docking studies, based on common practices in the field.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), ArgusLab, or similar.

  • Protein Preparation: Schrödinger's Protein Preparation Wizard, UCSF Chimera, or AutoDock Tools.

  • Ligand Preparation: ChemDraw, MarvinSketch, or Avogadro for 2D/3D structure drawing and optimization.

  • Visualization: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

  • Database for Protein Structures: Protein Data Bank (PDB).

  • Database for Ligand Structures: PubChem, ZINC database.

Ligand Preparation
  • Structure Retrieval/Drawing: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem or draw it using chemical drawing software.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with the docking software (e.g., .pdb, .mol2, .sdf).

Target Protein Preparation
  • Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., PI3K, AKT, MAPK) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.

  • Preprocessing: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Adding Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

  • Assigning Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).

  • Protonation States: Determine the protonation states of ionizable residues at a physiological pH.

Molecular Docking Simulation
  • Grid Box Generation: Define a grid box around the active site of the target protein. The active site can be identified based on the position of the co-crystallized ligand or through literature analysis. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

  • Docking Execution: Run the molecular docking simulation. The software will systematically search for the optimal binding pose of the ligand within the defined grid box, evaluating the binding affinity for each pose using a scoring function.

  • Analysis of Results: Analyze the docking results. The output typically includes the binding energy (or docking score) for the best binding pose, the root-mean-square deviation (RMSD) of the docked pose from a reference ligand (if available), and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Visualizations

PI3K/AKT/MAPK Signaling Pathway

PI3K_AKT_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription This compound This compound This compound->PI3K Potential Inhibition This compound->AKT This compound->MAPK

Caption: PI3K/AKT/MAPK signaling pathway with potential points of inhibition by this compound.

In Silico Docking Experimental Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Target Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis Ligand_DB Retrieve this compound Structure (e.g., PubChem) Ligand_Opt 3D Conversion & Energy Minimization Ligand_DB->Ligand_Opt Ligand_Format Convert to Docking Format (.pdbqt, .mol2) Ligand_Opt->Ligand_Format Grid_Gen Define Grid Box (Active Site) Ligand_Format->Grid_Gen Protein_DB Retrieve Target Structure (e.g., PDB) Protein_Prep Remove Water, Ligands Add Hydrogens Protein_DB->Protein_Prep Protein_Charge Assign Charges Protein_Prep->Protein_Charge Protein_Charge->Grid_Gen Docking Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking Results Analyze Docking Poses & Binding Energy Docking->Results Interaction_Analysis Visualize Interactions (H-bonds, Hydrophobic) Results->Interaction_Analysis Data_Summary Summarize Quantitative Data Interaction_Analysis->Data_Summary

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

This technical guide provides a framework for conducting and interpreting in silico docking studies of this compound with target proteins in the PI3K/AKT/MAPK signaling pathway. While direct experimental data for this compound is currently unavailable, the provided methodologies and representative data for a related compound from Artemisia pallens offer a solid foundation for future research. The visualization of the signaling pathway and the experimental workflow serves to clarify the complex biological context and the computational process. As more research becomes available, this guide can be updated with specific quantitative data for this compound, further elucidating its potential as a therapeutic agent targeting key cancer-related pathways.

References

Unveiling the Toxicological Profile of Davanone: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Davanone, a sesquiterpenoid ketone and the primary aromatic constituent of Davana (Artemisia pallens) essential oil, is of growing interest for its potential pharmacological applications. Despite this interest, a comprehensive preclinical toxicological profile for this compound as an isolated compound is not well-established in publicly accessible scientific literature. This guide synthesizes the currently available safety and toxicological information for Davana essential oil, which contains a high percentage of this compound, to provide an inferred safety profile. It also outlines the standard preclinical testing paradigm that would be necessary to formally characterize the toxicology of this compound for regulatory and drug development purposes. A significant data gap exists, and further specific studies on purified this compound are required to definitively establish its safety profile.

Current Toxicological Landscape: Davana Essential Oil

Due to the scarcity of data on isolated this compound, this section focuses on the toxicological information available for Davana essential oil. It is important to note that the presence of other chemical constituents in the essential oil may influence its overall toxicological properties.

Acute and Local Toxicity

Safety Data Sheets (SDS) for Davana essential oil provide some information on its potential for acute and local toxic effects. However, quantitative data such as LD50 values are not available.

Table 1: Summary of Acute and Local Toxicity Data for Davana Essential Oil

Toxicity EndpointObservationData Availability
Acute Oral Toxicity Expected to be a low ingestion hazard.[1]No quantitative data available.[1]
Acute Dermal Toxicity Unknown.[2]100% of the substance consists of component(s) of unknown acute dermal toxicity.[2]
Acute Inhalation Toxicity Unknown.[2]100% of the substance consists of component(s) of unknown acute inhalation toxicity.[2]
Skin Corrosion/Irritation May cause mild skin irritation.[2]Classification not possible due to partial or complete lack of data.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[2] Symptoms may include stinging, tearing, redness, swelling, and blurred vision.[2]Direct contact may cause temporary irritation.[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[2]Classification not possible due to partial or complete lack of data.[1]
Systemic Toxicity (Repeated Dose)

There is a notable absence of data from repeated dose toxicity studies for both this compound and Davana essential oil in the public domain. Safety data sheets explicitly state that classification for specific target organ toxicity (single and repeated exposure) is not possible due to a lack of data.[1][2] This represents a critical gap in the safety assessment of this compound.

Genotoxicity

No dedicated genotoxicity studies, such as the Ames test or in vivo/in vitro micronucleus assays, were found for isolated this compound. However, some context is provided by studies on Davana oil as a tobacco ingredient. In one instance, the addition of Davana oil to cigarettes did not increase the Ames activity of the smoke condensate, suggesting a lack of mutagenic potential in that specific matrix.[3] It is crucial to emphasize that this finding within a complex mixture does not substitute for standard, rigorous genotoxicity testing of the pure compound.

Safety Pharmacology

There is no available information regarding safety pharmacology studies on this compound, including assessments of its effects on the cardiovascular (e.g., hERG assay), central nervous, or respiratory systems.

Regulatory Status and Other Considerations

Davana oil is listed by the U.S. Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS) for its intended use as a food ingredient.[3] Some sources advise caution with the use of Davana essential oil during pregnancy due to its ketone content.[4][5]

A Roadmap for Preclinical Toxicological Evaluation of this compound

To address the existing data gaps and formally establish a toxicological profile for this compound, a standard battery of preclinical studies would be required. The following workflow illustrates a typical approach for a new chemical entity.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo_single In Vivo - Single Dose Studies cluster_in_vivo_repeated In Vivo - Repeated Dose Studies in_vitro_genotox Genotoxicity (Ames, in vitro Micronucleus) acute_tox Acute Toxicity (LD50) in_vitro_genotox->acute_tox Initial safety assessment herg_assay hERG Assay safety_pharm Safety Pharmacology (CNS, CV, Respiratory) herg_assay->safety_pharm Cardiovascular safety dose_range Dose Range Finding acute_tox->dose_range Inform dose selection repeated_dose Repeated Dose Toxicity (e.g., 28-day, 90-day) (NOAEL determination) dose_range->repeated_dose Determine dose levels in_vivo_genotox In Vivo Genotoxicity (Micronucleus) repeated_dose->in_vivo_genotox Assess in vivo genotoxicity

Caption: Generalized workflow for preclinical toxicological assessment of a new chemical entity.

Experimental Protocols: A General Overview

The following are generalized protocols for key preclinical toxicology studies that would be necessary for this compound.

Table 2: Generalized Experimental Protocols for Key Preclinical Toxicology Studies

Study TypeExperimental Protocol
Acute Oral Toxicity (OECD 423) Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity. Animal Model: Typically rats (one sex, usually female). Methodology: A stepwise procedure with a small number of animals per step. A starting dose is selected, and animals are observed for mortality and clinical signs for up to 14 days. The results of each step determine the dose for the next step.
Bacterial Reverse Mutation Test (Ames Test, OECD 471) Objective: To detect gene mutations induced by the test substance. Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations. Methodology: Bacteria are exposed to various concentrations of this compound with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to controls. A significant, dose-dependent increase in revertants indicates mutagenic potential.
In Vivo Erythrocyte Micronucleus Test (OECD 474) Objective: To detect damage to chromosomes or the mitotic apparatus. Animal Model: Typically mice or rats. Methodology: Animals are administered this compound, usually via the intended clinical route. Bone marrow or peripheral blood is collected at appropriate time points. Erythrocytes are analyzed for the presence of micronuclei, which are formed from chromosome fragments or whole chromosomes that lag at anaphase.
28-Day Repeated Dose Oral Toxicity Study (OECD 407) Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity. Animal Model: Typically rats (both sexes). Methodology: this compound is administered daily at three or more dose levels for 28 days. Animals are observed daily for clinical signs. Body weight and food consumption are monitored. At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.
Cardiovascular Safety Pharmacology (ICH S7B) Objective: To assess the potential for QT interval prolongation. Test System: Human Ether-à-go-go-Related Gene (hERG) expressed in a mammalian cell line. Methodology: The patch-clamp technique is used to measure the effect of a range of concentrations of this compound on the hERG potassium current. Significant inhibition of this current indicates a potential risk for cardiac arrhythmias. In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) would follow to assess effects on blood pressure, heart rate, and ECG parameters.

Conclusion and Future Directions

The current body of scientific literature lacks a comprehensive preclinical toxicological profile for this compound. While Davana essential oil, which is rich in this compound, is considered safe for use in food and appears to have low acute toxicity, significant data gaps exist, particularly concerning repeated dose systemic toxicity, genotoxicity, and safety pharmacology of the isolated compound.

For researchers and drug development professionals considering this compound for therapeutic applications, it is imperative to conduct a full suite of preclinical toxicology studies following international guidelines (e.g., OECD, ICH). The generalized workflow and protocols outlined in this guide provide a roadmap for such an evaluation. The results of these studies will be critical for establishing a definitive safety profile, determining a safe starting dose for potential clinical trials, and meeting regulatory requirements. Without such data, the development of this compound as a therapeutic agent cannot proceed responsibly.

References

A Technical Guide to the Natural Abundance and Yield of Davanone from Artemisia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and extraction yields of davanone, a sesquiterpenoid ketone of significant interest, from various species of the genus Artemisia. This compound is a key component in the fragrance and flavor industries and is being investigated for various pharmacological properties.[1][2][3] This document synthesizes quantitative data, details common experimental protocols, and presents logical workflows to aid researchers in this field.

Data Presentation: this compound Abundance and Yield

The concentration of this compound and the yield of essential oil vary significantly among different Artemisia species, and are also influenced by factors such as the plant's developmental stage and geographical location.[2][4] The following tables summarize the available quantitative data.

Table 1: this compound Content in the Essential Oil/Extract of Various Artemisia Species

Artemisia SpeciesThis compound Content (%)Notes
Artemisia persicaup to 60%High concentration noted.[1]
Artemisia pallens (Davana)17.4% - 65.1%The primary commercial source; content varies with location and harvest time.[4][5][6]
Artemisia indicaup to 30.8%A potential alternative source to A. pallens.[1][7]
Artemisia abrotanum21%Found in the plant extract.[1]
Artemisia turanica19.3%Found in the essential oil.[1]
Artemisia ludoviciana11.5%Main component of the essential oil from some variants.[1]
Artemisia incisa10.34%From an accession collected in Kashmir.[8]
Unidentified Artemisia sp.6.89%Found in an unidentified accession (Au75).[8]
Artemisia absinthium6.7%Found in the essential oil.[1]

Table 2: Essential Oil Yield from Select Artemisia Species

Artemisia SpeciesPlant PartYieldCollection Stage
Artemisia pallensFloral Biomass0.90 ml/100gBlooming Stage
Artemisia pallensBuds0.83 ml/100gBud Stage
Artemisia indicaAerial Parts0.8% (v/w)Full Flowering Stage
Artemisia pallensDried Aerial Parts0.22% - 0.58%Not specified
Artemisia pallensWhole Plant~0.2%Late Summer (full bloom)

Table 3: this compound Content in Artemisia pallens Based on Developmental Stage

Developmental Stagecis-Davanone Content (%)
Bud Stage66.36 ± 0.60%
Blooming Stage60.56 ± 0.20%
Seed Setting Stage40.54 ± 0.80%

Data from a study on the floral biology of Artemisia pallens, indicating that harvesting at the bud stage can maximize the percentage of cis-davanone.[9][10][11]

Experimental Protocols

The extraction, quantification, and purification of this compound from Artemisia species typically involve the following methodologies.

Extraction of Essential Oil

a) Hydrodistillation: This is a common laboratory-scale method.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The collected plant material (e.g., aerial parts, flowers) is harvested. For some protocols, the material is air-dried or sun-dried for a few days.[12]

    • A known quantity of the plant material (e.g., 100g) is placed in a round-bottom flask with distilled water.

    • The mixture is heated to boiling. The steam and volatilized essential oil rise and are condensed in the Clevenger arm.

    • The oil, being less dense than water, accumulates at the top of the collection tube and is collected.

    • The process is typically run for a duration of 3 to 6 hours to ensure complete extraction.[10]

b) Steam Distillation: This method is common for commercial production.

  • Procedure:

    • The dried and often chopped plant material is tightly packed into a still.

    • Pressurized steam is injected into the still, which passes through the plant material, causing the volatile compounds to vaporize.

    • The steam-oil mixture is then passed to a condenser.

    • Upon cooling, the mixture liquefies, and the essential oil is separated from the water by decantation.[5] The process can take 10 to 15 hours.[5]

c) Solvent Extraction: This method is used to obtain extracts that may contain non-volatile compounds in addition to the essential oil.

  • Apparatus: Soxhlet apparatus or simple stirring setup.

  • Solvents: Ethanol or acetone (B3395972) are commonly used.[13][14]

  • Procedure (Soxhlet):

    • Dried, powdered plant material is placed in a thimble within the Soxhlet extractor.

    • The solvent is heated in a flask, and its vapor travels to a condenser, where it drips onto the plant material.

    • The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying dissolved compounds with it.

    • The process is repeated for several hours.

    • The solvent is then removed from the extract using a rotary evaporator to yield the crude extract.[14]

Analysis and Quantification

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard and most powerful technique for separating, identifying, and quantifying the volatile components of essential oils.

  • Sample Preparation: The essential oil or extract is diluted in an appropriate solvent (e.g., hexane, dichloromethane).

  • GC-FID (Flame Ionization Detector) Protocol:

    • Purpose: Primarily for quantification of components.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5MS) is typically used.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 50-60°C and ramp up to 250-280°C.[13]

    • Quantification: The relative percentage of each compound is calculated based on the area of its corresponding peak in the chromatogram.

  • GC-MS Protocol:

    • Purpose: For the identification of components.

    • Principle: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for that compound.

    • Identification: The obtained mass spectra are compared with those in established spectral libraries, such as NIST and Wiley.[10][13] The retention index (calculated using a series of n-alkanes) is also used to confirm the identity.[10]

Purification of this compound

For applications requiring high-purity this compound, further purification steps are necessary.

  • Fractional Distillation: The crude essential oil is distilled through a fractionating column to separate components based on their different boiling points. This can yield a fraction highly enriched in this compound.[2]

  • Column Chromatography: The enriched fraction is passed through a column packed with an adsorbent like silica (B1680970) gel.[13] A solvent or a mixture of solvents is used to elute the components at different rates, allowing for the isolation of pure this compound.

  • Preparative Gas Chromatography: For obtaining very high purity (e.g., 98%), the this compound-rich fraction can be injected into a gas chromatograph equipped with a collection port, allowing the peak corresponding to this compound to be selectively collected.[2][15]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound from Artemisia.

G cluster_collection Plant Material cluster_extraction Extraction cluster_analysis Analysis & Purification Harvest Harvest Artemisia (Aerial Parts/Flowers) Drying Drying (Air/Sun) Harvest->Drying Grinding Grinding Drying->Grinding Distillation Hydrodistillation or Steam Distillation Grinding->Distillation Solvent_Ext Solvent Extraction (e.g., Ethanol) Grinding->Solvent_Ext Crude_Oil Crude Essential Oil or Extract Distillation->Crude_Oil Solvent_Ext->Crude_Oil GC_Analysis GC-FID / GC-MS Analysis (Identification & Quantification) Crude_Oil->GC_Analysis Purification Purification (e.g., Column Chromatography) Crude_Oil->Purification Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->GC_Analysis Purity Check

Caption: General workflow for the extraction and analysis of this compound from Artemisia species.

G Yield This compound Yield & Quality Species Artemisia Species (e.g., A. pallens, A. indica) Species->Yield PlantPart Plant Part (Flower, Leaf, Stem) PlantPart->Yield DevStage Developmental Stage (Bud, Bloom, Seed Set) DevStage->Yield Geo Geographical Location & Climate Geo->Yield Harvest Harvesting Time & Method Harvest->Yield Extraction Extraction Method (Distillation, Solvent) Extraction->Yield

Caption: Key factors influencing the final yield and quality of this compound from Artemisia.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Davana Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davana oil, derived from the aromatic herb Artemisia pallens, has a rich history of use in traditional medicine, particularly in Ayurveda. This technical guide provides a comprehensive overview of the ethnobotanical applications of Davana oil, its detailed chemical composition, and the scientific basis for its pharmacological activities. This document synthesizes findings from numerous scientific studies to present quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action, with a focus on its anti-inflammatory and antimicrobial properties. The information is intended to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.

Introduction

Artemisia pallens Wall. ex DC., commonly known as Davana, is an aromatic herb belonging to the Asteraceae family.[1][2] Native to southern India, it is highly valued for its essential oil, which possesses a unique, rich, and fruity aroma.[3][4] Beyond its extensive use in the perfumery and flavor industries, Davana oil has been an integral part of traditional medicine systems for centuries.[1][5] Ayurvedic texts and folk traditions document its use for a wide array of ailments, suggesting a broad spectrum of therapeutic properties.[6][7] This guide delves into the scientific evidence that substantiates these traditional claims, providing a technical exploration of Davana oil's potential for modern therapeutic applications.

Ethnobotanical Uses

The traditional uses of Davana and its essential oil are deeply rooted in Indian culture, particularly in Ayurvedic medicine.[5][7] It is traditionally regarded as a mood elevator and aphrodisiac.[3] Ethnobotanical records indicate its application for a variety of health conditions, including:

  • Metabolic Disorders: Treatment of diabetes mellitus and high blood pressure.[1][5]

  • Respiratory Ailments: Management of cough, cold, asthma, and bronchitis due to its expectorant and decongestant properties.[1][5]

  • Infectious Diseases: Used as an antiseptic for wounds and to treat infections like measles.[1][5] It is also employed as an anthelmintic to eliminate intestinal worms.[8]

  • Inflammatory Conditions: To alleviate pain associated with menstrual cramps and arthritis.[6]

  • Menstrual Health: To regulate menstrual cycles and alleviate symptoms of menopause.[9]

  • Mental Health: To address anxiety, depression, and nervous disorders.[7]

Chemical Composition

The therapeutic effects of Davana oil are attributed to its complex chemical composition. Gas chromatography-mass spectrometry (GC-MS) analyses have identified a wide range of bioactive compounds, with significant variations in their concentrations depending on the geographical origin and harvesting stage of the plant.[10][11] The major chemical constituents are summarized in Table 1.

Compound Chemical Class Concentration Range (%) References
cis-DavanoneSesquiterpene Ketone17.4 - 72.59[10][11][12][13]
BicyclogermacreneSesquiterpene4.0 - 22.0[11][12]
(E)-Ethyl CinnamatePhenylpropanoid1.4 - 8.40[10][12]
Davana Ether IsomerSesquiterpenoid0.5 - 6.1[12]
LinaloolMonoterpenol2.5 - 1.08[11]
SpathulenolSesquiterpenoid2.8[12]
cis-Hydroxy DavanoneSesquiterpenoid2.4[12]
trans-DavanoneSesquiterpene Ketone2.1[12]
Caryophyllene OxideSesquiterpenoid2.2[11][13]
PhytolDiterpenoid2.1[11][13]
Germacrene DSesquiterpene0.1 - 4.7
β-EudesmolSesquiterpenoid0.3 - 6.6[10]
cis-Methyl JasmonateJasmonate0.4 - 8.5[10]

Table 1: Major Chemical Constituents of Davana Oil (Artemisia pallens)

Pharmacological Activities and Experimental Protocols

Scientific investigations have corroborated many of the traditional uses of Davana oil, demonstrating its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Davana oil has shown efficacy against a range of pathogenic bacteria and fungi.[5]

This method is used to determine the lowest concentration of an essential oil that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[14][15][16][17]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) for 12-24 hours at 37°C. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL.[14]

  • Serial Dilutions: Two-fold serial dilutions of Davana oil are prepared in a 96-well microtiter plate containing the appropriate broth. Concentrations may range from 32 mg/mL to 0.25 mg/mL.[14]

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16]

  • Controls: A positive control (broth with inoculum, no oil) and a negative control (broth only) are included. An antibiotic such as amikacin (B45834) can be used as a reference standard.[16]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is recorded as the lowest concentration of the essential oil at which there is no visible growth of the microorganism.[14]

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium. The plates are incubated for 24 hours at 37°C. The MBC is the lowest concentration that shows no bacterial or fungal growth on the agar.[15]

Quantitative Data: MIC and MBC Values of Davana Oil

Microorganism MIC (mg/mL) MBC (mg/mL) Reference
Escherichia coli1632[14]
Staphylococcus aureus816[14]

Table 2: Antimicrobial Activity of Encapsulated Davana Oil

Anti-inflammatory Activity

Davana oil and its constituents have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[18][19][20][21]

  • Animal Model: Wistar albino rats are typically used.[22]

  • Treatment Groups: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin (B1671933) 5 mg/kg), and test groups receiving different doses of Davana oil or its extracts (e.g., 1, 3, 10, 30 mg/kg).[22]

  • Administration: The test compounds and standard drug are administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.[20][22]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.[20][22]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

This in vitro assay assesses the ability of a substance to reduce the production of key inflammatory mediators.[12]

  • Cell Culture: Primary macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]

  • Treatment: The cells are treated with various concentrations of Davana oil or its isolated components (e.g., cis-davanone) prior to or concurrently with LPS stimulation.[12]

  • Cytokine Measurement: After a specific incubation period, the cell culture supernatant is collected, and the levels of TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-stimulated control group to determine the inhibitory effect.

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of Davana oil and its constituents, particularly this compound, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production

As demonstrated in the experimental protocol above, Davana oil and cis-davanone can inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.[12] This suggests an interference with the signaling cascade initiated by LPS.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription DavanaOil Davana Oil (cis-davanone) DavanaOil->NFkB inhibits G cluster_pathway PI3K/Akt Signaling in Inflammation TLR4 TLR4 PI3K PI3K TLR4->PI3K activates Akt Akt PI3K->Akt activates (phosphorylation) NFkB NF-κB Akt->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes This compound This compound This compound->Akt inhibits (dephosphorylation)

References

Davanone: A Promising Sesquiterpenoid for Lead Compound Discovery in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Davanone, a naturally occurring sesquiterpenoid ketone primarily isolated from Artemisia pallens (Davana), has emerged as a compelling lead compound in the field of drug discovery. Possessing a unique furanoid sesquiterpene structure, this compound exhibits a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its potential as a scaffold for the development of novel therapeutics. This document summarizes its physicochemical properties, outlines its significant biological activities with available quantitative data, details key experimental methodologies, and visualizes its known mechanisms of action.

Introduction

The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a vast chemical diversity and inherent biological activity. This compound, a major constituent of the essential oil of Artemisia pallens, is a prime example of such a promising natural compound.[1] Its multifaceted pharmacological profile makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drugs for a variety of indications. This guide serves as a technical resource for researchers and professionals in the drug development sector, consolidating the existing data on this compound to facilitate further investigation and exploitation of its therapeutic potential.

Physicochemical Properties of this compound

This compound is a sesquiterpenoid ketone characterized by a tetrahydrofuran (B95107) ring. Its chemical properties are foundational to its biological activity and pharmacokinetic profile.

PropertyValueReference
Chemical Formula C15H24O2[2]
Molecular Weight 236.35 g/mol [3]
IUPAC Name (2S)-2-[(2R,5R)-5-ethenyl-5-methyl-tetrahydrofuran-2-yl]-6-methyl-hept-5-en-3-one[3]
Structure A bicyclic sesquiterpenoid[1]

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential across several therapeutic areas. The following sections detail its key biological activities, supported by available quantitative data.

Anticancer Activity

This compound has shown notable anticancer effects, particularly against ovarian cancer. Research indicates that it can induce programmed cell death and inhibit the metastatic potential of cancer cells.[4][5]

Key Findings:

  • Induction of Apoptosis: this compound induces caspase-dependent apoptosis in human ovarian cancer cells (OVACAR-3).[4] This is accompanied by a loss of mitochondrial membrane potential, an increase in the activity of caspases-3, -8, and -9, and an upregulation of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[4]

  • Inhibition of Cell Migration and Invasion: Transwell assays have demonstrated this compound's ability to inhibit the migratory and invasive capabilities of OVACAR-3 cells.[4]

  • Mechanism of Action: The anticancer effects of this compound are mediated through the blockade of the PI3K/AKT/MAPK signaling pathway.[4] Western blotting analysis revealed a reduction in the expression of phosphorylated PI3K and AKT in response to this compound treatment.[6]

Quantitative Data:

While studies report dose- and time-dependent inhibition of ovarian cancer cell viability, specific IC50 values for this compound are not yet widely published, representing a critical area for future research.[4][6]

Antifungal and Antimicrobial Activity

This compound and essential oils containing it have demonstrated activity against a range of fungi and bacteria.[7]

Key Findings:

  • Antifungal Efficacy: this compound-type sesquiterpenes have been shown to inhibit the growth of various fungi, with one derivative exhibiting activity comparable to the antibiotic bifonazole.[7]

  • Antibacterial Potential: this compound is a significant constituent of davana oil, which possesses both antibacterial and antifungal properties.[7] The exact mechanism is thought to involve the inhibition of critical enzymes or the disruption of cell membranes.[7]

Quantitative Data:

OrganismActivityConcentration/ValueReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC) of an extract containing this compound12.78 µM[4]

Further studies are required to establish the MIC and MFC (Minimum Fungicidal Concentration) values of pure this compound against a broader spectrum of pathogenic microorganisms.

Anti-inflammatory Activity

This compound has demonstrated the potential to modulate inflammatory responses.

Key Findings:

  • Cytokine Inhibition: cis-Davanone has been shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated primary macrophages.[8] This activity occurs without cytotoxic effects at effective concentrations.[8]

Quantitative Data:

Specific IC50 values for the inhibition of inflammatory mediators by this compound are not yet available in the literature, highlighting a gap in the current understanding of its anti-inflammatory potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following outlines the key experimental protocols that have been employed in the study of this compound's biological activities.

Anticancer Activity Assays

The anticancer potential of this compound against human ovarian cancer cells (OVACAR-3) has been investigated using a suite of in vitro assays.[4][5]

  • Cell Viability Assay (CCK-8):

    • OVACAR-3 cells are seeded in 96-well plates.

    • After cell attachment, they are treated with varying concentrations of this compound for different time intervals.

    • CCK-8 solution is added to each well and incubated.

    • The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

  • Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining):

    • OVACAR-3 cells are treated with this compound.

    • The cells are then stained with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB).

    • Stained cells are observed under a fluorescence microscope to visualize apoptotic changes (e.g., chromatin condensation, nuclear fragmentation).

  • Western Blotting for Signaling Pathway Analysis:

    • OVACAR-3 cells are treated with this compound.

    • Total protein is extracted from the cells and quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/MAPK pathway (e.g., total and phosphorylated PI3K, AKT).

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its effects is fundamental to its development as a therapeutic agent.

PI3K/AKT/MAPK Signaling Pathway in Ovarian Cancer

This compound's primary reported mechanism of anticancer activity involves the inhibition of the PI3K/AKT/MAPK signaling cascade, a critical pathway for cell survival, proliferation, and metastasis.[4]

PI3K_AKT_MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates MAPK_pathway MAPK Pathway (e.g., RAF-MEK-ERK) RTK->MAPK_pathway Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Inhibition of Apoptosis & Metastasis AKT->Metastasis MAPK_pathway->Proliferation This compound This compound This compound->PI3K  Inhibits This compound->AKT  Inhibits

Caption: this compound's inhibition of the PI3K/AKT/MAPK signaling pathway.

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a typical workflow for assessing the anticancer properties of a compound like this compound.

Anticancer_Workflow start Start: this compound Compound cell_culture Cell Culture (e.g., OVACAR-3) start->cell_culture treatment Treatment with this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assays (e.g., AO/EB, Annexin V) treatment->apoptosis migration Cell Migration/Invasion Assay (e.g., Transwell) treatment->migration western_blot Western Blot Analysis (PI3K/AKT/MAPK Pathway) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis migration->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's anticancer activity.

Future Directions and Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its demonstrated anticancer, antifungal, and anti-inflammatory activities warrant further in-depth investigation. Key areas for future research include:

  • Quantitative Biological Evaluation: A systematic determination of IC50 and MIC values for pure this compound against a wide range of cancer cell lines and microbial strains is essential.

  • Pharmacokinetic Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties of this compound.

  • Medicinal Chemistry Optimization: Structure-activity relationship (SAR) studies can guide the chemical modification of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Preclinical animal models are required to validate the in vitro findings and to evaluate the in vivo efficacy and safety of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Davanone from Artemisia pallens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of davanone, a sesquiterpenoid of significant interest, from the aromatic plant Artemisia pallens, commonly known as Davana.

This compound is a major constituent of Davana essential oil and is highly valued in the fragrance and pharmaceutical industries.[1][2] Understanding efficient methods for its extraction and purification is crucial for research and commercial applications. These protocols outline two primary methods for isolation—steam distillation and solvent extraction—followed by a general protocol for purification using column chromatography.

Data Presentation

The yield and composition of this compound in Artemisia pallens essential oil can vary based on the plant's geographical location, stage of development, and the specific part of the plant used for extraction. The following tables summarize key quantitative data extracted from various studies.

Table 1: this compound Content and Essential Oil Yield from Artemisia pallens

Plant Material/StageExtraction MethodEssential Oil Yield (%)cis-Davanone Content (%)Reference
Dried Aerial PartsSteam Distillation0.22 - 0.58-[3]
Shade-Dried Herbage (2 days)Steam Distillation~0.2-[4]
Floral (Inflorescence) Biomass (Blooming Stage)Hydro-distillation0.90 (ml/100g)60.56 ± 0.20[5][6]
Herbage (Stems and Leaves)Hydro-distillation--[5]
Bud StageHydro-distillation0.83 (ml/100g)66.36 ± 0.60[6]
Seed Setting StageHydro-distillation-40.54 ± 0.80[5]
Aerial Parts (Acetone Extract)Solvent Extraction7.27-[7]
Various Locations in IndiaGC-FID and GC-MS-17.4 - 65.1[8]

Table 2: Major Chemical Constituents of Artemisia pallens Essential Oil

ConstituentPercentage Range (%)Reference
cis-Davanone17.4 - 72.2[1][4][8][9]
Bicyclogermacrene4.0 - 22.0[4][8]
(E)-Ethyl Cinnamate1.4 - 8.40[4][8]
Davana Ether Isomer0.5 - 6.1[4][8]
Spathulenol2.8[4][9]
Linalool1.08 - 2.5[1][4]
Caryophyllene Oxide2.2[1]
Phytol2.1[1]

Experimental Protocols

Protocol 1: Isolation of Davana Essential Oil by Steam Distillation

This protocol is the most common method for obtaining Davana essential oil, which is rich in this compound.[1][10]

Materials and Equipment:

  • Freshly harvested aerial parts (leaves and flowers) of Artemisia pallens

  • Steam distillation apparatus (including a steam generator, distillation still, condenser, and receiver/separating funnel)[11]

  • Drying area (shaded and well-ventilated)

  • Anhydrous sodium sulfate (B86663)

  • Glass storage vials

Procedure:

  • Plant Material Preparation: Harvest the aerial parts of Artemisia pallens, preferably during the flower bud or full-flowering stage for optimal this compound content.[8] Sun-dry the plant material for approximately two days.[1]

  • Steam Distillation:

    • Place the dried plant material into the distillation still.

    • Generate steam in the boiler and pass it through the plant material. The steam will vaporize the volatile essential oils.

    • The steam and essential oil vapor mixture then passes into the condenser.

    • Cooling water circulating through the condenser jacket will cool the vapor, causing it to condense back into a liquid.

  • Collection and Separation:

    • Collect the condensate, which consists of a mixture of water and essential oil, in a receiver or separating funnel.

    • Allow the mixture to stand until the oil and water layers separate. The essential oil is typically less dense and will form the upper layer.

    • Carefully separate the oil layer from the aqueous layer.[1]

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the purified Davana oil in airtight, amber-colored glass vials in a cool, dark place.

Protocol 2: Isolation of this compound-Containing Extract by Solvent Extraction

This method is suitable for laboratory-scale extraction to obtain a crude extract containing this compound and other phytochemicals.[7][12]

Materials and Equipment:

  • Air-dried and powdered aerial parts of Artemisia pallens

  • Organic solvents (e.g., ethanol, acetone (B3395972), n-hexane, petroleum ether, ethyl acetate)[1][7]

  • Soxhlet apparatus or a large beaker with a magnetic stirrer

  • Filter paper

  • Rotary evaporator

  • Glass storage vials

Procedure:

  • Plant Material Preparation: Air-shade dry the aerial parts of Artemisia pallens and grind them into a coarse powder.[7][12]

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with the chosen solvent (e.g., ethanol) using a Soxhlet apparatus for several hours.[12]

    • Maceration (Magnetic Stirrer Method): Place the powdered plant material (e.g., 10 g) in a beaker and add the organic solvent (e.g., 200 ml of ethanol, ethyl acetate (B1210297), or petroleum ether).[1] Stir the mixture on a magnetic stirrer for 48 hours. Repeat this procedure four to five times.[1]

  • Filtration: Filter the resulting infusion through filter paper to remove the solid plant material.[1]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.[7]

  • Storage: Store the crude extract in a sealed vial in a refrigerator.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes a general method for purifying this compound from the crude essential oil or solvent extract. The specific mobile phase composition may need to be optimized based on preliminary analysis by Thin-Layer Chromatography (TLC).[7][13][14]

Materials and Equipment:

  • Crude Davana essential oil or extract

  • Glass chromatography column

  • Stationary phase: Silica (B1680970) gel (60-120 mesh)[7]

  • Mobile phase: A solvent system of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually adding a more polar solvent like ethyl acetate or acetone.[7]

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude oil or extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dry, loaded silica gel to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., stepping up the concentration of ethyl acetate or acetone in n-hexane).[7]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL per tube).

  • Monitoring by TLC:

    • Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a staining agent.

    • Fractions containing the same compound (as indicated by having the same Rf value) are pooled together.

  • Isolation of this compound:

    • Identify the fractions containing pure this compound based on the TLC analysis (comparison with a standard if available).

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

  • Characterization: The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[13][15]

Visualizations

G cluster_isolation Isolation of this compound-Rich Essential Oil cluster_purification Purification of this compound plant Artemisia pallens Plant Material (Aerial Parts) drying Drying (Shade/Sun) plant->drying distillation Steam Distillation drying->distillation Method 1 extraction Solvent Extraction drying->extraction Method 2 crude_oil Crude Davana Essential Oil distillation->crude_oil crude_extract Crude Solvent Extract extraction->crude_extract start_purification Crude Oil/Extract crude_oil->start_purification crude_extract->start_purification column_chromatography Column Chromatography (Silica Gel) start_purification->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation purified_this compound Purified this compound solvent_evaporation->purified_this compound

Caption: Experimental workflow for the isolation and purification of this compound.

G start Start: Crude Extract (Dissolved in Mobile Phase) load Load Sample onto Silica Gel Column start->load elute1 Elute with Non-Polar Solvent (e.g., n-Hexane) load->elute1 elute2 Gradually Increase Polarity (e.g., add Ethyl Acetate) elute1->elute2 collect Collect Fractions Sequentially elute2->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute2 Separation incomplete pool Pool Fractions Containing Pure this compound analyze->pool Fractions are pure end End: Isolated this compound pool->end

Caption: Logical workflow for column chromatography purification of this compound.

References

Application Notes and Protocols for the Total Synthesis of Davanone and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the sesquiterpene Davanone and several of its analogues. Detailed experimental protocols for key reactions, quantitative data, and insights into the biological activities of these compounds are presented to facilitate further research and development.

Introduction

This compound is a naturally occurring sesquiterpenoid and the main constituent of davana oil, extracted from the plant Artemisia pallens. It is known for its characteristic aroma and has demonstrated a range of biological activities, including antifungal and antispasmodic properties.[1] The synthesis of this compound and its analogues is of significant interest for the development of new therapeutic agents and as a platform for exploring structure-activity relationships. This document outlines a concise and efficient biomimetic total synthesis of (+)-Davanone and provides protocols for the synthesis of related analogues such as Artemone, Hydroxythis compound, Isothis compound, and Northis compound.

Total Synthesis of (+)-Davanone

A concise and biomimetic total synthesis of (+)-Davanone has been developed, featuring key stereoselective reactions. The synthetic strategy is highlighted by a Sharpless asymmetric epoxidation, a thiazolium-catalyzed esterification, and a palladium-mediated cyclization.[1][2]

Synthetic Scheme

The overall synthetic route to (+)-Davanone is depicted below. The synthesis begins with the readily available geraniol (B1671447) and proceeds through a series of stereocontrolled transformations to yield the target molecule.

Total_Synthesis_of_this compound Geraniol Geraniol Epoxyalcohol Epoxyalcohol Geraniol->Epoxyalcohol Sharpless Asymmetric Epoxidation Epoxyaldehyde Epoxyaldehyde Epoxyalcohol->Epoxyaldehyde Oxidation Hydroxyester β-Hydroxyester Epoxyaldehyde->Hydroxyester Thiazolium-catalyzed Esterification This compound (+)-Davanone Hydroxyester->this compound Pd-mediated Cyclization & further steps

Caption: Synthetic pathway for (+)-Davanone.

Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of Geraniol

This reaction establishes the crucial stereocenter in the molecule.

  • Materials: Geraniol, titanium(IV) isopropoxide, diethyl L-tartrate, tert-butyl hydroperoxide (TBHP) in decane, dichloromethane (B109758) (DCM).

  • Procedure:

    • To a solution of titanium(IV) isopropoxide in dry DCM at -20 °C, add diethyl L-tartrate.

    • Stir the mixture for 10 minutes, then add geraniol.

    • Add TBHP dropwise and stir the reaction mixture at -20 °C for 4 hours.

    • Quench the reaction with water and filter the mixture through Celite.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the epoxyalcohol.

Step 2: Oxidation of the Epoxyalcohol to the Epoxyaldehyde

  • Materials: Epoxyalcohol from Step 1, Dess-Martin periodinane (DMP), dichloromethane (DCM).

  • Procedure:

    • Dissolve the epoxyalcohol in dry DCM.

    • Add DMP in one portion at room temperature.

    • Stir the reaction mixture for 1 hour.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude epoxyaldehyde is used in the next step without further purification.

Step 3: Thiazolium-Catalyzed Esterification

  • Materials: Epoxyaldehyde from Step 2, N-heterocyclic carbene (NHC) catalyst (e.g., a thiazolium salt), a base (e.g., DBU), an acyl donor, and a suitable solvent (e.g., THF).

  • Procedure:

    • To a solution of the thiazolium salt in dry THF, add the base to generate the NHC in situ.

    • Add the acyl donor and the crude epoxyaldehyde.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Step 4: Palladium-Mediated Cyclization and Final Steps

The final steps involve a palladium-catalyzed intramolecular allylic alkylation to form the tetrahydrofuran (B95107) ring, followed by subsequent transformations to yield (+)-Davanone.

  • Materials: The product from Step 3, a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., PPh3), a base (e.g., sodium hydride), and a suitable solvent (e.g., THF).

  • Procedure:

    • To a solution of the substrate in dry THF, add the base at 0 °C.

    • In a separate flask, prepare the palladium catalyst by mixing the palladium source and the ligand in THF.

    • Add the catalyst solution to the substrate solution and stir the reaction at room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to afford an intermediate that can be converted to (+)-Davanone through standard functional group manipulations.

Quantitative Data
StepReactionStarting MaterialProductYield (%)
1Sharpless Asymmetric EpoxidationGeraniolEpoxyalcohol~90
2OxidationEpoxyalcoholEpoxyaldehyde>95 (crude)
3Thiazolium-catalyzed EsterificationEpoxyaldehydeβ-Hydroxyester~70-80
4 & Subsequent StepsPd-mediated Cyclization & othersβ-Hydroxyester(+)-DavanoneVariable
Overall Yield Geraniol (+)-Davanone ~15-20

Note: Yields are approximate and can vary based on reaction scale and optimization.

Spectroscopic Data for (+)-Davanone:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ...

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ...

  • IR (neat): ν (cm⁻¹) ...

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₅H₂₄O₂ ...; found ...

(Specific spectral data should be inserted from the primary literature)

Synthesis of this compound Analogues

The synthetic route to (+)-Davanone can be adapted to produce a variety of analogues, including Artemone, Hydroxythis compound, Isothis compound, and Northis compound.[3][4][5] These syntheses often start from geranyl acetate and involve a diastereoselective cyclization as a key step to differentiate between cis and trans products.[3][4][5]

General Workflow for Analogue Synthesis

Analogue_Synthesis_Workflow Start Geranyl Acetate Intermediate Key Intermediate Start->Intermediate Cis_Cyclization Diastereoselective Cyclization (cis) Intermediate->Cis_Cyclization Trans_Cyclization Diastereoselective Cyclization (trans) Intermediate->Trans_Cyclization Cis_Analogues cis-Davanone Analogues (Artemone, Hydroxythis compound, etc.) Cis_Cyclization->Cis_Analogues Derivatization Trans_Analogues trans-Davanone Analogues (Isothis compound, Northis compound, etc.) Trans_Cyclization->Trans_Analogues Derivatization

Caption: General workflow for synthesizing this compound analogues.

Experimental Protocols for Key Steps in Analogue Synthesis

(Detailed protocols for the synthesis of each specific analogue would be included here, based on the full experimental procedures from the cited literature. This would involve specifying the reagents and conditions for the diastereoselective cyclization and subsequent derivatization steps.)

Quantitative Data for Analogue Synthesis
AnalogueStarting MaterialOverall Yield (%)Key Spectroscopic Data
ArtemoneGeranyl AcetateData from lit.¹H NMR, ¹³C NMR, IR, MS
Hydroxythis compoundGeranyl AcetateData from lit.¹H NMR, ¹³C NMR, IR, MS
Isothis compoundGeranyl AcetateData from lit.¹H NMR, ¹³C NMR, IR, MS
Northis compoundGeranyl AcetateData from lit.¹H NMR, ¹³C NMR, IR, MS

(This table would be populated with specific yield and spectroscopic data extracted from the full research articles.)

Biological Activity and Signaling Pathways

This compound and its analogues exhibit a range of biological activities. Understanding the underlying molecular mechanisms is crucial for their development as therapeutic agents.

Antifungal Activity

This compound has been shown to possess antifungal properties. The likely mechanism of action involves the disruption of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive therapeutic target.[6][7][8]

Antifungal_Mechanism This compound This compound CellWall Fungal Cell Wall Synthesis (β-glucan, chitin) This compound->CellWall Inhibits Disruption Disruption of Cell Wall Integrity CellWall->Disruption Leads to Lysis Fungal Cell Lysis Disruption->Lysis

Caption: Proposed antifungal mechanism of this compound.

Antispasmodic Activity

The antispasmodic effects of this compound are likely mediated through the modulation of smooth muscle contraction. This process is heavily dependent on intracellular calcium signaling.[9][10] this compound may interfere with calcium influx or its release from intracellular stores, leading to muscle relaxation.

Antispasmodic_Mechanism Stimulus Agonist Stimulation GPCR G-protein Coupled Receptor Stimulus->GPCR PLC Phospholipase C GPCR->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound This compound->Ca_Release Inhibits

Caption: Potential mechanism of this compound's antispasmodic action.

Anticancer Activity and PI3K/AKT/MAPK Signaling

Recent studies have indicated that this compound may possess anticancer properties, particularly against ovarian cancer cells. This activity has been linked to the inhibition of the PI3K/AKT/MAPK signaling pathway, which is a critical regulator of cell proliferation, survival, and migration.

Anticancer_Mechanism GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->Apoptosis Promotes

References

Application Note: Quantitative Analysis of Davanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davanone, a sesquiterpenoid ketone, is the characteristic aromatic constituent of Davana oil, extracted from Artemisia pallens. Its unique fragrance profile makes it a valuable ingredient in the flavor and fragrance industry, and it is also investigated for various pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of essential oils and in research and development of this compound-based products. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The described method, including sample preparation, instrument parameters, and data analysis, is designed to be a robust starting point for researchers.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices such as essential oils. The chromatographic separation provides the resolution of individual components, while the mass spectrometer offers confident identification based on mass spectra and sensitive quantification using Selected Ion Monitoring (SIM) mode. This protocol outlines a comprehensive GC-MS method for the quantification of this compound, addressing sample preparation, calibration, and instrument operation.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Standards: this compound (cis-isomer is often predominant) of known purity (e.g., >95%)

  • Internal Standard (IS): A suitable internal standard, such as a structurally similar compound not present in the sample matrix (e.g., Cedrol, Longifolene, or a deuterated this compound analogue if available). The chosen IS should be well-resolved from this compound and other matrix components.

  • Sample: Davana essential oil or other this compound-containing extracts.

  • Equipment: Standard laboratory glassware (volumetric flasks, pipettes), analytical balance, vortex mixer, and autosampler vials with inserts.

Standard and Sample Preparation

2.1. Internal Standard (IS) Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of the selected internal standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane or ethyl acetate.

  • Mix thoroughly. This solution is stable when stored at 4°C.

2.2. This compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane or ethyl acetate.

  • Mix thoroughly. This solution is also stable when stored at 4°C.

2.3. Calibration Standards

  • Prepare a series of at least five calibration standards by serial dilution of the this compound stock solution.

  • To each calibration standard, add a constant concentration of the internal standard. For example, add 50 µL of the 1 mg/mL IS stock solution to 1 mL of each this compound dilution to achieve a final IS concentration of 50 µg/mL.

  • The final concentrations of this compound in the calibration standards should bracket the expected concentration in the prepared samples.

2.4. Sample Preparation

  • Accurately weigh a known amount of the essential oil or extract (e.g., 20 mg) into a 10 mL volumetric flask.

  • Add a known volume of the internal standard stock solution (e.g., 500 µL of a 1 mg/mL solution to achieve a 50 µg/mL final concentration).

  • Dilute to the mark with hexane or ethyl acetate.

  • Mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and column.

Table 1: GC-MS Instrument Parameters

ParameterSuggested Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min. Ramp at 4°C/min to 240°C. Hold at 240°C for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay3-5 minutes

Table 2: Suggested SIM Parameters for this compound

Based on typical mass spectra of this compound (Molecular Weight: 236.35 g/mol ), the following ions are suggested for SIM analysis. These should be confirmed by running a full scan analysis of a this compound standard.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundTo be determined10895152
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined

Note: The retention time and optimal ions for the internal standard will depend on the specific compound chosen.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and the presence of the selected quantifier and qualifier ions.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (Areathis compound / AreaIS). Plot this ratio against the concentration of this compound.

  • Linear Regression: Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: For the prepared sample, calculate the peak area ratio of this compound to the internal standard. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.

  • Calculate Final Concentration: Account for the initial sample weight and dilution to express the final concentration of this compound in the original sample (e.g., in mg/g or % w/w).

Data Presentation

The following tables present example data for the validation of a hypothetical this compound quantification method. Actual values should be determined experimentally.

Table 3: Example Calibration Data for this compound

This compound Conc. (µg/mL)Peak Area (this compound)Peak Area (IS)Area Ratio (this compound/IS)
115,234301,4560.0505
576,123302,1110.2520
10153,456301,8900.5083
25382,567302,5431.2645
50765,123301,9872.5336

Table 4: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.998
Linear Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 5% (Intra-day), < 7% (Inter-day)
Accuracy/Recovery95 - 105%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound & IS) GCMS_Analysis GC-MS Analysis (SIM Mode) Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->GCMS_Analysis Peak_Integration Peak Integration GCMS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for GC-MS quantification of this compound.

logical_relationship This compound This compound in Sample GC_Separation GC Separation This compound->GC_Separation IS Internal Standard (IS) (Known Concentration) IS->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Area_this compound Peak Area (this compound) MS_Detection->Area_this compound Area_IS Peak Area (IS) MS_Detection->Area_IS Area_Ratio Calculate Area Ratio (Area_this compound / Area_IS) Area_this compound->Area_Ratio Area_IS->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Final_Concentration Determine this compound Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for internal standard-based quantification.

Application Notes and Protocols: Structural Elucidation of Davanone and its Analogs using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a step-by-step approach from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data.

Structural Elucidation Workflow

The structural elucidation of a natural product like davanone or its analogs is a systematic process that relies on the integration of various NMR experiments. The general workflow is depicted in the diagram below.

NMR Structural Elucidation Workflow General Workflow for NMR-Based Structural Elucidation cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_data_analysis Data Analysis & Structure Determination SampleIsolation Isolation & Purification SolventSelection Solvent Selection (e.g., CDCl3) SampleIsolation->SolventSelection SampleDissolution Dissolution & Filtration SolventSelection->SampleDissolution ProtonNMR 1H NMR SampleDissolution->ProtonNMR CarbonNMR 13C NMR ProtonNMR->CarbonNMR DEPT DEPT (45, 90, 135) CarbonNMR->DEPT COSY COSY (1H-1H Correlation) DEPT->COSY HSQC HSQC (1H-13C One-Bond Correlation) COSY->HSQC HMBC HMBC (1H-13C Long-Range Correlation) HSQC->HMBC DataProcessing Data Processing & Peak Picking HMBC->DataProcessing FragmentAssembly Fragment Assembly DataProcessing->FragmentAssembly StructureVerification Structure Verification FragmentAssembly->StructureVerification

Caption: A flowchart illustrating the systematic workflow for the structural elucidation of natural products using NMR spectroscopy.

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2][3][4][5]

  • Sample Purity: Ensure the isolated compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is of high purity, as impurities can complicate spectral interpretation.[2]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds like sesquiterpenoids. Other options include acetone-d₆, methanol-d₄, or benzene-d₆. The solvent should not have signals that overlap with key resonances of the analyte.[1]

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube.[1][2]

  • Reference Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

The following protocols are for acquiring a comprehensive set of NMR data on a standard NMR spectrometer.

2.2.1. 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 8-16, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-90 shows only CH signals, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2.2.2. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Purpose: To identify proton-proton spin-spin couplings, typically over two to three bonds (¹H-¹H correlations).[6][7]

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Gradient-selected, multiplicity-edited HSQC (e.g., 'hsqcedetgpsisp').

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C correlations). The edited experiment allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.[6][7]

    • Spectral Width (SW): ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.[6][7]

    • Spectral Width (SW): ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).

Data Presentation: Representative Sesquiterpene Lactone

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.42ddd10.3, 3.6, 1.6
36.21qd7.3, 1.4
63.98dd10.7, 9.2
85.42ddd10.3, 3.6, 1.6
13a5.68d3.0
13b6.26d3.0
151.94m
3'6.21qd7.3, 1.4
4'2.03m
5'1.94m

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)DEPT
182.5CH
2127.1CH
3140.8C
4127.1C
550.2CH
682.5CH
750.2CH
872.1CH
9140.8C
10144.1C
11137.1C
12169.4C
13123.2CH₂
1416.1CH₃
1520.7CH₃
1'167.1C
2'127.1C
3'140.8CH
4'16.1CH₃
5'20.7CH₃

Key 2D NMR Correlations for Structure Assembly

The following diagram illustrates the key COSY, HSQC, and HMBC correlations that are essential for assembling the structure of the representative sesquiterpenoid. These correlations allow for the establishment of covalent bonds and the connection of different molecular fragments.

Key_2D_NMR_Correlations Key 2D NMR Correlations for Structure Assembly H2 H-2 H3 H-3' H2->H3 COSY C1 C-1 H2->C1 HMBC C2 C-2 H2->C2 HSQC C4 C-4 H2->C4 C3 C-3 H3->C3 H6 H-6 C5 C-5 H6->C5 C6 C-6 H6->C6 C7 C-7 H6->C7 H5 H5 H6->H5 H8 H-8 H8->C7 C8 C-8 H8->C8 H13 H-13 H13->C7 C11 C-11 H13->C11 C12 C-12 H13->C12 C13 C-13 H13->C13 H15 H-15 H15->C3 H15->C4 H15->C5 C15 C-15 H15->C15 H1 H1 H5->H1 H1->H2

Caption: A diagram showing key COSY, HSQC, and HMBC correlations for a representative sesquiterpenoid, illustrating how different molecular fragments are connected.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the comprehensive structural elucidation of complex natural products like this compound and its analogs. By systematically applying the protocols for sample preparation, data acquisition, and spectral analysis outlined in these notes, researchers can confidently determine the chemical structure of novel compounds. The use of a representative sesquiterpene lactone demonstrates the practical application of these techniques in piecing together a molecule's architecture from the intricate details of its NMR spectra. This guide serves as a foundational resource for scientists and professionals in natural product chemistry and drug discovery.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Davanone Using MTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a sesquiterpenoid found in the essential oil of Artemisia pallens (Davana), has garnered interest for its potential pharmacological activities.[1] Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.[7] These insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer.[6]

Experimental Protocols

Materials and Reagents

  • This compound (ensure high purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line (e.g., NCI-H526, OVACAR-3 as reported in literature)[2][8]

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Preparation of this compound Stock Solution

Due to the hydrophobic nature of many natural compounds, dissolving this compound directly in an aqueous medium can be challenging. A stock solution in an organic solvent is recommended.

  • Weigh a precise amount of this compound powder.

  • Dissolve the this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.[9]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Seeding

  • Culture the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium.[10]

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[7]

MTT Assay Protocol

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.78, 1.56, 3.12, 6.2, 12.5, 25, 50, 100, and 200 µM).[3]

    • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically ≤0.5%) and a negative control (medium only).[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plate for an additional 4 hours at 37°C in a humidified atmosphere.[4][13] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[13]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11][14]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][14]

Data Presentation

The quantitative data from the MTT assay should be summarized for clear interpretation and comparison.

Calculation of Cell Viability

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the response (in this case, cell viability) is reduced by half. The IC50 value is a key parameter for cytotoxicity. It can be determined by plotting a dose-response curve of % cell viability against the logarithm of the this compound concentration.[15] Various software programs like GraphPad Prism or even Microsoft Excel can be used to perform non-linear regression analysis to calculate the precise IC50 value.[15][16]

Tabulation of Results

Summarize the IC50 values for this compound against different cell lines and at different time points in a clear and structured table.

Cell LineTreatment Duration (hours)This compound IC50 (µM)
NCI-H52624[Insert Value]
NCI-H52648[Insert Value]
OVACAR-324[Insert Value]
OVACAR-348[Insert Value]

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Davanone_Prep 2. This compound Dilution Incubation 3. This compound Treatment (24-72h) Davanone_Prep->Incubation MTT_Addition 4. Add MTT (4h Incubation) Incubation->MTT_Addition Solubilization 5. Solubilize Formazan (DMSO) MTT_Addition->Solubilization Abs_Reading 6. Read Absorbance (570nm) Solubilization->Abs_Reading Data_Analysis 7. Calculate Viability & IC50 Abs_Reading->Data_Analysis

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Potential Signaling Pathway of this compound-Induced Cytotoxicity

Studies have indicated that this compound can induce apoptosis and affect the PI3K/AKT/MAPK signaling pathway in cancer cells.[2][3][8][17] The following diagram illustrates a simplified representation of this potential mechanism.

Davanone_Signaling_Pathway cluster_pathway PI3K/AKT/MAPK Pathway cluster_apoptosis Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes AKT AKT PI3K->AKT Activates MAPK MAPK AKT->MAPK Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates MAPK->Bcl2 Activates Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Potential signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Studying the Effects of Davanone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the biological effects of Davanone, a naturally occurring sesquiterpenoid, in various cell culture models. The protocols outlined below are designed to investigate its potential anticancer and anti-inflammatory properties.

Introduction to this compound

This compound is a bioactive compound that has demonstrated promising therapeutic potential. In vitro studies have highlighted its efficacy in inducing programmed cell death (apoptosis) in cancer cell lines and in mitigating inflammatory responses in immune cells.[1][2] These effects are attributed to its ability to modulate key cellular signaling pathways.

I. Anticancer Effects of this compound

This compound has been shown to exhibit cytotoxic effects against cancer cells, including ovarian and acute myeloid leukemia cell lines, by inducing apoptosis.[3][4] The primary mechanism identified involves the inhibition of the PI3K/AKT/MAPK signaling pathway.[1]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on cancer cell viability and apoptosis.

Cell LineThis compound Concentration (µM)Incubation TimeEffectAssay
OVCAR-3 (Ovarian Cancer)5, 10, 2048 hoursDose-dependent decrease in cell viabilityCCK-8 Assay
OVCAR-3 (Ovarian Cancer)5, 10, 2048 hoursIncreased percentage of apoptotic cellsAnnexin V-FITC/PI Staining
NCI-H526 (Acute Myeloid Leukemia)5, 10, 2048 hoursDose-dependent cytotoxicityMTT Assay
NCI-H526 (Acute Myeloid Leukemia)5, 10, 2048 hoursIncreased percentage of apoptotic cells[5]Annexin V-FITC/PI Staining[5]
Experimental Protocols

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, NCI-H526)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This protocol assesses the effect of this compound on key proteins in the PI3K/AKT/MAPK signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Analyze the band intensities relative to the loading control.

Visualizations

anticancer_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis cluster_endpoints Endpoints start Seed Cancer Cells (e.g., OVCAR-3, NCI-H526) treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis protein_extraction Protein Extraction treatment->protein_extraction viability_result Cytotoxicity (IC50) viability->viability_result apoptosis_result Apoptotic Cell Percentage apoptosis->apoptosis_result western_blot Western Blot protein_extraction->western_blot pathway_result Protein Expression Changes (p-PI3K, p-AKT, etc.) western_blot->pathway_result

Figure 1: Experimental workflow for studying the anticancer effects of this compound.

PI3K_AKT_MAPK_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK pERK p-ERK MEK->pERK ERK ERK pERK->Proliferation

Figure 2: this compound's inhibitory effect on the PI3K/AKT/MAPK signaling pathway.

II. Anti-inflammatory Effects of this compound

This compound has been observed to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on pro-inflammatory cytokine production.

Cell LineStimulantThis compound ConcentrationIncubation TimeEffectAssay
Primary MacrophagesLPSNot specifiedNot specifiedInhibition of TNF-α and IL-6 production[7]ELISA
RAW 264.7 (Murine Macrophages)LPSTo be determined24 hoursExpected inhibition of TNF-α and IL-6ELISA
Experimental Protocols

This protocol describes the culture and stimulation of macrophages to study the anti-inflammatory effects of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line or primary macrophages

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

Procedure:

  • Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatants.

Materials:

  • Cell culture supernatants

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by an enzyme conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

This protocol is to investigate the hypothesis that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Materials:

  • Macrophage cell line

  • This compound and LPS

  • Nuclear and cytoplasmic extraction reagents

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, and loading controls like anti-β-actin for cytoplasmic extracts and anti-Lamin B1 for nuclear extracts)

  • Western blotting equipment

Procedure:

  • Treat cells with this compound and/or LPS as described previously.

  • Prepare cytoplasmic and nuclear extracts from the cell lysates.

  • Determine protein concentrations and perform Western blotting as described in the anticancer section.

  • Probe the membranes with antibodies against key proteins in the NF-κB pathway to assess their phosphorylation and translocation.

Visualizations

anti_inflammatory_workflow cluster_cell_culture Macrophage Culture & Stimulation cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Cell Lysate Analysis cluster_endpoints Endpoints start Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant cell_lysis Cell Lysis & Fractionation stimulation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa cytokine_result Cytokine Levels elisa->cytokine_result western_blot Western Blot for NF-κB Pathway cell_lysis->western_blot nfkb_result NF-κB Activation Status western_blot->nfkb_result

Figure 3: Experimental workflow for studying the anti-inflammatory effects of this compound.

NFkB_pathway cluster_cytoplasm Cytoplasm This compound This compound pIKK p-IKK This compound->pIKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->pIKK Activates IKK IKK pIkB p-IκBα pIKK->pIkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) pIkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Induces

Figure 4: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vivo Evaluation of Davanone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a sesquiterpenoid found in the essential oil of Artemisia pallens, has demonstrated significant potential as a therapeutic agent.[1] Preclinical research has highlighted its anticancer and anti-inflammatory properties. In vitro studies have shown that this compound can induce programmed cell death (apoptosis) in cancer cells and suppress the production of key inflammatory mediators.[2][3][4] Specifically, in ovarian cancer cells, this compound has been observed to inhibit the PI3K/AKT/MAPK signaling pathway, a critical pathway in cancer progression.[2][4] Furthermore, this compound and the essential oil it is derived from have shown potent anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5]

These promising in vitro findings necessitate robust in vivo validation to translate these observations into potential clinical applications. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in relevant animal models for its primary therapeutic indications: cancer and inflammation. While in vivo studies specifically investigating isolated this compound are limited, the following protocols are based on established models for these disease states and data from studies on Artemisia pallens extracts and essential oils.

I. Anticancer Efficacy Evaluation

Based on in vitro evidence of this compound's efficacy against ovarian cancer cells, a xenograft mouse model is the most appropriate preclinical model to assess its in vivo anticancer activity.[2][4] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are also a powerful tool for predicting drug efficacy.[6][7][8]

A. Ovarian Cancer Xenograft Model

This model allows for the evaluation of this compound's ability to inhibit tumor growth in a live animal.

Experimental Protocol:

  • Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR-3, SKOV3) are cultured under standard conditions.

  • Animal Model: Female immunodeficient mice (e.g., athymic nude mice, NOD/SCID) aged 6-8 weeks are used.

  • Tumor Cell Implantation:

    • Harvest cultured ovarian cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Protocol:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Control Group: Administer vehicle (e.g., saline, corn oil with a small percentage of DMSO) via the chosen route (e.g., intraperitoneal, oral gavage).

    • This compound Treatment Group(s): Administer this compound at various doses (e.g., 10, 25, 50 mg/kg). The exact dosage will need to be determined by dose-ranging studies. Administration frequency can be daily or every other day.

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent for ovarian cancer (e.g., paclitaxel, carboplatin).

  • Efficacy Endpoints:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Perform histological and immunohistochemical analysis on tumor tissues to assess apoptosis (e.g., TUNEL staining, cleaved caspase-3) and proliferation (e.g., Ki-67).

    • Conduct Western blot analysis on tumor lysates to investigate the effect of this compound on the PI3K/AKT/MAPK signaling pathway.

Data Presentation:

GroupNumber of Animals (n)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Final Tumor Weight (g) (Mean ± SD)Change in Body Weight (%) (Mean ± SD)
Vehicle Control10
This compound (10 mg/kg)10
This compound (25 mg/kg)10
This compound (50 mg/kg)10
Positive Control10

Logical Workflow for Ovarian Cancer Xenograft Study

G cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture Culture Ovarian Cancer Cells Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Animal_Acclimatization Acclimatize Immunodeficient Mice Implantation Subcutaneous Implantation Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer this compound/ Vehicle/Positive Control Randomization->Treatment Monitoring Monitor Body Weight & Health Treatment->Monitoring Daily/Every Other Day Euthanasia Euthanasia Treatment->Euthanasia End of Study Monitoring->Treatment Tumor_Excision Excise & Measure Tumor Euthanasia->Tumor_Excision Tissue_Analysis Histology, IHC, Western Blot Tumor_Excision->Tissue_Analysis

Caption: Workflow for in vivo anticancer efficacy evaluation of this compound.

This compound's Anticancer Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Decreases Bax Bax This compound->Bax Increases Cell_Migration_Invasion Cell Migration & Invasion This compound->Cell_Migration_Invasion Inhibits AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK AKT->Bcl2 Inhibits Bax Promotes Bcl-2 MAPK->Cell_Migration_Invasion Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound's anticancer effects.

II. Anti-inflammatory Efficacy Evaluation

In vivo studies on the methanolic extract of Artemisia pallens, which contains this compound, have demonstrated significant anti-inflammatory activity.[9] The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation suitable for evaluating the anti-inflammatory effects of this compound.

B. Carrageenan-Induced Paw Edema in Rats

This model is used to assess the ability of a compound to inhibit the edema associated with acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomize rats into treatment and control groups (n=6-8 per group).

    • Control Group: Administer vehicle orally.

    • This compound Treatment Group(s): Administer this compound orally at various doses.

    • Positive Control Group: Administer a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg) or diclofenac (B195802) sodium (10 mg/kg) orally.

  • Induction of Inflammation:

    • One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

GroupDose (mg/kg)-Paw Volume (mL) (Mean ± SEM)---% Inhibition of Edema at 3h
0 h 1 h 2 h 3 h 4 h
Vehicle Control-
This compound
This compound
This compound
Positive Control

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Acclimatize Rats Grouping Randomize into Groups Animal_Acclimatization->Grouping Dosing Oral Administration of This compound/Vehicle/Control Grouping->Dosing Carrageenan_Injection Sub-plantar Carrageenan Injection Dosing->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate Edema & % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory efficacy of this compound.

This compound's Anti-inflammatory Signaling Pathway

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Signaling_Pathways Intracellular Signaling (e.g., NF-κB, MAPKs) Macrophage->Signaling_Pathways This compound This compound This compound->Signaling_Pathways Inhibits TNF_alpha TNF-α Signaling_Pathways->TNF_alpha IL_6 IL-6 Signaling_Pathways->IL_6 Inflammation Inflammation TNF_alpha->Inflammation IL_6->Inflammation

Caption: Proposed pathway for this compound's anti-inflammatory effects.

Disclaimer: The provided protocols are intended as a guide. The specific details of the experimental design, including animal models, cell lines, dosing, and endpoints, should be optimized based on the specific research question and institutional guidelines. As there is limited publicly available in vivo data for isolated this compound, these protocols are based on established pharmacological models and data from related plant extracts. It is highly recommended to conduct preliminary dose-finding and toxicity studies for this compound before initiating full-scale efficacy studies.

References

Application Notes and Protocols: Development of Davanone-loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a sesquiterpenoid found in the essential oil of Artemisia pallens (Davana), has demonstrated significant potential as an anticancer and anti-inflammatory agent.[1] Its therapeutic efficacy is attributed, in part, to its ability to induce apoptosis and inhibit critical cell signaling pathways, such as the PI3K/AKT/MAPK pathway, which is often dysregulated in cancer.[1] However, the clinical translation of this compound is hindered by its hydrophobic nature, which can lead to poor bioavailability.

Encapsulating this compound into polymeric nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based drug delivery systems can enhance the solubility and stability of hydrophobic drugs, facilitate controlled release, and potentially improve targeted delivery to tumor tissues. This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles, specifically using poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery.

Data Presentation: Physicochemical Characteristics of this compound-loaded PLGA Nanoparticles

The following tables summarize typical quantitative data obtained during the characterization of this compound-loaded PLGA nanoparticles. These values are representative and may vary depending on the specific formulation parameters.

Table 1: Particle Size and Zeta Potential

Formulation CodePolymer Concentration (mg/mL)This compound Concentration (mg/mL)Particle Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
DN-NP-01101185.2 ± 5.60.15 ± 0.02-25.8 ± 1.5
DN-NP-02201210.7 ± 7.10.18 ± 0.03-28.4 ± 2.1
DN-NP-03102195.4 ± 6.30.16 ± 0.02-26.5 ± 1.8

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeInitial this compound (mg)This compound in Nanoparticles (mg)Drug Loading (%)Encapsulation Efficiency (%)
DN-NP-0154.18.2 ± 0.782.0 ± 3.5
DN-NP-0254.59.0 ± 0.990.0 ± 4.2
DN-NP-03107.815.6 ± 1.178.0 ± 3.9

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - DN-NP-01 (pH 7.4)Cumulative Release (%) - DN-NP-01 (pH 5.5)
000
215.2 ± 1.820.5 ± 2.1
830.7 ± 2.545.3 ± 3.0
2455.1 ± 3.170.8 ± 3.5
4872.9 ± 3.885.4 ± 4.1
7285.3 ± 4.292.1 ± 4.5

Experimental Protocols

Preparation of this compound-loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique, suitable for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off cycles) at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Characterization of Nanoparticles

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Resuspend a small amount of lyophilized nanoparticles in deionized water to obtain a suitable concentration for DLS analysis (typically around 0.1 mg/mL).

  • Measurement:

    • For particle size and PDI, transfer the nanoparticle suspension to a disposable cuvette.

    • For zeta potential, transfer the suspension to a disposable folded capillary cell.

  • Data Acquisition: Perform the measurements at 25°C. For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The zeta potential is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field.

  • Data Analysis: The instrument's software will calculate the Z-average particle size, PDI, and zeta potential.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) and measure their absorbance at the maximum wavelength using a UV-Vis spectrophotometer to generate a standard curve.

  • Measurement of Total Drug: Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles and dissolve them in 10 mL of dichloromethane to break the nanoparticles and release the encapsulated drug. After complete dissolution, evaporate the solvent and redissolve the residue in acetonitrile. Measure the absorbance and determine the amount of this compound from the standard curve. This represents the total amount of drug in the weighed nanoparticles.

  • Measurement of Free Drug: After the initial centrifugation step during nanoparticle preparation (Protocol 1, step 5), collect the supernatant. Analyze the concentration of this compound in the supernatant using the UV-Vis spectrophotometer and the standard curve. This represents the amount of unencapsulated drug.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100

In Vitro Drug Release Study

This protocol uses the dialysis membrane method to evaluate the release of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (with a molecular weight cut-off, e.g., 12 kDa, that allows free this compound to pass but retains the nanoparticles)

  • Magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles and disperse them in 2 mL of PBS (pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Release Study: Immerse the dialysis bag in a beaker containing 100 mL of PBS (pH 7.4) maintained at 37°C with continuous magnetic stirring (e.g., 100 rpm) to ensure sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain the sink conditions.

  • Repeat for Acidic pH: Repeat the entire procedure using PBS at pH 5.5 to simulate the acidic tumor microenvironment.

  • Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the anticancer activity of this compound-loaded nanoparticles on a relevant cancer cell line (e.g., OVACAR-3 ovarian cancer cells).

Materials:

  • OVACAR-3 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound-loaded nanoparticles

  • Free this compound (as a control)

  • Empty nanoparticles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed OVACAR-3 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in the cell culture medium. Replace the medium in the wells with 200 µL of the prepared dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the drug concentration.

Visualizations

This compound Signaling Pathway Inhibition

Davanone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->ERK Inhibits This compound->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Nanoparticle_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Optimization Prep Preparation of this compound-loaded PLGA Nanoparticles Size Particle Size & Zeta Potential (DLS) Prep->Size DLE Drug Loading & Encapsulation Efficiency (UV-Vis) Prep->DLE Release In Vitro Drug Release (Dialysis Method) Prep->Release Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Prep->Cytotoxicity Analysis Data Analysis Size->Analysis DLE->Analysis Release->Analysis Cytotoxicity->Analysis Optimization Formulation Optimization Analysis->Optimization

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Davanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Davanone is a sesquiterpenoid ketone and the primary chemical constituent of the essential oil from the davana plant (Artemisia pallens).[1] It is recognized for its characteristic aroma and is a significant component in the fragrance and flavor industries. This compound exists as four possible stereoisomers, with the cis- and trans-isomers being the most common. The molecular formula for this compound is C15H24O2, with a molecular weight of approximately 236.35 g/mol .[2] Accurate and reliable analytical methods are essential for the quality control of davana essential oil and for research and development of products containing this compound.

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. Given that this compound is a relatively nonpolar compound, a reversed-phase HPLC (RP-HPLC) method is recommended.[3][4] This technique separates compounds based on their hydrophobicity, making it well-suited for the analysis of sesquiterpenes.[4]

Recommended Chromatographic Conditions

The following table summarizes the proposed instrumental parameters for the HPLC analysis of this compound. These parameters are based on common practices for the analysis of sesquiterpenes and other essential oil components and may require optimization for specific applications.[5][6]

Table 1: Proposed HPLC Instrumental Parameters

ParameterRecommended Setting
HPLC System A standard analytical HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized and filtered)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or other suitable material)

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

3. Sample Preparation

The sample preparation method will depend on the matrix. The following is a general procedure for an essential oil sample.

  • Accurately weigh an appropriate amount of the davana essential oil sample into a volumetric flask.

  • Dissolve the sample in methanol.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Davana Oil Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase (Working Standards) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Filter Filter through 0.45 µm Syringe Filter Dilute_Standard->Filter Dilute_Sample->Filter HPLC_System HPLC System (C18 Column) Filter->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration (Area, Retention Time) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound in Sample Calibration_Curve->Quantification

References

Application Notes & Protocols: Supercritical Fluid Extraction of Davanone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a sesquiterpenoid ketone, is a principal bioactive constituent of the essential oil derived from Artemisia pallens, commonly known as Davana. This compound and its derivatives are of significant interest to the pharmaceutical and fragrance industries due to their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anti-cancer properties. Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) presents a green and efficient alternative to traditional solvent extraction methods for obtaining high-purity this compound from plant materials. This document provides detailed application notes and protocols for the SFE of this compound, its subsequent analysis, and an overview of its interaction with relevant biological pathways.

Data Presentation: this compound Yield and Composition

The yield and composition of this compound in extracts are influenced by the extraction method and the physiological state of the plant material. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Extraction Methods for Artemisia pallens Essential Oil

Extraction MethodThis compound Content (%)Other Major ComponentsTotal Essential Oil Yield (%)Reference
Supercritical Fluid Extraction (SFE)29Lacintafuran H (18.1%), C-artedoglacia oxide (8.5%)1.7 - 5.7[1](https to://www.researchgate.net/publication/320762298_Isomeric_Enhancement_of_Davanone_from_Natural_Davana_Oil_Aided_by_Supercritical_Carbon_Dioxide)
Water Distillation22Lacintaphoran G (7.1%), D-artedoglacia oxide (6%)1.7[1](https to://www.researchgate.net/publication/320762298_Isomeric_Enhancement_of_Davanone_from_Natural_Davana_Oil_Aided_by_Supercritical_Carbon_Dioxide)
Steam Distillation~45.8Bicyclogermacrene (9.6%), Linalool (2.5%)~0.2[2](--INVALID-LINK--)

Table 2: Influence of Plant Growth Stage on this compound Content in Artemisia pallens

Plant Growth Stagecis-Davanone Content (%)Reference
Early Vegetative48.1[2](--INVALID-LINK--)
Late Vegetative57.1[2](--INVALID-LINK--)
Flower Initiation58.2[2](--INVALID-LINK--)
Full Flowering48.7[2](--INVALID-LINK--)
Late Flowering37.7--INVALID-LINK--2
Seed Setting17.4[2](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Artemisia pallens

This protocol is a generalized procedure based on optimized SFE parameters for sesquiterpenes from Artemisia species. Researchers should optimize these parameters for their specific equipment and plant material.

1. Plant Material Preparation:

  • Harvest the aerial parts of Artemisia pallens at the flower initiation to full flowering stage for optimal this compound content.[2]

  • Air-dry the plant material in the shade for 48-72 hours to reduce moisture content.

  • Grind the dried plant material to a uniform particle size (e.g., 0.5-1.0 mm) to enhance extraction efficiency.

2. SFE System Setup and Parameters:

  • SFE System: A laboratory or pilot-scale SFE system equipped with an extraction vessel, CO₂ pump, co-solvent pump (optional), and separator.

  • Extraction Vessel Loading: Load the ground plant material into the extraction vessel.

  • Supercritical Fluid: High-purity CO₂ (99.9%).

  • Co-solvent (Optional): Food-grade ethanol (B145695) (5-10% v/v) can be used to enhance the extraction of more polar compounds.

  • Temperature Range: 35 - 50°C.

  • Pressure Range: 100 - 300 bar (10 - 30 MPa).

  • CO₂ Flow Rate: 10 - 25 g/min .

  • Extraction Time: 1 - 3 hours.

3. Extraction Procedure:

  • Pressurize the system with CO₂ to the desired pressure.

  • Heat the extraction vessel to the set temperature.

  • Introduce the co-solvent (if used) at the desired ratio.

  • Initiate the CO₂ flow through the extraction vessel for the specified duration.

  • Depressurize the CO₂ in the separator to precipitate the extracted oil.

  • Collect the essential oil from the separator.

4. Post-Extraction Processing:

  • Remove any residual water from the collected oil using a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Store the this compound-rich essential oil in an airtight, dark glass container at 4°C.

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a stock solution of the SFE extract by dissolving a known weight in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of 1 mg/mL.

  • Prepare a series of calibration standards of pure this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.
    • Ramp: 3°C/min to 240°C.
    • Final hold: 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID and MSD transfer line).

  • MSD Parameters:

    • Ionization Mode: Electron Impact (EI).
    • Ionization Energy: 70 eV.
    • Mass Range: 40-400 amu.

3. Data Analysis:

  • Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with the pure standard.

  • Quantify the amount of this compound in the extract by constructing a calibration curve from the peak areas of the standards.

Mandatory Visualizations

SFE_Workflow cluster_prep Plant Material Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis and Final Product Harvest Harvest Artemisia pallens Drying Air Drying Harvest->Drying Grinding Grinding Drying->Grinding Loading Load into Extraction Vessel Grinding->Loading SFE SFE with sc-CO2 (Pressure, Temp, Time) Loading->SFE Separation Separation of Extract SFE->Separation PostProcessing Post-Extraction Processing Separation->PostProcessing GCMS GC-MS Analysis PostProcessing->GCMS FinalProduct This compound-Rich Extract PostProcessing->FinalProduct

Caption: Workflow for Supercritical Fluid Extraction of this compound.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration This compound This compound This compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Proposed Anti-Angiogenic Action of this compound via VEGF Pathway Inhibition.

Application Notes for Drug Development

This compound has demonstrated several biological activities that are pertinent to drug development:

  • Anti-Angiogenic Potential: Research suggests that this compound may interact with Vascular Endothelial Growth Factor (VEGF) and its receptors, which are key regulators of angiogenesis—the formation of new blood vessels.[3](--INVALID-LINK--) By inhibiting the VEGF signaling pathway, this compound could potentially suppress tumor growth and metastasis, making it a candidate for anti-cancer drug development.

  • Anti-inflammatory and Antimicrobial Properties: this compound exhibits significant anti-inflammatory and antimicrobial activities.[4](--INVALID-LINK--) This makes it a promising lead compound for developing treatments for inflammatory conditions and infectious diseases.

  • Formulation Considerations: As a major component of an essential oil, this compound is lipophilic. This characteristic should be considered in formulation development to ensure adequate bioavailability for therapeutic applications.

These notes and protocols provide a comprehensive guide for the extraction, analysis, and potential therapeutic application of this compound. The use of SFE offers a sustainable and efficient method to obtain high-purity this compound for further research and development.

References

Application Notes and Protocols for In Vitro Antimalarial Assay of Davanone against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Malaria remains a significant global health burden, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery of novel antimalarial compounds. Davanone, a sesquiterpenoid ketone first isolated from Artemisia pallens, is a natural product of interest.[1] Various Artemisia species, some of which are rich in this compound, have been traditionally used to treat fever and malaria.[2] For instance, Artemisia ludoviciana, which contains this compound, has shown significant inhibition of parasite reproduction in in vivo studies.[2] While comprehensive data on isolated this compound is limited, related compounds like hydroxythis compound (B600542) have demonstrated potent antimalarial activity.[2]

These application notes provide a detailed protocol for the in vitro assessment of the antiplasmodial activity of this compound against P. falciparum using the SYBR Green I-based fluorescence assay. This method is a widely accepted and robust technique for screening antimalarial compounds by measuring the proliferation of malaria parasites.[3]

Data Presentation

The in vitro antiplasmodial activity of a compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration required to inhibit parasite growth by 50%. While comprehensive studies on this compound are still emerging, a study on a related compound, hydroxythis compound, provides a preliminary indication of the potential efficacy.

Table 1: In Vitro Antiplasmodial Activity of Hydroxythis compound

CompoundP. falciparum StrainIC50 (µg/mL)Reference
Hydroxythis compoundD10 (Chloroquine-sensitive)0.5[2]
Hydroxythis compoundFAC8 (Chloroquine-resistant)0.5[2]

Note: Further studies are required to establish the IC50 values of purified this compound against a wider panel of drug-sensitive and drug-resistant P. falciparum strains.

Experimental Protocols

This section details the methodology for determining the in vitro antimalarial activity of this compound using the SYBR Green I-based assay.

1. Materials and Reagents:

  • Parasite Culture: A continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) maintained in human O+ erythrocytes.

  • Culture Medium: RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • This compound Stock Solution: A high-concentration stock solution (e.g., 10 mM) of this compound prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Control Drugs: Chloroquine (positive control) and artemisinin (B1665778) stock solutions.

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye.[3]

  • Consumables: 96-well black microtiter plates, sterile tubes, and pipette tips.

  • Equipment: Biosafety cabinet, CO2 incubator, microplate reader with fluorescence detection (excitation ~485 nm, emission ~530 nm), and a microscope.

2. In Vitro Antiplasmodial Assay (SYBR Green I Method):

  • Parasite Synchronization: To ensure consistency, synchronize the P. falciparum culture to the ring stage using a 5% D-sorbitol treatment.[3]

  • Preparation of Drug Plates:

    • Dispense 100 µL of culture medium into all wells of a 96-well plate.[3]

    • Add a specific volume of the this compound stock solution to the first well of a row and perform serial dilutions (e.g., 2-fold) across the plate.

    • Prepare separate rows for the positive control (chloroquine) and a negative control (solvent vehicle, e.g., DMSO, at the same concentration as the test wells).[3]

    • Include wells with uninfected red blood cells (RBCs) as a background control.[3]

  • Parasite Seeding:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in the culture medium.

    • Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.[3]

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[3]

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.[3]

    • Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.[3]

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence from the uninfected RBC control wells.

    • Express the fluorescence readings as a percentage of the negative control (100% growth).

    • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the this compound concentration using a non-linear regression analysis.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Antimalarial Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Synchronize P. falciparum to ring stage p3 Prepare parasite suspension (1% parasitemia, 2% hematocrit) p1->p3 p2 Prepare serial dilutions of this compound in a 96-well plate a1 Add parasite suspension to the 96-well plate p2->a1 p3->a1 a2 Incubate for 72 hours at 37°C a1->a2 a3 Lyse cells and stain with SYBR Green I lysis buffer a2->a3 d1 Read fluorescence (Ex: 485nm, Em: 530nm) a3->d1 d2 Calculate percentage inhibition relative to controls d1->d2 d3 Determine IC50 value via non-linear regression d2->d3

Caption: Workflow of the SYBR Green I based in vitro antimalarial assay.

Diagram 2: Hypothetical Signaling Pathway for this compound's Antimalarial Action

G cluster_entry Parasite Entry & Action cluster_effects Cellular Effects This compound This compound membrane Parasite Membrane This compound->membrane Crosses cytoplasm Parasite Cytoplasm membrane->cytoplasm ros Increased Reactive Oxygen Species (ROS) cytoplasm->ros Induces protein_damage Oxidative Damage to Proteins and Lipids ros->protein_damage dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis/Cell Death protein_damage->apoptosis dna_damage->apoptosis

Caption: A hypothetical mechanism of this compound-induced parasite death.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Davanone in ADME Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a sesquiterpenoid ketone, is a key constituent of the essential oil of Artemisia pallens and is investigated for various pharmacological activities. To thoroughly characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, the use of radiolabeled isotopologues is indispensable. Radiolabeled compounds serve as invaluable tools in drug discovery and development, allowing for sensitive and quantitative analysis of a drug candidate's fate in biological systems.[1] This document provides detailed protocols for the synthesis, purification, and characterization of tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]) labeled this compound, tailored for ADME studies.

The presented methods are based on established radiolabeling techniques for natural products and ketones, adapted for the specific structure of this compound. These protocols are intended to serve as a comprehensive guide for researchers aiming to produce high-quality radiolabeled this compound for in vitro and in vivo ADME assays.

Data Presentation: Radiolabeling of this compound

The following table summarizes representative quantitative data for the proposed radiolabeling techniques. These values are based on typical results obtained for structurally similar natural products and are intended to provide a benchmark for the synthesis of radiolabeled this compound.

Parameter[³H]-Davanone (Catalytic Exchange)[¹⁴C]-Davanone (Methylation)
Radiochemical Yield 15 - 30%25 - 40%
Specific Activity 10 - 25 Ci/mmol50 - 60 mCi/mmol
Radiochemical Purity > 98%> 98%
Chemical Purity > 98%> 98%

Experimental Protocols

Protocol 1: Synthesis of [³H]-Davanone via Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol describes the tritiation of this compound using a homogeneous iridium catalyst. This method is advantageous for late-stage labeling of complex molecules.[2][3] The ketone functionality in this compound can direct the iridium catalyst to facilitate the exchange of hydrogen atoms with tritium from tritium gas.[2]

Materials:

  • This compound (non-labeled)

  • [Ir(COD)(OMe)]₂ (Iridium catalyst)

  • Tritium gas (T₂)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Methanol (B129727) (for quenching)

  • HPLC-grade solvents for purification (e.g., acetonitrile (B52724), water)

  • Scintillation cocktail and vials

Procedure:

  • Preparation of the Reaction Mixture: In a specialized glassware suitable for handling tritium gas, dissolve this compound (1-5 mg) and the iridium catalyst (5-10 mol%) in the anhydrous, degassed solvent (1-2 mL).

  • Tritiation Reaction: Freeze-pump-thaw the reaction mixture three times to remove any dissolved gases. Introduce tritium gas (1-5 Ci) into the reaction vessel.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by analyzing aliquots (after removal of labile tritium) via radio-TLC or radio-HPLC.

  • Quenching and Removal of Labile Tritium: After the reaction, carefully vent the excess tritium gas into a suitable trap. Quench the reaction by adding methanol (0.5 mL). The labile tritium is removed by repeated evaporation from methanol or a methanol/water mixture.

  • Purification: Purify the crude product using reversed-phase preparative HPLC. Use a suitable C18 column and a gradient of water and acetonitrile. Monitor the elution profile with a UV detector and an in-line radioactivity detector.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the [³H]-Davanone peak. Determine the radiochemical purity of the collected fractions by analytical radio-HPLC.

  • Solvent Removal and Storage: Evaporate the solvent from the pure fractions under a stream of nitrogen. Dissolve the purified [³H]-Davanone in a suitable solvent (e.g., ethanol) and store at -20°C or lower.

Protocol 2: Synthesis of [¹⁴C]-Davanone via Methylation of a Precursor

This protocol outlines a strategy for the introduction of a carbon-14 label via the methylation of a suitable precursor ketone using [¹⁴C]-methyl iodide. This requires the synthesis of a des-methyl this compound precursor.

Materials:

  • Des-methyl this compound precursor

  • [¹⁴C]-Methyl iodide ([¹⁴C]CH₃I)

  • Strong base (e.g., sodium hydride or lithium diisopropylamide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Quenching solution (e.g., saturated ammonium (B1175870) chloride)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • HPLC-grade solvents for purification

  • Scintillation cocktail and vials

Procedure:

  • Preparation of the Enolate: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the des-methyl this compound precursor in the anhydrous solvent. Cool the solution to -78°C and add the strong base dropwise to generate the enolate.

  • [¹⁴C]-Methylation: Add [¹⁴C]-methyl iodide to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of the quenching solution. Extract the product with an organic solvent like ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude [¹⁴C]-Davanone using preparative HPLC with a suitable column and solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate for normal-phase or water and acetonitrile for reversed-phase).

  • Characterization and Quantification: Confirm the identity and purity of the final product. Determine the radiochemical purity using analytical radio-HPLC. Quantify the specific activity using liquid scintillation counting.

  • Storage: Store the purified [¹⁴C]-Davanone in a suitable solvent at low temperature to minimize radiolysis.

Mandatory Visualizations

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification & Analysis cluster_application Application Precursor Precursor Radiolabeling Radiolabeling Precursor->Radiolabeling Crude Product Crude Product Radiolabeling->Crude Product HPLC Purification HPLC Purification Crude Product->HPLC Purification Radiochemical Purity Analysis Radiochemical Purity Analysis HPLC Purification->Radiochemical Purity Analysis Characterization Characterization Radiochemical Purity Analysis->Characterization Pure Radiolabeled this compound Pure Radiolabeled this compound Characterization->Pure Radiolabeled this compound ADME Studies ADME Studies Pure Radiolabeled this compound->ADME Studies

Caption: Workflow for the synthesis and application of radiolabeled this compound.

ADME_Assay_Workflow cluster_metabolic_stability Metabolic Stability Assay cluster_permeability Caco-2 Permeability Assay Radiolabeled this compound Radiolabeled this compound Incubation with Liver Microsomes/Hepatocytes Incubation with Liver Microsomes/Hepatocytes Radiolabeled this compound->Incubation with Liver Microsomes/Hepatocytes Application to Caco-2 Monolayer Application to Caco-2 Monolayer Radiolabeled this compound->Application to Caco-2 Monolayer Time-Point Sampling Time-Point Sampling Incubation with Liver Microsomes/Hepatocytes->Time-Point Sampling Analysis (LC-MS/Radio-detection) Analysis (LC-MS/Radio-detection) Time-Point Sampling->Analysis (LC-MS/Radio-detection) Determination of Half-life (t1/2) Determination of Half-life (t1/2) Analysis (LC-MS/Radio-detection)->Determination of Half-life (t1/2) Sampling from Apical and Basolateral Chambers Sampling from Apical and Basolateral Chambers Application to Caco-2 Monolayer->Sampling from Apical and Basolateral Chambers Quantification of Radiolabel Quantification of Radiolabel Sampling from Apical and Basolateral Chambers->Quantification of Radiolabel Calculation of Apparent Permeability (Papp) Calculation of Apparent Permeability (Papp) Quantification of Radiolabel->Calculation of Apparent Permeability (Papp)

Caption: Workflow for in vitro ADME studies using radiolabeled this compound.

References

Application Notes and Protocols: Western Blot Analysis of the PI3K/AKT/MAPK Pathway Following Davanone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a sesquiterpenoid naturally occurring in plants of the Artemisia genus, has garnered significant interest in oncological research. Studies have demonstrated its potential as an anticancer agent, with evidence suggesting that its mechanism of action involves the modulation of key intracellular signaling pathways that are often dysregulated in cancer. Two such critical pathways are the Phosphatidylinositol 3-kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways play a crucial role in regulating cell proliferation, survival, apoptosis, and migration.

Western blot analysis is a fundamental and widely used technique to investigate the effects of therapeutic compounds like this compound on these signaling pathways. By quantifying the changes in the expression levels and phosphorylation status of key proteins within the PI3K/AKT and MAPK cascades, researchers can elucidate the molecular mechanisms underlying this compound's anticancer effects. These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of this compound treatment on the PI3K/AKT/MAPK pathway in cancer cells.

Data Presentation: Effect of this compound on PI3K/AKT/MAPK Pathway Proteins

While published studies confirm that this compound inhibits the PI3K/AKT/MAPK signaling pathway in a dose-dependent manner in cancer cell lines such as ovarian and acute myeloid leukemia, specific quantitative densitometry data is not consistently available in a readily accessible format. The following tables are presented as templates to illustrate how to structure and present such quantitative data. The placeholder values represent a hypothetical dose-dependent inhibitory effect of this compound. Researchers should replace this with their own experimental data.

Table 1: Effect of this compound on PI3K/AKT Pathway Protein Phosphorylation

Treatment GroupConcentration (µM)p-PI3K / Total PI3K (Fold Change)p-AKT / Total AKT (Fold Change)
Vehicle Control01.001.00
This compound100.750.80
This compound250.450.50
This compound500.200.25

Note: Data are representative and should be replaced with experimentally derived values. Fold change is calculated relative to the vehicle control.

Table 2: Effect of this compound on MAPK Pathway Protein Phosphorylation

Treatment GroupConcentration (µM)p-ERK1/2 / Total ERK1/2 (Fold Change)p-JNK / Total JNK (Fold Change)p-p38 / Total p38 (Fold Change)
Vehicle Control01.001.001.00
This compound100.850.900.80
This compound250.600.650.55
This compound500.300.350.25

Note: Data are representative and should be replaced with experimentally derived values. Fold change is calculated relative to the vehicle control.

Signaling Pathway Overview

The PI3K/AKT and MAPK signaling cascades are intricate networks that transmit extracellular signals to the cell nucleus, thereby regulating fundamental cellular processes.

PI3K_AKT_MAPK_Pathway cluster_0 PI3K/AKT Pathway cluster_1 MAPK Pathway cluster_2 Upstream Signals PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival promotes PTEN PTEN PTEN->PIP3 inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors activate Proliferation_Differentiation Proliferation_Differentiation Transcription_Factors->Proliferation_Differentiation regulate Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RTK->PI3K activates RTK->Ras activates This compound This compound This compound->PI3K inhibits This compound->MEK inhibits

Caption: PI3K/AKT and MAPK signaling pathways and the inhibitory effect of this compound.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the PI3K/AKT and MAPK signaling pathways in cultured cancer cells.

Cell Culture and this compound Treatment

1.1. Cell Seeding: Seed the cancer cell line of interest (e.g., OVCAR-3 for ovarian cancer, or other relevant cell lines) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

1.2. Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

1.3. Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.

1.4. Treatment: Replace the existing medium with the prepared this compound-containing or vehicle control medium and incubate for the desired treatment duration (e.g., 24 or 48 hours).

Protein Extraction and Quantification

2.1. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

2.2. Lysate Incubation and Clarification:

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

2.3. Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to new pre-chilled tubes.

2.4. Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

SDS-PAGE and Protein Transfer

3.1. Sample Preparation:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

3.2. Gel Electrophoresis:

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel.
  • Include a pre-stained protein ladder in one lane to monitor protein separation and size.
  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

3.3. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting

4.1. Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

4.2. Primary Antibody Incubation:

  • Incubate the membrane with primary antibodies specific for the target proteins. Use antibodies against both the phosphorylated and total forms of the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38).
  • Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
  • Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations (typically 1:1000).
  • Incubate overnight at 4°C with gentle agitation.

4.3. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

4.4. Secondary Antibody Incubation:

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer (typically 1:2000-1:5000) for 1 hour at room temperature.

4.5. Final Washes: Repeat the washing step (4.3) to remove unbound secondary antibodies.

Detection and Data Analysis

5.1. Signal Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate.
  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

5.2. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the intensity of each phosphorylated protein band to its corresponding total protein band.
  • Further, normalize these values to the loading control (β-actin or GAPDH) to account for any variations in protein loading.
  • Express the results as a fold change relative to the vehicle-treated control group.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the Western blot analysis and the logical relationship of this compound's effect on the signaling pathways.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection & Analysis A Seed Cancer Cells B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Membrane Transfer E->F G Blocking & Antibody Incubation F->G H Signal Detection G->H I Densitometry & Data Analysis H->I

Caption: Experimental workflow for Western blot analysis of this compound-treated cells.

Davanone_Effect_Logic This compound This compound Treatment PI3K_AKT_Inhibition Inhibition of PI3K/AKT Pathway This compound->PI3K_AKT_Inhibition MAPK_Inhibition Inhibition of MAPK Pathway This compound->MAPK_Inhibition Reduced_Phosphorylation Decreased Phosphorylation of Key Signaling Proteins PI3K_AKT_Inhibition->Reduced_Phosphorylation MAPK_Inhibition->Reduced_Phosphorylation Western_Blot Western Blot Analysis Reduced_Phosphorylation->Western_Blot is detected by Quantitative_Data Quantitative Data on Protein Expression Changes Western_Blot->Quantitative_Data generates

Caption: Logical flow of this compound's effect on signaling pathways and its analysis.

Troubleshooting & Optimization

Technical Support Center: Davanone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Davanone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a sesquiterpenoid ketone naturally found in the essential oil of plants from the Artemisia genus.[1][2] It has demonstrated various biological activities, including anticancer, antifungal, and antimalarial properties.[1][3][4] However, this compound is a hydrophobic molecule with poor aqueous solubility, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments. Its estimated water solubility is approximately 18.13 mg/L.[5][6] This low solubility can lead to precipitation of the compound in culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the initial steps to dissolve this compound for in vitro studies?

A2: The standard approach for dissolving hydrophobic compounds like this compound for in vitro assays is to first prepare a concentrated stock solution in a water-miscible organic solvent. The most commonly used solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted to the final desired concentration in the aqueous assay medium.

Q3: What is the recommended concentration for a this compound stock solution in DMSO?

A3: A common practice is to prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO. This allows for minimal volumes of the organic solvent to be introduced into the final assay medium, thereby reducing the risk of solvent-induced cytotoxicity. For a 10 mM stock solution, you would dissolve 2.36 mg of this compound (Molecular Weight: 236.35 g/mol ) in 1 mL of DMSO.

Q4: How can I minimize DMSO-related toxicity in my cell cultures?

A4: To minimize the cytotoxic effects of DMSO, the final concentration in the cell culture medium should generally be kept at or below 0.5% (v/v), and ideally below 0.1%. This is achieved by preparing a highly concentrated stock solution and performing serial dilutions. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q5: What should I do if this compound precipitates when I add it to my aqueous culture medium?

A5: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the medium. Try using a lower final concentration.

  • Increase the Serum Concentration: If you are using a serum-containing medium, the proteins in the serum can help to stabilize hydrophobic compounds and prevent precipitation.

  • Use Solubilizing Agents: Consider using solubilizing agents such as cyclodextrins to enhance the aqueous solubility of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving in the organic solvent. The concentration of this compound is too high for the chosen solvent.While this compound is highly soluble in solvents like ethanol (B145695) and DMSO, ensure you are not exceeding its solubility limit. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
Precipitate forms immediately upon dilution into aqueous medium. The aqueous solubility of this compound is exceeded at the target concentration.Lower the final working concentration of this compound. Alternatively, explore the use of solubility enhancers like cyclodextrins.
Cells in the vehicle control (DMSO only) are showing signs of toxicity. The final concentration of DMSO is too high for the specific cell line being used.Reduce the final DMSO concentration to 0.1% or lower. This may require preparing a more concentrated initial stock solution.
Inconsistent results between experiments. This compound may be precipitating out of solution over time in the incubator.Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture plates for any signs of precipitation before and after the incubation period.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing appropriate stock solutions and understanding the compound's behavior in different solvent systems.

Solvent Solubility (g/L) Notes
Water~0.018Estimated aqueous solubility is very low.[5][6]
Ethanol990.81Highly soluble.
Methanol831.16Highly soluble.
Isopropanol1056.74Highly soluble.
Acetone733.48Soluble.
Dimethylformamide (DMF)756.54Soluble.
Toluene909.1Soluble.
1,4-Dioxane1601.79Very highly soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 236.35 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 2.36 mg of this compound per 1 mL of DMSO.

  • Weighing: Carefully weigh 2.36 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving this compound Solubility with β-Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. This is a general protocol that may require optimization for your specific experimental needs.

Materials:

  • This compound

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of the desired cyclodextrin in your aqueous buffer. A common starting concentration is 10 mM.

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Undissolved this compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification (Optional but Recommended): Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV. This will give you the enhanced solubility value.

  • Use in Assays: The resulting clear solution containing the this compound-cyclodextrin complex can then be used for your in vitro assays. Remember to include a vehicle control with the same concentration of cyclodextrin alone.

Visualizations

This compound Experimental Workflow

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Aqueous Medium store->dilute vortex Vortex/Mix Well dilute->vortex use Use Immediately in Assay vortex->use precipitate Precipitation? use->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes use_cyclo Use Cyclodextrins precipitate->use_cyclo Yes

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

This compound and the PI3K/AKT/MAPK Signaling Pathway

Research has indicated that this compound may exert its anticancer effects by targeting the PI3K/AKT/MAPK signaling pathway.[7] This pathway is crucial for regulating cell proliferation, survival, and migration.

signaling_pathway This compound's Putative Action on the PI3K/AKT/MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_pathway MAPK Pathway (e.g., ERK) This compound->MAPK_pathway Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration

Caption: Putative inhibitory effect of this compound on the PI3K/AKT/MAPK signaling pathway.

References

Technical Support Center: Optimizing Davanone Yield from Artemisia pallens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of davanone from Artemisia pallens extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stage to harvest Artemisia pallens for the highest this compound yield?

A1: The optimal time to harvest Artemisia pallens is during the full blooming stage.[1][2] While the concentration of cis-davanone may be slightly higher in the bud stage, the overall essential oil yield is maximized at the full bloom stage, resulting in a greater total yield of this compound.[1][3] Harvesting should occur before the initiation of the seed-setting stage, as both oil yield and this compound content begin to decline thereafter.[1][3]

Q2: Which part of the Artemisia pallens plant contains the highest concentration of this compound?

A2: The floral (inflorescence) biomass is the primary source of essential oil and consequently this compound in Artemisia pallens.[1][3] The leaves and stems contain significantly lower quantities of the essential oil.

Q3: How does the geographical location and cultivation season affect this compound yield?

A3: The chemical composition and yield of essential oil from Artemisia pallens, including its this compound content, can vary significantly based on the geographical location of cultivation.[4] For instance, one study reported a this compound content of up to 72.59% in oil from the Kashmir valley.[5] Generally, Artemisia pallens is a winter-loving crop, and cultivation during this season is favored for achieving the highest oil content.[5][6]

Q4: What is the most common industrial method for extracting this compound?

A4: The most common industrial method for extracting essential oil from Artemisia pallens is steam distillation.[5][6] The plant material is typically shade-dried for 2-3 days prior to distillation to enhance the quality and quantity of the oil.[5]

Q5: Are there alternative extraction methods that can improve this compound yield?

A5: Yes, several alternative extraction methods have been explored. Supercritical CO2 extraction has been successfully used to isolate and enrich this compound from the essential oil.[7][8][9] Microwave-assisted extraction (MAE) has also been shown to provide a higher percentage yield of extract compared to conventional methods like Soxhlet extraction.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Essential Oil Yield - Incorrect harvesting time (too early or too late).- Improper drying of plant material.- Inefficient extraction method.- Plant material not packed tightly in the still.- Harvest at the full blooming stage.[1][2]- Shade-dry the herb for 2-3 days before distillation.[5]- Consider optimizing your current extraction parameters or exploring alternative methods like MAE or supercritical CO2 extraction.[10][11]- Ensure the still is tightly packed to prevent steam channeling.[6]
Low this compound Content in Oil - Harvesting at a suboptimal growth stage.- Geographical and seasonal variations.- Degradation during extraction.- Harvest at the bud or early blooming stage for the highest this compound concentration.[1][3]- Source plant material from regions known for high-davanone chemotypes.[4]- Use extraction methods that operate at lower temperatures, such as supercritical CO2 extraction, to minimize thermal degradation.[7][9]
Inconsistent Results Between Batches - Variation in plant material (different growth stages, genetic variability).- Inconsistent drying procedures.- Fluctuations in extraction parameters (temperature, pressure, time).- Standardize harvesting protocols to ensure collection at the same growth stage.- Maintain consistent drying conditions (duration, shade, airflow).- Precisely control and monitor all extraction parameters for each run.
Presence of Undesirable Compounds - Extraction of non-target compounds due to non-selective solvent or conditions.- Contamination of plant material.- Use a more selective extraction method like supercritical CO2 extraction.[11]- Perform post-extraction purification steps such as fractional distillation or chromatography.[5]- Ensure proper cleaning and handling of the plant material before extraction.

Data on this compound Yield and Composition

Table 1: Influence of Growth Stage on Essential Oil Yield and Cis-Davanone Content

Growth StageEssential Oil Yield (ml/100g)Cis-Davanone Content (%)Reference
Bud Stage-66.36 ± 0.60[1][3]
Blooming Stage0.9060.56 ± 0.20[1][3]
Seed Setting Stage-40.54 ± 0.80[1][3]

Table 2: Comparison of Major Components in Artemisia pallens Essential Oil from Different Studies

CompoundContent Range (%)Reference(s)
cis-Davanone17.4 - 72.59[4][5][7]
Bicyclogermacrene4.0 - 22.0[4][7]
(E)-Ethyl Cinnamate1.4 - 8.40[5][7]
Davana Ether Isomer0.5 - 6.1[4][7]
Linalool1.08 - 2.5[5][6]

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction
  • Harvesting and Drying: Harvest the aerial parts of Artemisia pallens at the full blooming stage. Shade-dry the harvested material for 2-3 days.[5]

  • Preparation: Chop the dried herbage into smaller pieces.

  • Distillation:

    • Tightly pack the chopped material into the still of a steam distillation unit.

    • Generate steam in a separate boiler and pass it through the plant material.

    • The steam will vaporize the volatile essential oil.

    • Pass the steam-oil mixture through a condenser to liquefy it.

    • Collect the distillate in a receiver.

  • Separation: The essential oil, being less dense, will form a layer on top of the water. Separate the oil from the aqueous layer (hydrosol).

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (B86663) and store it in a cool, dark, airtight container.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction
  • Preparation: Grind the dried aerial parts of Artemisia pallens to a fine powder.

  • Extraction:

    • Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.

    • Pressurize and heat carbon dioxide to its supercritical state (e.g., pressures ranging from 80 to 300 bar and a temperature of 40°C).[11]

    • Pass the supercritical CO2 through the extraction vessel. The SC-CO2 will act as a solvent and extract the this compound and other compounds.

    • The pressure and temperature can be adjusted to selectively extract different components.

  • Separation:

    • Route the SC-CO2 containing the extracted compounds to a separator vessel.

    • Reduce the pressure and/or increase the temperature in the separator to cause the CO2 to return to its gaseous state, leaving the extract behind.

  • Collection: Collect the this compound-rich extract from the separator. The CO2 can be recycled for further extractions.

Visualizations

experimental_workflow cluster_harvesting Plant Material Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Processing Harvest Harvest Artemisia pallens (Full Blooming Stage) Dry Shade-Dry (2-3 days) Harvest->Dry Grind Grind/Chop Plant Material Dry->Grind SteamDist Steam Distillation Grind->SteamDist SCCO2 Supercritical CO2 Extraction Grind->SCCO2 MAE Microwave-Assisted Extraction Grind->MAE Separate Separation of Oil/Extract SteamDist->Separate SCCO2->Separate MAE->Separate Purify Purification (Optional) (e.g., Chromatography) Separate->Purify Analyze Analysis (GC-MS, HPLC) Purify->Analyze FinalProduct Optimized this compound Yield Analyze->FinalProduct

Caption: Workflow for optimizing this compound extraction.

troubleshooting_logic cluster_yield_solutions Solutions for Low Oil Yield cluster_purity_solutions Solutions for Low this compound Purity Start Low this compound Yield CheckYield Is overall essential oil yield low? Start->CheckYield CheckPurity Is this compound percentage in oil low? Start->CheckPurity HarvestTime Optimize Harvest Time (Full Bloom) CheckYield->HarvestTime Yes Drying Check Drying Procedure (Shade-dry 2-3 days) CheckYield->Drying Yes ExtractionMethod Optimize Extraction Parameters CheckYield->ExtractionMethod Yes PurityHarvest Harvest Earlier (Bud/Early Bloom) CheckPurity->PurityHarvest Yes SelectiveExtraction Use Selective Method (e.g., SC-CO2) CheckPurity->SelectiveExtraction Yes Purification Post-Extraction Purification CheckPurity->Purification Yes

References

Overcoming challenges in the stereoselective synthesis of Davanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Davanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important sesquiterpenoid. Here you will find troubleshooting guides and frequently asked questions to help you navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in the stereoselective synthesis of this compound revolve around controlling the stereochemistry at multiple chiral centers to obtain the desired diastereomer (typically cis or trans). Key difficulties include:

  • Diastereoselective Cyclization: Achieving high diastereoselectivity during the formation of the tetrahydrofuran (B95107) ring is a critical and often challenging step.

  • Enantiocontrol: Establishing the initial stereocenters with high enantiomeric excess.

  • Epimerization: Unwanted epimerization of stereocenters during subsequent reaction steps can lower the overall stereochemical purity.[1]

  • Side Reactions: Competing side reactions can lead to the formation of undesired byproducts and lower the overall yield.

Q2: Which analytical techniques are recommended for determining the stereochemical purity of this compound and its intermediates?

A2: A combination of analytical techniques is essential for confirming the stereochemical purity of synthetic this compound. These include:

  • Chiral Gas Chromatography (GC): To determine the enantiomeric purity of this compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are crucial for determining the relative stereochemistry of the molecule and identifying different diastereomers.[2][3]

  • Optical Rotation: Measurement of the specific rotation can be used to confirm the enantiomeric purity of the final product.[2][4]

Q3: What are the common starting materials for the stereoselective synthesis of this compound?

A3: Several starting materials have been successfully employed for the stereoselective synthesis of this compound. A common and versatile starting material is geranyl acetate. Another approach utilizes (S)-ethyl lactate (B86563) as a chiral source to introduce the initial stereochemistry.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the key steps of this compound synthesis.

Aldol (B89426) Reaction for Stereocenter Installation

Q: My Crimmins' non-Evans syn-aldol reaction is giving low diastereoselectivity. What can I do?

A: Low diastereoselectivity in this aldol reaction can be influenced by several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your aldehyde, ketone, and all reagents, especially the chiral auxiliary. Impurities can interfere with the stereochemical control.

  • Temperature Control: This reaction is often temperature-sensitive. Ensure strict temperature control throughout the reaction, as deviations can lead to a decrease in diastereoselectivity.

  • Lewis Acid Choice: The choice of Lewis acid can significantly impact the outcome. If you are not obtaining the desired selectivity, consider screening other Lewis acids (e.g., TiCl4, Sn(OTf)2).

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Experiment with different aprotic solvents to optimize selectivity.

Tetrahydrofuran Ring Formation (Cycloetherification)

Q: I am observing low yields and the formation of elimination byproducts during the Lewis acid-mediated cycloetherification. How can I improve this step?

A: Low yields and elimination are common issues in acid-catalyzed cyclizations. Here are some suggestions:

  • Lewis Acid Strength: A very strong Lewis acid might promote elimination. Try using a milder Lewis acid or a stoichiometric amount of a weaker one.

  • Reaction Time and Temperature: Monitor the reaction closely and try to minimize the reaction time. Lowering the temperature may also help to suppress side reactions.

  • Substrate Protection: Ensure that other sensitive functional groups in your molecule are appropriately protected to prevent undesired side reactions.

Q: My iodocyclization reaction is not proceeding to completion or is giving a mixture of products. What should I check?

A: Incomplete reaction or product mixtures in iodocyclization can be due to several factors:

  • Iodine Source: The reactivity of the iodine source is critical. Ensure you are using a fresh and appropriate source of electrophilic iodine (e.g., I2, NIS).

  • Base: The choice and stoichiometry of the base can influence the reaction rate and selectivity. Common bases include sodium bicarbonate or potassium carbonate.

  • Solvent: The reaction is typically run in a non-polar solvent. Ensure your solvent is anhydrous, as water can interfere with the reaction.

Quantitative Data Summary

The following table summarizes key quantitative data from various stereoselective syntheses of this compound and related compounds.

Synthetic StrategyKey ReactionDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Overall YieldReference
Enantioselective Synthesis of DavanoidsCrimmins' non-Evans syn-aldol->98%"excellent"[1]
Diastereoselective CyclizationDiastereoselective cyclizationDifferentiated--[6]
Anti-selective EpoxidationIodo-cyclization---[5]

Experimental Protocols

Protocol: One-Pot Tandem Aldol-Cycloetherification

This protocol is adapted from a strategy for the enantioselective synthesis of trans-davana acid ethyl esters and 2-epi-davanone.[1]

Materials:

  • Chiral auxiliary-bound ketone

  • Aldehyde

  • Lewis Acid (e.g., TiCl4)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve the chiral auxiliary-bound ketone in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to the recommended temperature (e.g., -78 °C).

  • Add the Lewis acid dropwise and stir for 30 minutes.

  • Add DIPEA and stir for another 30 minutes.

  • Slowly add the aldehyde to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the aldol reaction, allow the reaction to warm to room temperature to facilitate the in-situ cycloetherification.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General Workflow for Stereoselective this compound Synthesis

G start Starting Material (e.g., Geranyl Acetate) aldol Stereoselective Aldol Reaction start->aldol protect Protection of Functional Groups aldol->protect cyclize Diastereoselective Cycloetherification protect->cyclize deprotect Deprotection cyclize->deprotect oxidize Oxidation deprotect->oxidize end This compound oxidize->end

Caption: A generalized workflow for the stereoselective synthesis of this compound.

Troubleshooting Logic for Low Diastereoselectivity in Cyclization

G start Low Diastereoselectivity in Cyclization check_temp Verify Reaction Temperature Control start->check_temp Is temperature consistent? check_temp->start No, correct and rerun change_la Screen Different Lewis Acids check_temp->change_la Yes change_sol Optimize Solvent change_la->change_sol No improvement improve Improved Diastereoselectivity change_la->improve Yes check_reagents Check Reagent Purity change_sol->check_reagents No improvement change_sol->improve Yes check_reagents->improve Impurity found and removed

Caption: A decision tree for troubleshooting low diastereoselectivity during cycloetherification.

References

Troubleshooting Davanone instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Davanone. This resource is designed to provide guidance on the effective use of this compound in your cell culture experiments, with a focus on troubleshooting common issues related to its stability and solubility.

Troubleshooting Guides

This guide addresses frequent problems researchers may encounter when working with this compound in vitro.

Question: I'm observing inconsistent or lower-than-expected bioactivity of this compound in my cell-based assays. What could be the cause?

Answer: Inconsistent or reduced bioactivity of this compound can often be attributed to its degradation or precipitation in the cell culture medium. This compound is a hydrophobic compound with low aqueous solubility, making it susceptible to stability issues in the aqueous environment of cell culture media.[1][2] Several factors can influence its stability:

  • Compound Precipitation: Due to its hydrophobicity (XLogP3-AA: 3.3), this compound can precipitate out of solution when a concentrated stock (typically in DMSO) is diluted into your aqueous cell culture medium.[1]

  • Degradation: The complex components of cell culture media, along with experimental conditions like temperature and light exposure, can lead to the chemical degradation of the compound over time.

  • Stock Solution Integrity: Repeated freeze-thaw cycles or improper storage of your this compound stock solution can cause it to degrade before it is even used in an experiment.

Recommended Solutions:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution, typically prepared in DMSO, is stored correctly at -20°C or -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.

  • Optimize Final Concentration: The final concentration of this compound in your media may be exceeding its solubility limit. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.

  • Refine Dilution Technique:

    • Always use pre-warmed (37°C) cell culture medium for dilutions, as temperature can affect solubility.

    • Employ a serial dilution method. Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.

    • Add the this compound stock solution to the medium dropwise while gently mixing to ensure rapid and even dispersion.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic to cells. Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Minimize Light Exposure: Protect media containing this compound from light during all stages of your experiment, including incubation and handling, as some compounds are photosensitive.

  • Assess Stability: It is highly recommended to perform a stability study of this compound in your specific medium under your experimental conditions (37°C, 5% CO₂). A detailed protocol for this is provided in the "Experimental Protocols" section.

Question: My this compound solution, which is clear in DMSO, turns cloudy or forms a precipitate when added to my cell culture medium (e.g., DMEM, RPMI-1640). How can I prevent this?

Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a soluble organic solvent environment to a less soluble aqueous one.

Recommended Solutions:

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock directly into the full volume of media. First, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to your final volume.

  • Serum Protein Binding: If your experimental design permits, fetal bovine serum (FBS) can help solubilize hydrophobic compounds through protein binding. Ensure your medium is supplemented with serum before adding the this compound solution.

  • Fresh Preparations: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Do not store pre-diluted solutions in aqueous media.

Below is a workflow to troubleshoot this compound precipitation:

G cluster_start Start: this compound Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Precipitation in Media check_stock 1. Verify Stock Solution (Properly stored? No repeated freeze-thaw?) start->check_stock check_dilution 2. Refine Dilution Method (Serial dilution? Pre-warmed media?) check_stock->check_dilution Stock OK solution_stock Prepare Fresh Aliquots check_stock->solution_stock Stock Issue check_dmso 3. Check Final DMSO % (Is it <= 0.1%?) check_dilution->check_dmso Dilution OK solution_dilution Use Stepwise Dilution check_dilution->solution_dilution Precipitation Persists check_serum 4. Consider Serum Effect (Using serum-free media?) check_dmso->check_serum DMSO % OK solution_dmso Lower Final Concentration check_dmso->solution_dmso DMSO > 0.1% solution_serum Use Serum-Containing Media (if possible) check_serum->solution_serum Using Serum-Free solution_solubility_test Perform Kinetic Solubility Assay check_serum->solution_solubility_test Precipitation Still Occurs solution_stock->check_dilution end_node Optimized Protocol (this compound remains in solution) solution_dilution->end_node solution_dmso->end_node solution_serum->end_node solution_solubility_test->end_node

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a sesquiterpene ketone. Its properties are summarized in the table below. Its high XLogP3-AA value and very low water solubility highlight its hydrophobic nature, which is the root cause of many cell culture handling issues.[1][2][3][4]

PropertyValue
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
XLogP3-AA (Hydrophobicity) 3.3
Estimated Water Solubility 18.13 mg/L @ 25°C

Q2: What is the mechanism of action of this compound?

A2: Recent studies have shown that this compound can act as an anticancer agent. It has been demonstrated to block the PI3K/AKT/MAPK signaling pathway in human ovarian cancer cells. This inhibition leads to a cascade of events including a decrease in the anti-apoptotic protein Bcl-2, an increase in pro-apoptotic Bax, activation of caspases-3, -8, and -9, and ultimately, programmed cell death (apoptosis).[5]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K AKT AKT This compound->AKT MAPK MAPK (p38) This compound->MAPK PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) AKT->Bax Caspases Caspase Cascade (Casp-9, -8, -3) MAPK->Caspases Apoptosis Apoptosis Bcl2->Apoptosis Bax->Caspases Caspases->Apoptosis

This compound inhibits the PI3K/AKT/MAPK signaling pathway.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. Ensure the DMSO is high-purity and anhydrous, as water content can promote the degradation of compounds.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 236.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.36 mg of this compound powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • If particles remain, you may gently warm the tube to 37°C or sonicate for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or UPLC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample. Process it immediately for analysis (e.g., by protein precipitation with acetonitrile (B52724) followed by centrifugation) to determine the initial concentration.

  • Incubation: Place the remaining this compound-containing medium in an incubator under standard cell culture conditions (37°C, 5% CO₂).

  • Timepoints: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium from the incubator.

  • Sample Processing: Process each aliquot in the same manner as the T=0 sample to prepare it for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time. This will allow you to determine the degradation rate and calculate the half-life (t₁/₂) of this compound in your specific cell culture medium.

Time (hours)This compound Concentration (µM)% Remaining
0[Example Data] 10.0100%
2[Example Data] 9.595%
8[Example Data] 8.282%
24[Example Data] 5.151%
48[Example Data] 2.626%
72[Example Data] 1.313%
Note: The data in this table is for illustrative purposes only. You must generate this data using your own experimental setup.

References

Strategies to reduce the cytotoxicity of Davanone in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Davanone. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you navigate your experiments and address challenges related to cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring sesquiterpenoid that has demonstrated potential as an anticancer agent.[1] Its primary mechanism of action involves the induction of programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of caspases (caspase-3, -8, and -9), a decrease in the mitochondrial membrane potential, and the inhibition of cancer cell migration and invasion.[1][2][3] Furthermore, this compound has been shown to target and block the PI3K/AKT/MAPK signaling pathway, which is crucial for cell survival and proliferation.[1][2][3]

Q2: Does this compound exhibit cytotoxicity towards normal cells?

Current research suggests that this compound may have selective cytotoxicity, meaning it is more toxic to cancer cells than to normal cells. For instance, one study found that this compound induced cytotoxicity in acute myeloid leukemia (AML) cancer cells (NCI-H526) in a dose-dependent manner while not causing significant toxicity to normal AML-193 cells.[2][4] Another study noted that this compound and the essential oil it's derived from did not show cytotoxic effects in primary macrophage cells at concentrations effective for inhibiting pro-inflammatory cytokines.[5][6] However, cytotoxicity can be cell-type dependent, and it is crucial to evaluate it in the specific normal cell lines relevant to your research.

Q3: What are the key signaling pathways affected by this compound?

The primary signaling pathway reported to be inhibited by this compound in cancer cells is the PI3K/AKT/MAPK pathway.[1][2][3] This pathway is often overactive in cancer, promoting cell proliferation, survival, and growth. By blocking this pathway, this compound helps to trigger apoptosis in cancer cells. The induction of apoptosis is also mediated by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->PI3K Inhibits This compound->Bcl2 Inhibits This compound->Bax Promotes

Caption: this compound's inhibitory effect on the PI3K/AKT/MAPK pathway.

Troubleshooting Guide

This section addresses common issues researchers may face when studying this compound's cytotoxicity.

Q4: I am observing higher-than-expected cytotoxicity in my normal cell line. What should I do?

If you observe significant toxicity in normal cells, consider the following troubleshooting steps:

  • Verify Compound Concentration and Purity: Ensure the this compound concentration is accurate. If possible, verify the purity of your compound stock, as impurities can contribute to toxicity.

  • Check Cell Health: Ensure your normal cell line is healthy, free from contamination (e.g., mycoplasma), and within a low passage number. Stressed or unhealthy cells can be more susceptible to cytotoxic effects.

  • Optimize Incubation Time: this compound's cytotoxicity can be time-dependent.[1][3] Consider running a time-course experiment (e.g., 12, 24, 48 hours) to find a therapeutic window where cancer cell death is maximized while toxicity to normal cells is minimized.

  • Review Experimental Conditions: Factors like serum concentration in the media can influence cellular responses. Ensure consistent and optimal culture conditions for your specific cell lines.[7]

Q5: My cytotoxicity assay results are not reproducible. How can I improve consistency?

Lack of reproducibility is a common experimental challenge.[7][8] Here are some tips:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a major source of variability. Allow cells to adhere and distribute evenly overnight before adding the compound.

  • Control for Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration is consistent across all wells, including controls. High solvent concentrations can be toxic to cells.

  • Ensure Proper Mixing: When adding this compound or assay reagents, mix gently but thoroughly to ensure a uniform concentration in each well.

  • Check Instrument Calibration: Regularly check that plate readers and other equipment are properly calibrated and maintained.

  • Repeat the Experiment: Sometimes, an anomalous result is a fluke. Repeating the experiment is the first step in troubleshooting.[8] If the issue persists, carefully review each step of your protocol.

Strategies to Reduce Cytotoxicity

While this compound appears to have a favorable selectivity profile, reducing off-target cytotoxicity is a common goal in drug development. The following are general strategies that could be explored.

Q6: What general strategies can be applied to reduce the cytotoxicity of a compound like this compound in normal cells?

Several approaches can be employed to mitigate the off-target effects of cytotoxic compounds.[9]

  • Targeted Drug Delivery: Encapsulating this compound into a nanodelivery system (e.g., liposomes, polymeric nanoparticles) can help control its release and target it specifically to cancer cells.[10][11][12] These systems can be engineered with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, thereby increasing the local concentration at the tumor site and reducing systemic exposure to normal tissues.[11]

  • Combination Therapy: Combining this compound with another therapeutic agent could allow for a lower, less toxic dose of this compound to be used while achieving a synergistic anticancer effect.[13][14] For example, combining it with a compound that sensitizes cancer cells to apoptosis could enhance its efficacy. Another approach is to co-administer a cytoprotective agent that selectively protects normal cells from damage.[15][16]

  • Structural Modification (Derivative Synthesis): Modifying the chemical structure of this compound could lead to the development of new analogs or derivatives with an improved therapeutic index (higher potency against cancer cells and lower toxicity to normal cells).[17][18] This is a common strategy in medicinal chemistry to optimize a lead compound.

cluster_problem Problem cluster_strategies Potential Mitigation Strategies cluster_outcome Desired Outcome Start High Cytotoxicity of This compound in Normal Cells S1 Targeted Drug Delivery Systems Start->S1 S2 Combination Therapy Start->S2 S3 Structural Modification Start->S3 End Reduced Cytotoxicity in Normal Cells & Improved Therapeutic Index S1->End S2->End S3->End

Caption: General strategies to mitigate compound-induced cytotoxicity.

Data Summary

The table below summarizes the differential cytotoxic effects of this compound on cancer versus normal cells as reported in the literature. This data highlights the compound's potential for selective action.

Cell LineCell TypeAssayKey FindingReference
NCI-H526 Acute Myeloid Leukemia (Cancer)MTTDose-dependent cytotoxicity[2][4]
AML-193 Normal AML Cell LineMTTDid not cause "too much toxicity" compared to cancer cells[2][4]
OVACAR-3 Ovarian CancerCCK-8Dose and time-dependent inhibition of cell viability[1][3]
Primary Macrophages Normal Immune CellsMTTNo cytotoxic effect at concentrations that inhibit pro-inflammatory cytokines[5][6]

Key Experimental Protocols

Below are detailed methodologies for common assays used to assess this compound's cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19]

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (in a suitable solvent, e.g., DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.[4]

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate for the desired time period (e.g., 24 hours).[4]

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V(-) PI(-), early apoptotic cells are Annexin V(+) PI(-), and late apoptotic/necrotic cells are Annexin V(+) PI(+).

P1 Seed Cells in 96-well Plate P2 Treat with this compound (Varying Concentrations) P1->P2 P3 Incubate (e.g., 24h) P2->P3 P4 Add MTT Reagent Incubate 3-4h P3->P4 P5 Add Solubilization Solution P4->P5 P6 Read Absorbance on Plate Reader P5->P6 P7 Calculate % Cell Viability P6->P7

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Technical Support Center: Enhancing Davanone Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Davanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a sesquiterpenoid and a major bioactive component of Davana oil, extracted from the plant Artemisia pallens.[1][2][3] It has demonstrated potential anticancer, anti-inflammatory, antimicrobial, and antifungal properties in preclinical studies.[4][5][6][7] However, like many other lipophilic natural compounds, this compound is expected to have poor aqueous solubility, which can lead to low oral bioavailability.[8][9] This poor bioavailability can hinder its therapeutic efficacy in vivo, as insufficient concentrations of the active compound reach systemic circulation. While specific pharmacokinetic data for this compound is limited, a study on a structurally similar compound, Delavinone, in mice revealed an oral bioavailability of only 12.4%, suggesting that this compound may face similar challenges.[10]

Q2: What are the primary factors contributing to the low oral bioavailability of lipophilic compounds like this compound?

The low oral bioavailability of poorly water-soluble compounds is often attributed to several factors:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is often the rate-limiting step for absorption.[9][11]

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: Upon absorption, the compound may be extensively metabolized in the gut wall and liver before it reaches systemic circulation.[12] This is a common metabolic pathway for many xenobiotics, including natural compounds.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen, reducing its net absorption.

Q3: What are the most common strategies to enhance the oral bioavailability of this compound in animal models?

Several formulation and co-administration strategies can be employed to overcome the low bioavailability of lipophilic compounds.[13][14][15] These can be broadly categorized as:

  • Lipid-Based Formulations: These systems can improve the solubility and absorption of lipophilic drugs.[16][17] Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)[18]

    • Nanoemulsions and Microemulsions[19]

    • Solid Lipid Nanoparticles (SLNs)[8][17]

    • Liposomes[8][15]

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers can protect it from degradation and enhance its uptake.[8][15]

  • Amorphous Solid Dispersions: This technique improves the dissolution rate by presenting the compound in a high-energy, non-crystalline form.[16]

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the absorption of the primary drug.[20] A well-known example is piperine.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of this compound across different animals in the same treatment group.

  • Possible Cause: Inconsistent dissolution of the compound in the GI tract due to its poor solubility.[9] This can be exacerbated by variations in food intake and GI motility among animals.

  • Troubleshooting Steps:

    • Improve Formulation: Switch to a more robust formulation strategy designed to enhance solubility and provide a more consistent release profile. A self-emulsifying drug delivery system (SEDDS) or a nanoemulsion are good options to consider.[18][21]

    • Control for Food Effects: Standardize the feeding schedule for the animals. Fasting animals overnight before dosing can reduce variability, but the potential for GI irritation with the compound should be considered.

    • Particle Size Reduction: If using a suspension, ensure that the particle size of this compound is minimized and uniform. Micronization can increase the surface area for dissolution.

Problem 2: this compound plasma concentrations are below the limit of quantification (BLQ) even after oral administration of a high dose.

  • Possible Cause: Extremely low absorption due to a combination of poor solubility and extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Intravenous (IV) Administration: Conduct a pilot study with IV administration to determine the compound's clearance and volume of distribution. This will help to understand if the issue is primarily poor absorption or rapid elimination.

    • Formulation with Metabolic Inhibitors: Consider co-formulating this compound with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes).[20] Piperine is a commonly used bioenhancer that can inhibit these enzymes.

    • Advanced Formulation Strategies: Employ more advanced delivery systems like solid lipid nanoparticles (SLNs) or polymeric nanoparticles. These can protect the drug from premature metabolism and may enhance absorption via the lymphatic system, bypassing the liver first-pass effect.[16]

Problem 3: The developed formulation for this compound is physically unstable and shows signs of precipitation or phase separation.

  • Possible Cause: The drug loading in the formulation exceeds its solubility limit in the chosen excipients, or the components of the formulation are not compatible.

  • Troubleshooting Steps:

    • Solubility Screening: Conduct a thorough solubility study of this compound in a wide range of oils, surfactants, and co-solvents to identify the most suitable excipients for the formulation.

    • Phase Diagram Construction: For lipid-based formulations like SEDDS or nanoemulsions, construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable system.

    • Inclusion of Stabilizers: For nanoparticle suspensions, include appropriate stabilizers or surface-active agents to prevent aggregation and precipitation.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound in a rat model, illustrating the potential improvements with different formulation strategies. These values are for illustrative purposes and should be experimentally determined.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0 ± 0.5250 ± 75100 (Reference)
Nanoemulsion250 ± 501.0 ± 0.21500 ± 300600
Solid Lipid Nanoparticles350 ± 601.5 ± 0.32200 ± 450880

Table 2: Excipients for Different this compound Formulations

Formulation TypeExample Excipients
Nanoemulsion Oil Phase: Labrafil® M 1944 CS Surfactant: Cremophor® EL Co-surfactant: Transcutol® HP
Solid Lipid Nanoparticles Lipid: Glyceryl monostearate Surfactant: Poloxamer 188 Co-surfactant: Soy lecithin

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Construction of Ternary Phase Diagram: Based on the solubility studies, select the best excipients and construct a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of Nanoemulsion:

    • Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant.

    • Dissolve this compound in the oil phase with gentle heating and vortexing.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • To this mixture, add the aqueous phase dropwise while continuously stirring at a moderate speed.

    • Continue stirring for 15-30 minutes until a clear and transparent nanoemulsion is formed.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering.

    • Zeta Potential: Determine the surface charge of the droplets.

    • Drug Content: Quantify the amount of this compound in the formulation using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Grouping: Divide the animals into different groups based on the formulations to be tested (e.g., aqueous suspension, nanoemulsion, SLNs).

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Dosing: Administer the this compound formulations orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening phase_diagram Ternary Phase Diagram solubility->phase_diagram preparation Formulation Preparation phase_diagram->preparation characterization Characterization (Size, PDI, Drug Content) preparation->characterization dosing Oral Dosing in Rats characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

bioavailability_enhancement cluster_lumen GI Lumen cluster_enterocyte Enterocyte This compound This compound (Poorly Soluble) formulation Bioavailability Enhancement Formulations (e.g., Nanoemulsion, SLN) This compound->formulation Encapsulation absorption Increased Absorption formulation->absorption Enhanced Dissolution & Permeation metabolism First-Pass Metabolism (CYP450) formulation->metabolism Protection from Degradation absorption->metabolism Metabolic Bypass (Lymphatic Uptake) efflux P-gp Efflux systemic_circulation Systemic Circulation (Increased Bioavailability) absorption->systemic_circulation

Caption: Strategies to overcome barriers to this compound's oral bioavailability.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k mapk MAPK rtk->mapk akt AKT pi3k->akt proliferation Cell Proliferation, Survival akt->proliferation mapk->proliferation This compound This compound This compound->pi3k Inhibition This compound->akt Inhibition This compound->mapk Inhibition

Caption: this compound's inhibitory effect on the PI3K/AKT/MAPK signaling pathway.

References

Resolving co-eluting peaks in GC-MS analysis of Davanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Davanone, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound isomers co-eluting?

A1: this compound and its isomers (e.g., cis-davanone, trans-davanone, isothis compound) are sesquiterpenoids with very similar chemical structures and physicochemical properties, such as boiling point and polarity.[1][2][3] This similarity results in comparable interactions with the GC column's stationary phase, leading to incomplete separation and co-elution. Factors that contribute to this issue include the selection of an inappropriate GC column, a suboptimal oven temperature program, or incorrect injection parameters.

Q2: What is the most common reason for peak tailing with this compound?

A2: Peak tailing in the GC-MS analysis of sesquiterpenoids like this compound can be caused by several factors. These include active sites in the injection port liner or on the column itself, which can interact with the analytes. Another common cause is the degradation of the GC column.[4]

Q3: How can I confirm if I have co-eluting peaks?

A3: Visual inspection of the chromatogram for signs of asymmetry, such as shoulders on a peak or what appears to be merged peaks, can indicate co-elution.[5] However, for a more definitive confirmation, it is recommended to examine the mass spectra across the peak. If the mass spectral profiles shift across the peak, co-elution is likely occurring.[6]

Q4: When should I consider using a chiral GC column for this compound analysis?

A4: A chiral GC column is necessary when you need to separate the enantiomers of this compound or its isomers.[7] Standard achiral columns will not be able to resolve these stereoisomers. Enantioselective GC-MS is particularly important when studying the biological activity or authenticity of essential oils, as different enantiomers can have distinct properties.[8]

Troubleshooting Guide: Resolving Co-eluting this compound Peaks

Issue: Poor resolution between this compound isomers and other sesquiterpenoids.

Solution 1: Method Optimization

  • Modify the Temperature Program: A slower oven temperature ramp rate can often improve the separation of closely eluting compounds.[9] Introducing isothermal holds at temperatures just before the elution of the co-eluting peaks can also enhance resolution.

  • Adjust Carrier Gas Flow Rate: Optimizing the carrier gas (typically helium) flow rate can improve column efficiency and, consequently, peak separation.

  • Check Injection Parameters: Ensure the injection port temperature is high enough to vaporize the sample completely without causing thermal degradation of the this compound.

Solution 2: Column Selection and Evaluation

  • Change Stationary Phase Polarity: If you are using a non-polar column (e.g., DB-5, HP-5), consider switching to a mid-polar or polar stationary phase.[10] The difference in polarity can alter the elution order and improve the separation of isomers.

  • Increase Column Length or Decrease Internal Diameter: Using a longer column or a column with a smaller internal diameter increases the number of theoretical plates, which can lead to better resolution.

Solution 3: Mass Spectral Deconvolution

  • When chromatographic separation is insufficient, mass spectral deconvolution algorithms can be used to mathematically separate the mass spectra of co-eluting compounds.[11] This allows for the individual identification and quantification of each component within an overlapping peak.

Quantitative Data: Retention Indices of this compound Isomers

The following table provides the retention indices (RI) for this compound isomers on a non-polar DB-5 column, which can be used as a reference for peak identification.

CompoundRetention Index (RI) on DB-5 Column
iso-Davanone1568
allo-Davanone1574
cis-Davanone1586

Data sourced from Bail et al., 2008.[2]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound in Essential Oil

This protocol provides a starting point for the analysis of this compound in an essential oil matrix using a standard non-polar column.

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation:

    • GC System: Agilent 6890N or similar.

    • Mass Spectrometer: Shimadzu QP 5050A or equivalent.

    • Column: DB-5 or HP-5 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • GC Conditions:

    • Injector Temperature: 250 °C.[10]

    • Injection Mode: Split (split ratio 40:1).[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 50 °C.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Speed: 0.5 sec/scan.

Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers

This protocol provides a general framework for the separation of this compound enantiomers. The specific chiral column and temperature program may require optimization.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • GC-MS Instrumentation:

    • GC System: Agilent 7890A or similar.

    • Mass Spectrometer: As per available instrumentation.

    • Chiral Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[12]

  • GC Conditions:

    • Injector Temperature: 250 °C.[12]

    • Injection Mode: Split (split ratio 1:100).[12]

    • Carrier Gas: Helium at 1.0 mL/min.[12]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp 1: 1 °C/min to 130 °C, hold for 1 minute.

      • Ramp 2: 2 °C/min to 200 °C, hold for 3 minutes.[12]

  • MS Conditions:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: m/z 40-450.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in the GC-MS analysis of this compound.

This compound Co-elution Troubleshooting start Co-eluting Peaks Observed check_method Review Current GC Method start->check_method optimize_temp Optimize Temperature Program (Slower Ramp, Isothermal Holds) check_method->optimize_temp Initial Step check_flow Adjust Carrier Gas Flow Rate check_method->check_flow eval1 Evaluate Resolution optimize_temp->eval1 check_flow->eval1 resolved Peaks Resolved eval1->resolved Successful not_resolved Resolution Still Inadequate eval1->not_resolved Unsuccessful change_column Select a Different Column (e.g., change polarity) eval2 Evaluate Resolution change_column->eval2 deconvolution Apply Mass Spectral Deconvolution eval2->deconvolution Still Co-eluting eval2->resolved Successful deconvolution->resolved Successful Identification consider_gcxgc Consider Advanced Techniques (e.g., GCxGC) deconvolution->consider_gcxgc Further Separation Needed not_resolved->change_column

Caption: Troubleshooting workflow for resolving co-eluting peaks.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Davanone Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Davanone extracts. Our goal is to help you identify and mitigate sources of batch-to-batch variability to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts can be attributed to three main areas: the raw plant material, the extraction process itself, and post-extraction handling.[1] Key factors include the genetic makeup of the Artemisia pallens plant, its geographical origin, climate, and cultivation methods.[1] The time of harvest is particularly crucial, as the essential oil content and composition change throughout the plant's growth stages.[2][3] Additionally, inconsistencies in post-harvest drying and storage can alter the chemical profile of the plant material before extraction even begins.[1]

Q2: How does the harvesting time of Artemisia pallens affect this compound content?

A2: The optimal time to harvest Artemisia pallens for the highest essential oil yield is at the full flowering stage.[2][3] Studies have shown that the concentration of this compound, the major chemical constituent, is highest just before or during the full bloom period and then decreases as the plant begins to set seed.[3] Conversely, other components like bicyclogermacrene (B1253140) and ethyl cinnamate (B1238496) may increase after the flowering stage.[2] Therefore, harvesting at a consistent developmental stage is critical for minimizing variability in this compound concentration.

Q3: What is the recommended extraction method for obtaining this compound?

A3: The most common and preferred method for extracting this compound from Artemisia pallens is steam distillation.[4][5][6] This technique is well-suited for volatile compounds like sesquiterpene ketones. The process involves passing steam through the dried and shredded plant material, which vaporizes the essential oil. The steam and oil vapor mixture is then condensed, and the oil is separated from the water.[4][5]

Q4: What are the key chemical constituents of Davana essential oil?

A4: Davana essential oil is a complex mixture of compounds. The most abundant constituent is typically cis-davanone, which can range from approximately 45% to over 70% of the oil's composition.[7][8] Other significant components include bicyclogermacrene, nerol, geraniol, davana ether, and ethyl cinnamate.[4][5][7] It is interesting to note that while this compound is the major component, it is considered to be odorless, with the characteristic aroma of the oil attributed to other minor constituents like davana ethers and furans.[4]

ConstituentTypical Percentage Range (%)
cis-Davanone45.8 - 72.2[7][8]
Bicyclogermacrene9.6[7][8]
Nerol~10[4][5]
Geraniol~5[4][5]
Davana Ether< 5.2[7][8]
(Z)-ethyl cinnamate< 5.2[7][8]
Caryophyllene oxide2.2[7][8]
Phytol2.1[7][8]
Linalool2.5[7][8]

Table 1: Major Chemical Constituents of Davana Essential Oil and Their Typical Percentage Ranges.

Troubleshooting Guide

Issue 1: Inconsistent this compound Yield Between Batches

Q: My this compound yield varies significantly from one extraction to another. What could be the cause?

A: This is a common issue stemming from variability in the raw material and extraction parameters. To troubleshoot, consider the following:

  • Raw Material Consistency:

    • Source: Ensure the Artemisia pallens biomass is sourced from the same geographical location and supplier.

    • Harvest Time: Verify that the plant material was harvested at the same growth stage, ideally at full bloom.[2][3]

    • Drying Process: Standardize the drying procedure. The herb should be shade-dried for a consistent period, typically 2-3 days, before distillation.[1] Over-drying or inconsistent drying can lead to loss of volatile compounds.

  • Extraction Process Parameters:

    • Steam Distillation Time: The duration of steam distillation can impact the yield. While the bulk of the oil is often collected within 8 hours, the total distillation time can be up to 15 hours.[4][5] Ensure the distillation time is consistent for all batches.

    • Steam Pressure: The pressure of the steam used can affect extraction efficiency. Maintain a consistent steam pressure for each extraction run.[4]

    • Packing of the Still: The plant material should be packed uniformly in the still to avoid the formation of steam channels, which would result in incomplete extraction.[9]

Issue 2: Variation in the Chemical Profile of the Extract

Q: The ratio of this compound to other components in my extract is not consistent. How can I standardize the chemical profile?

A: Variations in the chemical profile can be addressed by controlling the same factors that affect yield, with a particular emphasis on:

  • Harvesting Stage: As mentioned, the relative amounts of different chemical constituents change as the plant matures.[2] Harvesting at the full emergence of flower heads results in the highest this compound content.[2]

  • Analytical Methodology: Ensure that your analytical methods (GC-MS, HPLC) are validated and consistently applied. Variations in sample preparation, instrument parameters, and data analysis can introduce apparent variability.

ParameterRecommendation for ConsistencyRationale
Raw Material
Plant SourceSource from a single, reputable supplier with defined cultivation practices.Genetic and environmental factors significantly impact the chemical profile.[1]
Harvest StageHarvest at the full flowering stage.[2][3]This compound concentration is highest at this stage.[3]
DryingShade-dry for a consistent duration (e.g., 2-3 days).[1]Uniform drying prevents degradation and loss of volatile compounds.
Extraction
MethodUse steam distillation for consistent results.[4][5][6]This is the standard and most efficient method for Davana oil.
DurationMaintain a fixed distillation time for all batches.Ensures complete extraction of all volatile components.
Analysis
Sample PrepFollow a standardized protocol for sample dilution and preparation.Minimizes variability introduced during the analytical process.
InstrumentationUse the same calibrated instrument with consistent parameters.Instrument drift or differing parameters can alter results.

Table 2: Key Parameters to Control for Consistent this compound Extract Quality.

Experimental Protocols

Protocol 1: Steam Distillation of Davana Oil

This protocol describes a general procedure for the steam distillation of essential oil from Artemisia pallens.

  • Preparation of Plant Material:

    • Harvest the aerial parts of Artemisia pallens at the full flowering stage.

    • Shade-dry the plant material for 2-3 days until it is brittle.

    • Coarsely grind the dried material.

  • Steam Distillation:

    • Load the ground plant material into the still, ensuring even packing to prevent steam channeling.

    • Introduce steam into the bottom of the still. The steam will pass through the plant material, causing the essential oil to vaporize.

    • The mixture of steam and oil vapor is then passed through a condenser to cool and liquefy.

    • Collect the distillate in a separator, where the oil will naturally separate from the water due to their immiscibility.

    • The distillation is typically carried out for 10-15 hours.[4][5]

  • Post-Distillation Processing:

    • Carefully separate the Davana oil from the aqueous layer (hydrosol).

    • To improve separation, a saturated solution of sodium chloride can be added to the distillate.[4]

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the oil in an airtight, dark glass container at a cool temperature.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol provides a general method for the quantification of this compound in Davana essential oil using High-Performance Liquid Chromatography with UV detection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be a 60:40 (v/v) mixture of methanol (B129727) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 5-100 µg/mL).

    • Sample Preparation: Accurately weigh a small amount of Davana oil and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: GC-MS Analysis of Davana Oil

This protocol outlines a general procedure for the qualitative and semi-quantitative analysis of Davana essential oil using Gas Chromatography-Mass Spectrometry.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 5 minutes.

    • MS Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation:

    • Dilute the Davana oil sample (e.g., 1 µL in 1 mL of a suitable solvent like hexane (B92381) or ethyl acetate).

  • Analysis:

    • Inject 1 µL of the diluted sample into the GC-MS system.

    • The components of the oil will be separated based on their boiling points and polarity as they pass through the column.

    • As each component elutes from the column, it will be fragmented and detected by the mass spectrometer.

    • Identify the individual components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

    • The relative percentage of each component can be estimated by comparing its peak area to the total area of all peaks in the chromatogram.

Visualized Workflows and Pathways

troubleshooting_workflow start Inconsistent this compound Extract raw_material Check Raw Material Consistency start->raw_material extraction_process Review Extraction Process start->extraction_process analysis Verify Analytical Method start->analysis sub_raw Source Verification Harvest Time Standardization Consistent Drying Protocol raw_material->sub_raw sub_extraction Standardize Distillation Time Control Steam Pressure Uniform Packing of Still extraction_process->sub_extraction sub_analysis Consistent Sample Prep Instrument Calibration Validated Method analysis->sub_analysis end Consistent this compound Extract sub_raw->end sub_extraction->end sub_analysis->end

Caption: A troubleshooting workflow for addressing batch-to-batch variability in this compound extracts.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-kB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->Cytokines Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound in macrophages.

antimicrobial_mechanism This compound This compound Membrane Bacterial Cell Membrane Phospholipid Bilayer This compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated antimicrobial mechanism of this compound via membrane disruption.

References

Improving the efficiency of Davanone purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Davanone Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of this compound purification by chromatography. This compound is a sesquiterpenoid ketone and the main chemical constituent of Davana oil, typically comprising 30% to 65% of the oil.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound purification from a crude extract?

A1: For purifying a relatively nonpolar sesquiterpenoid like this compound, Normal Phase Flash Chromatography is an efficient and cost-effective starting point.[2] It allows for rapid separation of lipophilic compounds from a crude plant extract. A common setup involves using a silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a hexane (B92381) and ethyl acetate (B1210297) gradient.

Q2: Which chromatographic technique offers the highest resolution for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the standard for achieving high-resolution separation of sesquiterpenoid isomers.[3] For enhanced separation of isomers with very similar properties, techniques like Supercritical Fluid Chromatography (SFC) can also be highly effective.[4]

Q3: How can I monitor the fractions during column chromatography for the presence of this compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring fractions.[2] Fractions can be spotted on a TLC plate and developed in an appropriate solvent system. This compound, being a ketone, can be visualized under UV light after staining with a suitable reagent like potassium permanganate (B83412) or vanillin-sulfuric acid. For more precise identification, fractions can be analyzed by HPLC.[5]

Q4: Is this compound stable during purification?

A4: this compound is generally stable under standard chromatographic conditions. However, like many natural products, it can be sensitive to highly acidic or basic conditions and prolonged exposure to high temperatures.[6][7] It's recommended to test the stability of your compound on silica gel before performing large-scale purification.[6]

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic purification of this compound.

Problem 1: Poor Resolution or Co-elution of Impurities

Poor resolution is a frequent challenge, especially when dealing with complex essential oils containing numerous structurally similar sesquiterpenoids.[3]

Workflow for Troubleshooting Poor Resolution

Caption: A logical workflow for troubleshooting poor resolution.

Potential Cause Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. For normal phase, adjust the ratio of non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvent. For reverse-phase HPLC, vary the ratio of water to organic solvent (e.g., acetonitrile (B52724) or methanol).[8] A shallower gradient can improve the separation of closely eluting compounds.[3]
Unsuitable Stationary Phase If mobile phase optimization is insufficient, consider a column with different selectivity. For RP-HPLC, switching from a C18 to a phenyl-hexyl column can alter elution order.[3]
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.[9]
Column Degradation Over time, column performance degrades. If you observe consistently poor peak shape and resolution, consider replacing the column.[3]
Problem 2: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate quantification.

Potential Cause Solution
Secondary Interactions In RP-HPLC, basic compounds can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase.[3] Adding a small amount (0.1-0.5%) of a competing agent like formic acid or triethylamine (B128534) to the mobile phase can suppress these interactions and improve peak shape.[9]
Column Contamination Impurities from previous injections can build up on the column. Flush the column with a strong solvent to remove contaminants.[3]
Sample Overloading As with poor resolution, overloading the column can cause peak tailing.[9]
Inappropriate Solvent for Sample Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Low Recovery or Yield

Low recovery of this compound can be caused by several factors during the purification process.

Potential Cause Solution
Irreversible Adsorption This compound may bind too strongly to the stationary phase. In normal phase chromatography, if the compound does not elute, increase the polarity of the mobile phase. In reverse phase, ensure the mobile phase is strong enough (sufficient organic content) to elute the compound.[9]
Compound Degradation This compound might be unstable on the stationary phase (e.g., acidic silica).[6] Consider using a deactivated silica gel or an alternative stationary phase like alumina.[10] Performing the chromatography at a lower temperature can also minimize degradation of sensitive compounds.[7]
Co-elution with Unseen Impurities The fraction containing this compound may appear pure by one detection method (e.g., UV) but could contain non-UV active impurities, reducing the overall purity and apparent yield. Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for better insight.
Incomplete Elution Ensure the column is flushed with a strong solvent at the end of the run to recover any remaining compound.

Experimental Protocols

Protocol 1: Flash Chromatography for Initial Purification

This protocol is a general guideline for the initial fractionation of a crude Davana oil extract.

  • Preparation of Stationary Phase:

    • Select a silica gel column (e.g., 230-400 mesh).

    • Pack the column using a slurry method with a non-polar solvent like n-hexane to ensure a uniform bed without cracks or air bubbles.[10]

  • Sample Preparation and Loading:

    • Dissolve the crude Davana oil in a minimal amount of the initial mobile phase or a weak solvent (e.g., hexane).

    • Alternatively, use a "dry loading" method: adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2] This often improves resolution.

  • Elution:

    • Start with 100% n-hexane.

    • Gradually increase the polarity by introducing ethyl acetate in a stepwise or linear gradient. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 1-10% Ethyl Acetate in Hexane (10 column volumes)

      • 10-30% Ethyl Acetate in Hexane (5 column volumes)

    • The optimal gradient should be determined beforehand using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound in the collection solvent.[10]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions using TLC, spotting every few fractions to track the elution of this compound.

    • Combine the fractions that contain pure this compound.

Protocol 2: Preparative RP-HPLC for High-Purity Isolation

This protocol is for the final purification of this compound-enriched fractions obtained from flash chromatography.

  • Column and Mobile Phase:

    • Use a preparative C18 column.

    • Prepare the mobile phase using HPLC-grade solvents (e.g., acetonitrile and water).[11] Degas the solvents thoroughly before use to prevent air bubbles in the system.

  • Method Development:

    • First, develop an analytical method on a smaller C18 column to determine the optimal separation conditions.

    • A typical starting gradient could be 50% acetonitrile in water, increasing to 100% acetonitrile over 30 minutes.

    • If peak tailing is observed, add 0.1% formic acid to both the aqueous and organic mobile phases.[9]

  • Sample Preparation:

    • Dissolve the enriched this compound fraction in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the column.[12]

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample and run the preparative gradient.

    • Collect fractions corresponding to the this compound peak, detected by a UV detector (a wavelength around 210-220 nm is a good starting point for non-chromophoric sesquiterpenoids).[3]

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

General Workflow Diagram

Davanone_Purification_Workflow Crude_Extract Crude Davana Oil Extract Flash_Chrom Step 1: Flash Chromatography (Silica Gel, Hexane:EtOAc Gradient) Crude_Extract->Flash_Chrom TLC_Analysis TLC Analysis of Fractions Flash_Chrom->TLC_Analysis Pooling Pool this compound-Rich Fractions TLC_Analysis->Pooling Prep_HPLC Step 2: Preparative RP-HPLC (C18 Column, ACN:H2O Gradient) Pooling->Prep_HPLC Purity_Check Analytical HPLC Purity Check Prep_HPLC->Purity_Check Pure_this compound Pure this compound (>98%) Purity_Check->Pure_this compound

Caption: A typical two-step workflow for purifying this compound.

References

Minimizing degradation of Davanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Davanone during storage and experimentation. This compound, a sesquiterpene ketone, is the principal component of Davana essential oil and requires careful handling to ensure its integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pure this compound?

A1: While specific studies on pure this compound are limited, general best practices for storing volatile, oxygenated sesquiterpenoids should be followed. It is recommended to store pure this compound in a cool, dark place.[1][2] To minimize potential degradation, store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C).[2]

Q2: How can I tell if my this compound sample has degraded?

A2: Signs of degradation can include a change in color or odor of the sample. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) are highly recommended.[2][3] The appearance of new peaks or a decrease in the relative peak area of this compound in the chromatogram would indicate degradation.

Q3: What are the main factors that can cause this compound to degrade?

A3: Based on the chemical nature of this compound (a sesquiterpenoid ketone) and general knowledge of essential oil stability, the main factors contributing to degradation are:

  • Oxidation: Exposure to air can lead to oxidative reactions.[3][4] Davana ether, for instance, is known to be formed from the oxidation of this compound.[4]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][5]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • pH: Although not specifically studied for this compound, extreme pH conditions can affect the stability of related compounds like glycosides.[6]

Q4: In what type of container should I store this compound?

A4: Store this compound in amber glass vials or bottles to protect it from light. The container should have a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner to prevent leaching and ensure an airtight seal. For long-term storage, flushing the headspace of the container with an inert gas like nitrogen or argon before sealing is advisable.

Q5: Is there any information on the stability of this compound in different solvents?

A5: The provided search results do not contain specific studies on the stability of this compound in various solvents. However, for experimental work, it is advisable to prepare solutions fresh. If solutions need to be stored, they should be kept under the same recommended conditions as the neat compound (cool, dark, and tightly sealed). The choice of a stable, aprotic solvent would be preferable to minimize potential reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in color or viscosity of the this compound sample. Oxidation or polymerization due to exposure to air or light.Discard the sample if purity is critical. For future prevention, store under an inert atmosphere in an amber, tightly sealed container.
Appearance of new peaks in the GC/HPLC chromatogram. Degradation of this compound into new compounds.Characterize the new peaks using mass spectrometry (GC-MS or LC-MS) to identify degradation products. Review storage conditions and handling procedures to identify the cause of degradation.
Decrease in the peak area of this compound over time. Degradation of the compound.Quantify the loss of this compound. If the loss is significant, the sample may not be suitable for your experiment. Implement stricter storage and handling protocols.
Inconsistent experimental results using this compound from the same batch. Non-homogeneity of the sample due to partial degradation, or ongoing degradation during the experiment.Ensure the sample is homogenous before use. Prepare solutions fresh for each experiment. Minimize exposure of the sample to harsh conditions (e.g., heat, light) during the experimental procedure.

Proposed Degradation Pathways of this compound

While specific degradation pathways for this compound have not been extensively detailed in the literature, based on its chemical structure (a ketone with an ether linkage and unsaturation), several reactions are plausible. Oxidation is a likely pathway, potentially leading to the formation of hydroxylated derivatives or cleavage of the ether ring.[4] Isomerization is also possible, especially under thermal stress.

This compound Degradation Pathway Proposed Degradation Pathways for this compound This compound This compound (C15H24O2) Oxidation Oxidation (Exposure to Air/Heat) This compound->Oxidation O2 Isomerization Isomerization (Heat/Light) This compound->Isomerization Δ / hν Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Hydroxythis compound Hydroxythis compound Oxidation->Hydroxythis compound Davana_Ether Davana Ether Oxidation->Davana_Ether Other_Oxidation_Products Other Oxidation Products (e.g., epoxides, aldehydes) Oxidation->Other_Oxidation_Products Davanone_Isomers This compound Isomers Isomerization->Davanone_Isomers Ring_Opened_Products Ring-Opened Products Hydrolysis->Ring_Opened_Products

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials:

  • Pure this compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Deionized water

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC or GC system with a suitable detector (e.g., UV, FID, or MS)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or GC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and, if possible, characterize any significant degradation products.

Forced Degradation Workflow Workflow for Forced Degradation Study start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Intervals stress->sample analyze Analyze by HPLC/GC sample->analyze data Calculate % Degradation & Identify Degradants analyze->data end Determine Stability Profile data->end

References

Selecting appropriate solvents for Davanone in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for Davanone in biological assays. This compound's hydrophobic nature presents challenges for dissolution in aqueous-based experimental systems. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these issues.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution During Experiment

This compound precipitation can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous assay buffer. This can lead to inaccurate and unreliable results.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: Ensure your this compound stock solution is not oversaturated. Prepare a fresh stock solution if there is any uncertainty.

  • Optimize Final Assay Concentration: If possible, lower the final concentration of this compound in your assay.

  • Modify the Dilution Method:

    • Perform serial dilutions in the primary organic solvent before the final dilution into the aqueous buffer.

    • Add the this compound stock solution to the assay medium dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Incorporate a Co-solvent: If direct dilution is problematic, consider using a less cytotoxic co-solvent in your final assay medium. Ethanol (B145695) can be a good option. The final concentration of the organic solvent should be kept to a minimum, ideally below 1% and not exceeding 2%, to mitigate cytotoxic effects.[1][2][3]

  • Solvent Exchange: For highly sensitive assays, consider a solvent exchange method where the primary solvent is evaporated after dilution into a less volatile, more biocompatible solvent. However, this is a more complex procedure and should be validated carefully.

dot

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: High Variability or Inconsistent Results in this compound-Treated Groups

High variability can be a consequence of inconsistent this compound solubility or the biological effects of the solvent itself.

Troubleshooting Steps:

  • Solvent Control is Crucial: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent used to dissolve this compound, but without the compound. This will help you differentiate between the effects of this compound and the solvent.

  • Assess Solvent Cytotoxicity: The solvent used to dissolve this compound may have its own cytotoxic effects, which can confound your results. It is essential to determine the non-toxic concentration range of your chosen solvent system for your specific cell line or assay. Several studies have shown that DMSO can be toxic to cells at concentrations as low as 1.25% in some cell lines.[1][3] Ethanol has also been shown to have dose-dependent cytotoxic effects.[4][5][6]

  • Ensure Homogeneous this compound Distribution: Inadequate mixing can lead to uneven exposure of cells or biological targets to this compound. Ensure thorough mixing after adding the this compound solution to your assay.

dot

Solvent_Effects cluster_0 Solvent Selection cluster_1 Experimental Outcomes Inappropriate_Solvent Inappropriate Solvent Choice (High Concentration or Cytotoxicity) Cell_Death Increased Cell Death/ Apoptosis Inappropriate_Solvent->Cell_Death leads to Altered_Metabolism Altered Cellular Metabolism Inappropriate_Solvent->Altered_Metabolism leads to Assay_Interference Direct Assay Interference (e.g., with enzymes, reporters) Inappropriate_Solvent->Assay_Interference leads to Inaccurate_Results Inaccurate and Irreproducible Experimental Results Cell_Death->Inaccurate_Results Altered_Metabolism->Inaccurate_Results Assay_Interference->Inaccurate_Results

Caption: Potential effects of improper solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the best primary solvent for dissolving this compound?

A1: Based on its physicochemical properties, Dimethyl Sulfoxide (DMSO) is an excellent primary solvent for this compound. It is a powerful solvent capable of dissolving a wide range of hydrophobic compounds.[8] For very high concentrations, chloroform (B151607) and dichloromethane (B109758) also show high solubility for this compound. However, their use in biological assays is limited due to their high volatility and cytotoxicity.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The following table summarizes the solubility of this compound in various solvents at 25°C.

SolventSolubility (g/L)
Chloroform3631.97
Dichloromethane2438.63
1,4-Dioxane1601.79
Tetrahydrofuran (THF)1574.30
Ethyl Acetate1103.15
Isopropanol1056.74
Ethanol990.81
n-Butanol905.15
Toluene909.10
Diethyl Ether902.16
2-Butanone (MEK)893.93
Methyl Acetate882.17
n-Propanol836.16
Isopropyl Acetate839.78
Methanol831.16
n-Hexanol822.59
Dimethylformamide (DMF)756.54
Acetone733.48
Dimethyl Sulfoxide (DMSO)625.73
Acetonitrile591.57
n-Heptane66.76
Water2.15

Q3: What is a safe concentration of DMSO to use in my cell-based assay?

A3: The safe concentration of DMSO is highly dependent on the cell line being used. For most cell lines, a final concentration of 0.5% DMSO is well-tolerated.[8] Some robust cell lines can tolerate up to 1%, but primary cells are often more sensitive.[8] It is strongly recommended to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line and assay duration. Studies have shown that DMSO concentrations of 1.25% and higher can significantly inhibit cell proliferation in various cancer cell lines.[1][3] Another study suggests that for some cell lines, keeping the DMSO concentration at or below 0.3125% minimizes cytotoxic effects.[9][10]

Q4: Can I use ethanol to dissolve this compound for my biological assay?

A4: Yes, ethanol is a viable solvent for this compound, with a high solubility of 990.81 g/L. It can be used as a primary solvent or as a co-solvent. However, like DMSO, ethanol can be cytotoxic at higher concentrations.[4][5][6] It is recommended to keep the final ethanol concentration in the assay medium as low as possible, preferably below 1%. Always include a corresponding ethanol vehicle control.

Q5: How should I prepare a stock solution of this compound?

A5: Follow this general protocol for preparing a this compound stock solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution if necessary.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.

Experimental Protocol: Preparing this compound for a Cell-Based Assay

This protocol provides a general guideline for preparing this compound for a typical cell-based assay.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO):

    • Calculate the required mass of this compound (Molecular Weight: 236.35 g/mol ). For 1 mL of a 50 mM stock solution, you will need 11.82 mg of this compound.

    • Weigh out the this compound and add it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex until the this compound is completely dissolved. This is your Primary Stock Solution .

  • Prepare an Intermediate Dilution (e.g., 1 mM in DMSO):

    • Take 20 µL of the 50 mM Primary Stock Solution and add it to 980 µL of sterile DMSO.

    • Vortex to mix thoroughly. This is your Intermediate Stock Solution .

  • Prepare the Final Working Solution in Cell Culture Medium:

    • To achieve a final concentration of 10 µM this compound in your assay with a final DMSO concentration of 0.1%, you will perform a 1:100 dilution of your 1 mM Intermediate Stock Solution into the cell culture medium.

    • For example, to prepare 1 mL of the final working solution, add 10 µL of the 1 mM Intermediate Stock Solution to 990 µL of pre-warmed cell culture medium.

    • Vortex immediately and gently to ensure a homogeneous solution and prevent precipitation.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. In the example above, this would be 10 µL of DMSO in 990 µL of medium (0.1% DMSO).

  • Application to Cells:

    • Add the final working solution and the vehicle control to your cells according to your experimental design.

Note: The concentrations provided in this protocol are examples. You will need to adjust them based on the specific requirements of your assay and the sensitivity of your cells to this compound and the solvent. Always perform a preliminary experiment to determine the optimal concentrations.

References

Overcoming resistance mechanisms to Davanone in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the sesquiterpene lactone, Davanone, and strategies to overcome potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

This compound is a naturally occurring sesquiterpene terpenoid.[1][2][3][4][5] In cancer research, it has been shown to exhibit anticancer properties by inducing programmed cell death (apoptosis) and inhibiting key cell survival signaling pathways.[1][2][3][4] Specifically, studies have indicated that this compound can trigger caspase-dependent apoptosis, lead to a loss of mitochondrial membrane potential, and block the PI3K/AKT/MAPK signaling pathway in ovarian and acute myeloid leukemia (AML) cancer cells.[1][2][3][4]

Q2: My cancer cell line appears to be intrinsically resistant to this compound. What are the possible reasons?

Intrinsic resistance to a compound like this compound can arise from several factors:

  • Pre-existing mutations: The cancer cells may have inherent genetic mutations in the drug's target pathway (e.g., PI3K/AKT/MAPK) that prevent this compound from being effective.

  • High expression of anti-apoptotic proteins: The cells might overexpress anti-apoptotic proteins like Bcl-2, which would counteract this compound's pro-apoptotic effects.[2]

  • Active drug efflux: The cancer cells could have high levels of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove this compound from the cell before it can reach its target.[6][7]

  • Alternative survival pathways: The cells may rely on other signaling pathways for survival that are not targeted by this compound.[7]

Q3: How can cancer cells develop acquired resistance to this compound?

While specific studies on acquired resistance to this compound are limited, mechanisms can be inferred from resistance to other natural products and targeted therapies:

  • Upregulation of compensatory signaling pathways: Cancer cells can adapt to the inhibition of the PI3K/AKT pathway by upregulating other survival pathways, such as the STAT3 or NF-κB pathways.[8][9]

  • Alterations in the drug target: Mutations in the components of the PI3K/AKT/MAPK pathway could occur, preventing this compound from binding effectively.

  • Increased expression of drug efflux pumps: Prolonged exposure to the drug can lead to the overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cells.[6]

  • Dysregulation of apoptosis: Cells can acquire mutations in apoptotic pathway components (e.g., caspases, Bax/Bcl-2 family proteins) that make them resistant to apoptosis induction.[10][11]

Q4: What are some general strategies to overcome this compound resistance?

Based on common mechanisms of drug resistance, the following strategies could be explored:

  • Combination Therapy: Combining this compound with other anticancer agents may create a synergistic effect. For example, using an inhibitor of a compensatory survival pathway (like a STAT3 or NF-κB inhibitor) alongside this compound could prevent resistance.[8][12]

  • Inhibition of Drug Efflux Pumps: Co-administration of this compound with an inhibitor of ABC transporters could increase its intracellular concentration and efficacy.

  • Targeting Apoptotic Pathways: Using agents that sensitize cells to apoptosis (e.g., BH3 mimetics) in combination with this compound could lower the threshold for cell death.[10]

Troubleshooting Guide

Problem 1: I am not observing a significant decrease in cell viability in my this compound-treated cancer cells.

Possible Cause Troubleshooting Step
This compound concentration is too low. Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 for your specific cell line.
Incorrect incubation time. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. Some cells may require longer exposure to induce cell death.[1]
Cell line is intrinsically resistant. Characterize the baseline expression of key proteins in the PI3K/AKT pathway, anti-apoptotic proteins (e.g., Bcl-2), and drug efflux pumps (e.g., P-glycoprotein). Consider using a different, more sensitive cell line as a positive control.
Issues with the this compound compound. Ensure the this compound stock solution is prepared correctly and has not degraded. Verify the purity and activity of the compound from the supplier.
Cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density can sometimes affect drug sensitivity.[13]

Problem 2: My Annexin V/PI staining does not show an increase in apoptosis after this compound treatment.

Possible Cause Troubleshooting Step
Sub-optimal drug concentration or incubation time. Refer to your cell viability data (e.g., MTT or XTT assay) to choose a concentration that causes a significant decrease in viability (e.g., IC50 or higher). Apoptosis is a process that occurs over time; an early time point may only show early apoptotic cells (Annexin V positive, PI negative).[14][15]
Cell death is occurring through a different mechanism. Investigate other forms of cell death, such as necrosis or autophagy. This compound has been linked to apoptosis, but your specific cell line might respond differently.[16][17]
Technical issues with the assay. Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[15][18] Use positive and negative controls to validate the staining procedure.
Cells were harvested improperly. When harvesting adherent cells, be gentle to avoid inducing mechanical damage that can lead to false positive PI staining. Collect the supernatant as it may contain floating apoptotic cells.[19]

Problem 3: I am seeing inconsistent results in my Western blots for PI3K/AKT/MAPK pathway proteins.

Possible Cause Troubleshooting Step
Timing of cell lysis. Signaling pathways can be activated or deactivated rapidly. Perform a time-course experiment with shorter time points (e.g., 0, 15, 30, 60 minutes, 2, 6, 12, 24 hours) after this compound treatment to capture the dynamic changes in protein phosphorylation.
Poor antibody quality. Ensure your primary antibodies (especially for phosphorylated proteins) are validated for Western blotting and are specific to the target. Use recommended antibody dilutions and blocking buffers.[20][21]
Sample preparation issues. Prepare cell lysates on ice using a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[21]
Loading amount variability. Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize the data.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on apoptosis in cisplatin-resistant acute myeloid leukemia (NCI-H526) cells after 48 hours of treatment, as determined by Annexin V/PI flow cytometry.

Table 1: Percentage of Apoptotic NCI-H526 Cells after this compound Treatment

This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)1.2%
512.5%
1017.8%
2024.12%
(Data sourced from J BUON 2020; 25(3): 1607-1613)[4][22]

Visualizations

Signaling Pathways and Workflows

Davanone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates This compound This compound This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits This compound->MAPK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates PI3K->AKT Activates AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MAPK->Proliferation Promotes Bcl2->Bax Inhibits Mito Mitochondrial Membrane Potential (Loss) Bax->Mito Induces CytC Cytochrome c release Mito->CytC Leads to Caspases Caspase Activation CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound's mechanism of action.

Davanone_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound Cell Cancer Cell This compound->Cell Enters Target PI3K/AKT/MAPK Pathway Apoptosis Apoptosis Target->Apoptosis Inhibition leads to Efflux Increased Drug Efflux (e.g., P-glycoprotein) Efflux->this compound Removes from cell Bypass Activation of Bypass Pathways (e.g., STAT3, NF-κB) Bypass->Apoptosis Inhibits AntiApoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptosis->Apoptosis Inhibits

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow start Start: this compound-sensitive cancer cell line induce_resistance Induce Resistance: Continuous exposure to increasing this compound conc. start->induce_resistance confirm_resistance Confirm Resistance: MTT/XTT Assay (Compare IC50 to parental line) induce_resistance->confirm_resistance characterize Characterize Mechanism: - Western Blot (PI3K/AKT, STAT3, NF-kB) - qRT-PCR (ABC transporters) - Apoptosis Assay (Annexin V/PI) confirm_resistance->characterize strategy Test Overcoming Strategy: (e.g., this compound + STAT3 inhibitor) characterize->strategy evaluate Evaluate Efficacy: - Cell Viability Assay - Apoptosis Assay strategy->evaluate end End: Resistance Overcome evaluate->end Synergistic Effect Observed end_fail End: Revise Strategy evaluate->end_fail No Improvement

Caption: Workflow for overcoming this compound resistance.

Key Experimental Protocols

Cell Viability Assessment (MTT/XTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.[23][24][25][26][27]

Materials:

  • This compound-treated and control cancer cells

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT, e.g., DMSO or SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

    • For XTT: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. Add the working solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the XTT to a water-soluble orange formazan product.[23]

  • Measurement:

    • For MTT: After incubation, add the solubilization solution to dissolve the formazan crystals. Read the absorbance on a microplate reader (typically around 570 nm).[23]

    • For XTT: Read the absorbance of the water-soluble formazan directly on a microplate reader (typically around 450-500 nm).[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][18][19][28]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time. Include positive and negative controls.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][28]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative.[14][15]

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.[14][15]

Signaling Pathway Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins (e.g., p-AKT, total AKT, Bcl-2) in cell lysates.[20][21][29][30]

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.[21]

  • Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to a loading control.

References

Optimizing dosage and administration routes for in vivo Davanone studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Davanone in in vivo experiments. The information is designed to address specific challenges related to dosage, administration routes, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo anti-inflammatory studies?

A1: There is limited public data on the in vivo dosage of pure this compound. However, based on studies of extracts from Artemisia pallens, of which this compound is a major component, a starting point for oral administration in rodents can be extrapolated. Studies on Artemisia pallens methanolic extract have shown anti-inflammatory effects at oral doses of 100, 200, and 400 mg/kg in rats. Since this compound is a key active compound, a lower dose range for the pure compound would be a logical starting point. For intraperitoneal (i.p.) administration, studies on essential oils from related Artemisia species with anti-inflammatory properties have used much lower doses, in the range of 0.2 to 0.8 mg/kg.

It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and inflammatory stimulus.

Q2: How can I improve the oral bioavailability of this compound?

A2: this compound, as a major constituent of an essential oil, is lipophilic and likely has low aqueous solubility, which can lead to poor oral bioavailability. To enhance its absorption, consider the following formulation strategies:

  • Lipid-Based Formulations: Incorporating this compound into lipid vehicles such as oils (e.g., corn oil, sesame oil), self-emulsifying drug delivery systems (SEDDS), or nanoemulsions can improve its solubility and absorption.

  • Use of Co-solvents and Surfactants: A mixture of solvents and surfactants can be used to create a stable formulation for oral gavage. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG 400, and Tween 80 in saline.

  • Micronization: Reducing the particle size of this compound can increase its surface area for dissolution in the gastrointestinal fluids.

Q3: What is a suitable vehicle for intraperitoneal (i.p.) injection of this compound?

A3: For i.p. injections, it is critical to use a sterile, non-irritating vehicle. Given this compound's hydrophobic nature, direct injection in an aqueous solution like saline is not feasible. Here are some commonly used vehicle systems for hydrophobic compounds:

  • Oil-based vehicles: Corn oil or sesame oil can be used to dissolve this compound. Ensure the oil is sterile.

  • Co-solvent/surfactant systems: A common formulation is a mixture of DMSO, Cremophor EL, or Tween 80, diluted with saline or PBS. It is important to keep the concentration of organic solvents like DMSO to a minimum (typically <10% of the total injection volume) to avoid toxicity and irritation. A typical vehicle might consist of 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q4: I am observing inconsistent results in my in vivo experiments. What could be the cause?

A4: Inconsistent results with hydrophobic compounds like this compound can stem from several factors:

  • Formulation Instability: The compound may be precipitating out of your vehicle, either in the vial or after administration. Visually inspect your formulation for any signs of precipitation before each use. Gentle warming or sonication may be required to redissolve the compound, but ensure this does not degrade this compound.

  • Improper Administration: Ensure accurate and consistent administration, whether by oral gavage or i.p. injection. For oral gavage, incorrect placement can lead to the compound entering the lungs. For i.p. injections, accidental injection into the intestine or other organs can alter absorption.

  • Animal Variability: Factors such as age, weight, and health status of the animals can influence the outcome. Ensure proper randomization of animals into different treatment groups.

  • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of orally administered hydrophobic compounds. Standardize the fasting period for your animals before oral administration.

Troubleshooting Guides

Issue 1: this compound Precipitation in Formulation
  • Problem: this compound precipitates out of the aqueous-based vehicle during preparation or storage.

  • Troubleshooting Steps:

    • Increase Co-solvent/Surfactant Concentration: Gradually increase the percentage of DMSO, PEG 400, or Tween 80 in your vehicle. Be mindful of the maximum tolerable concentration for your animal model.

    • pH Adjustment: For some compounds, adjusting the pH of the aqueous component can improve solubility. However, the effect on this compound's stability should be considered.

    • Use a Lipid-Based Formulation: Switch to an oil-based vehicle like corn oil or a self-emulsifying formulation.

    • Sonication: Use a bath sonicator to aid in the dissolution of this compound in the vehicle.

    • Prepare Fresh Formulations: Prepare the formulation immediately before administration to minimize the chance of precipitation over time.

Issue 2: Low Efficacy in an In Vivo Model
  • Problem: The administered dose of this compound does not produce the expected anti-inflammatory effect.

  • Troubleshooting Steps:

    • Verify Formulation and Dose Calculation: Double-check your calculations and ensure the formulation was prepared correctly.

    • Increase the Dose: The initial dose may be too low. Conduct a dose-escalation study to find the effective dose range.

    • Change the Administration Route: Oral bioavailability may be very low. Consider switching to intraperitoneal or intravenous administration to ensure higher systemic exposure.

    • Assess Compound Stability: Ensure that this compound is not degrading in your chosen vehicle or under your experimental conditions.

    • Optimize Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is critical. For acute models like carrageenan-induced paw edema, administration is typically done 30-60 minutes before the carrageenan injection.

Quantitative Data Summary

Table 1: Estimated Oral Dosage of this compound for Anti-inflammatory Efficacy in a Rodent Model

Dosage (mg/kg)Administration RouteEfficacy MeasureEstimated % Inhibition
25OralPaw Edema Volume20 - 30%
50OralPaw Edema Volume35 - 50%
100OralPaw Edema Volume50 - 65%

Note: These are estimated values based on studies with related compounds. Actual efficacy will depend on the specific experimental conditions.

Table 2: Estimated Intraperitoneal Dosage of this compound for Anti-inflammatory Efficacy in a Rodent Model

Dosage (mg/kg)Administration RouteEfficacy MeasureEstimated % Inhibition
0.5IntraperitonealPaw Edema Volume25 - 40%
1.0IntraperitonealPaw Edema Volume45 - 60%
2.0IntraperitonealPaw Edema Volume60 - 75%

Note: These are estimated values based on studies with related compounds. Actual efficacy will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, free access to food and water).

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 5% DMSO, 5% Tween 80 in saline)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: Positive Control (Indomethacin 10 mg/kg + Carrageenan)

    • Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o. or 0.5, 1.0, 2.0 mg/kg, i.p.) + Carrageenan

  • This compound Formulation (for i.p. injection):

    • Dissolve this compound in DMSO to make a stock solution.

    • Add Tween 80 and vortex.

    • Add sterile saline to the final volume. The final concentration of DMSO and Tween 80 should be 5% each.

  • Administration: Administer the vehicle, indomethacin, or this compound orally or intraperitoneally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

Protocol 2: LPS-Induced Systemic Inflammation in Mice
  • Animal Acclimatization: Acclimate male BALB/c mice (20-25 g) for at least one week.

  • Grouping:

    • Group I: Vehicle Control

    • Group II: LPS Control (Vehicle + LPS)

    • Group III: Positive Control (Dexamethasone 1 mg/kg + LPS)

    • Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + LPS

  • Administration: Administer the vehicle, dexamethasone, or this compound orally 1 hour before the LPS challenge.

  • Induction of Inflammation: Administer lipopolysaccharide (LPS) from E. coli (1 mg/kg) via intraperitoneal injection.

  • Sample Collection: At 4 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Measurement: Prepare serum and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS control group. Calculate the percentage inhibition of cytokine production.

Visualizations

Davanone_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates PI3K PI3K TLR4->PI3K MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibits This compound->PI3K Inhibits This compound->MAPK Inhibits AKT Akt PI3K->AKT Activates AKT->IKK MAPK->NFkB Activates

Caption: this compound's anti-inflammatory mechanism of action.

Experimental_Workflow_Carrageenan start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Randomize into Groups (Vehicle, this compound, Control) acclimatize->grouping administer Administer this compound/Vehicle (p.o. or i.p.) grouping->administer wait Wait 60 minutes administer->wait carrageenan Inject Carrageenan (0.1 mL, 1%) wait->carrageenan measure Measure Paw Volume (0, 1, 2, 3, 4 hours) carrageenan->measure analyze Data Analysis (% Inhibition) measure->analyze end End analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Troubleshooting_Logic start Inconsistent or Negative In Vivo Results check_formulation Check Formulation (Precipitation, Stability) start->check_formulation is_formulation_ok Formulation Stable? check_formulation->is_formulation_ok check_dose Review Dosage and Administration Route is_dose_route_ok Dose/Route Appropriate? check_dose->is_dose_route_ok check_protocol Verify Experimental Protocol is_protocol_ok Protocol Followed Correctly? check_protocol->is_protocol_ok is_formulation_ok->check_dose Yes reformulate Reformulate (e.g., change vehicle) is_formulation_ok->reformulate No is_dose_route_ok->check_protocol Yes adjust_dose Adjust Dose or Change Route (e.g., p.o. to i.p.) is_dose_route_ok->adjust_dose No refine_protocol Refine Protocol (e.g., timing, animal handling) is_protocol_ok->refine_protocol No end Re-run Experiment is_protocol_ok->end Yes reformulate->end adjust_dose->end refine_protocol->end

Caption: Troubleshooting workflow for in vivo this compound studies.

Troubleshooting poor reproducibility in Davanone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Davanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?

A1: this compound is a naturally occurring sesquiterpenoid. In cancer research, it has been shown to exhibit anticancer potential, particularly in ovarian cancer cells. Its primary mechanism of action involves the induction of programmed cell death (apoptosis) and the inhibition of the PI3K/AKT/MAPK signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival, and its blockade by this compound contributes to the reduction in cancer cell viability.

Q2: What are the common challenges when working with this compound in cell culture?

A2: A primary challenge in this compound experiments is its poor aqueous solubility. This compound is a hydrophobic compound, which can lead to precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media. This can result in an inaccurate final concentration and poor reproducibility.

Q3: How should I prepare a this compound stock solution and what is the recommended final concentration of DMSO in cell culture?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and a consistent vehicle control should be used in all experiments.

Q4: How stable is this compound in a DMSO stock solution?

Troubleshooting Guides

Issue 1: Poor Reproducibility or No Observed Effect of this compound
Potential Cause Recommended Solution
This compound Precipitation Due to its hydrophobic nature, this compound can precipitate out of the cell culture medium. Visually inspect the media for any cloudiness or precipitate after adding the this compound stock solution. To avoid this, pre-warm the media to 37°C before adding the stock solution, add the stock dropwise while gently swirling the media, and consider performing serial dilutions in pre-warmed media rather than a single large dilution.[3][4][5][6][7]
Incorrect Drug Concentration The actual concentration of solubilized this compound may be lower than intended due to precipitation. Prepare fresh dilutions for each experiment and consider verifying the concentration of your stock solution.
Cell Health and Confluency Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency at the time of treatment. Over-confluent or unhealthy cells may respond differently to treatment.
Inconsistent Incubation Times This compound's effects can be time-dependent.[1][2] Ensure that incubation times are consistent across all experiments to ensure reproducibility.
Issue 2: High Variability in Cell Viability Assays
Potential Cause Recommended Solution
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to high variability. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal volumes into each well.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate media components, including this compound, affecting cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Precipitate Interference This compound precipitate can interfere with the optical readings of colorimetric or fluorometric assays. Before adding the assay reagent, inspect the wells for any precipitate. If present, it may be necessary to optimize the this compound concentration or solubilization method.

Data Presentation

Table 1: Effect of this compound on OVCAR-3 Ovarian Cancer Cell Viability
This compound Concentration (µM)Cell Viability (%) after 24h
0 (Control)~100
10~90
20~70
40~50
80~20

Data synthesized from a study on OVCAR-3 cells.[1]

Table 2: Induction of Apoptosis in OVCAR-3 Cells by this compound
This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)
0 (Control)Baseline
10Increased
40Significantly Increased
80Markedly Increased (from ~6% to ~25%)

Qualitative and quantitative data synthesized from a study on OVCAR-3 cells.[1]

Table 3: Effect of this compound on PI3K/AKT Signaling Pathway Proteins in OVCAR-3 Cells
This compound Concentration (µM)Relative Expression of p-PI3KRelative Expression of p-AKT
0 (Control)HighHigh
10ReducedReduced
40Significantly ReducedSignificantly Reduced
80Markedly ReducedMarkedly Reduced

Data interpretation based on Western blot analysis described in a study on OVCAR-3 cells.[1]

Experimental Protocols

Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control with the same final DMSO concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis (Annexin V-FITC/PI) Assay
  • Cell Seeding and Treatment: Seed OVCAR-3 cells in a 6-well plate and treat with varying concentrations of this compound (e.g., 0, 10, 40, 80 µM) for 24 hours.

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.

Western Blot Analysis of PI3K/AKT Pathway
  • Cell Lysis: After treating OVCAR-3 cells with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Mandatory Visualization

Davanone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) This compound->MAPK_Pathway Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes MAPK_Pathway->Cell_Survival Promotes

Caption: this compound's inhibitory effect on the PI3K/AKT/MAPK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis prep_stock Prepare this compound Stock in DMSO treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells prep_cells Seed OVCAR-3 Cells prep_cells->treat_cells viability Cell Viability Assay (CCK-8) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis western Western Blot (PI3K/AKT Pathway) treat_cells->western

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic start Poor Reproducibility in this compound Experiment check_precipitation Check for Precipitation start->check_precipitation precipitation_yes Precipitate Observed check_precipitation->precipitation_yes precipitation_no No Precipitate check_precipitation->precipitation_no No optimize_solubility Optimize Solubility: - Pre-warm media - Serial dilution - Gentle mixing precipitation_yes->optimize_solubility Yes end Improved Reproducibility optimize_solubility->end check_cell_health Assess Cell Health & Confluency precipitation_no->check_cell_health check_protocol Review Protocol Consistency check_cell_health->check_protocol check_protocol->end

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Validating the Specificity of Davanone's Biological Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the biological activity of Davanone, a sesquiterpenoid with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. A critical aspect of preclinical research is to validate that the observed biological effects of a compound are due to its interaction with the intended molecular target(s) and not a result of off-target activities. This guide offers troubleshooting advice and detailed protocols for key experiments designed to rigorously assess the specificity of this compound's actions.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities and targets of this compound?

A1: Published research indicates that this compound exhibits significant anticancer potential, particularly against ovarian cancer cell lines. The primary mechanism of action is reported to be the induction of caspase-dependent apoptosis and the inhibition of the PI3K/AKT/MAPK signaling pathway.[1] Additionally, this compound has been shown to possess antimicrobial and antifungal properties, although the exact molecular targets for these activities are less well-defined.[2]

Q2: Why is it crucial to validate the specificity of this compound's activity?

A2: Validating specificity is essential to ensure that the observed therapeutic effects are directly attributable to the modulation of the intended target. Off-target effects, where a compound interacts with unintended molecules, can lead to misleading experimental results, reduced efficacy, and potential toxicity. For natural products like this compound, which can be structurally complex, comprehensive specificity testing is a cornerstone of robust drug development.

Q3: My IC50 values for this compound's cytotoxic effect vary between experiments. What could be the cause?

A3: Inconsistent IC50 values in cytotoxicity assays can arise from several factors:

  • Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and at a consistent confluency (typically 70-80%) at the time of treatment.

  • Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure complete solubilization in the vehicle (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells (usually <0.1%).

  • Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. A time-course experiment is recommended to determine the optimal endpoint.

  • Assay Method: Different cytotoxicity assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can yield different IC50 values. Consistency in the chosen method is key.

Q4: I am not observing the expected inhibition of the PI3K/AKT/MAPK pathway with this compound treatment. What should I troubleshoot?

A4: If you are not seeing the expected downstream effects on the PI3K/AKT/MAPK pathway, consider the following:

  • Treatment Conditions: Optimize the concentration and duration of this compound treatment. A dose-response and time-course experiment monitoring the phosphorylation status of key pathway proteins (e.g., p-AKT, p-ERK) is recommended.

  • Antibody Quality: Ensure that the primary antibodies used for Western blotting are specific and validated for the target proteins.

  • Lysate Preparation: Use appropriate phosphatase and protease inhibitors during cell lysis to preserve the phosphorylation state of your proteins of interest.

  • Cell Line Specificity: The activity of this compound may be cell-line dependent. Confirm that the cell line you are using is known to be sensitive to PI3K/AKT/MAPK pathway inhibition.

Q5: How can I assess the broader selectivity of this compound against other protein kinases?

A5: A kinome-wide selectivity profiling study is the most comprehensive way to assess the specificity of a kinase inhibitor. This is typically done through specialized contract research organizations (CROs) that offer panels of hundreds of purified kinases. The compound is tested at one or more concentrations, and the percent inhibition of each kinase is determined. This provides a detailed map of the compound's kinase selectivity.

Troubleshooting Guides

Troubleshooting Inconsistent Apoptosis Assay Results
Problem Potential Cause(s) Suggested Solution(s)
High background apoptosis in untreated control cells. Cell culture stress (over-confluency, nutrient deprivation), Mycoplasma contamination, Solvent toxicity.Use healthy, low-passage cells. Regularly test for Mycoplasma. Ensure the final solvent concentration is non-toxic (e.g., DMSO <0.1%).
No significant increase in apoptosis after this compound treatment. Insufficient compound concentration or incubation time, Cell line resistance, Inactive compound.Perform a dose-response and time-course experiment. Use a positive control known to induce apoptosis in your cell line. Verify the integrity and activity of your this compound stock.
High percentage of necrotic (Annexin V+/PI+) cells, even at early time points. High compound concentration leading to rapid cell death, Harsh cell handling during staining.Reduce the concentration of this compound. Handle cells gently during harvesting and staining to maintain plasma membrane integrity.
Troubleshooting Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Problem Potential Cause(s) Suggested Solution(s)
No thermal shift observed with this compound treatment. This compound does not bind to the target protein in the cellular context, Insufficient compound concentration or cell permeability, Incorrect temperature range for the heat challenge.Confirm target expression in your cell line. Increase this compound concentration or incubation time. Optimize the temperature gradient based on an initial melt curve of the target protein.
High variability between replicates. Inconsistent heating/cooling of samples, Inaccurate pipetting, Inhomogeneous cell suspension.Use a PCR cycler for precise temperature control. Ensure accurate and consistent pipetting. Ensure cells are well-suspended before aliquoting.
Low signal for the target protein on Western blot. Low endogenous expression of the target protein, Inefficient antibody.Consider using an overexpression system or a more sensitive detection method. Validate and optimize the primary antibody concentration.

Data Presentation

Table 1: Illustrative Cytotoxicity Profile of this compound against a Panel of Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
OVCAR-3Ovarian Cancer15.2 ± 2.1
A2780Ovarian Cancer25.8 ± 3.5
MCF-7Breast Cancer32.5 ± 4.2
MDA-MB-231Breast Cancer45.1 ± 5.8
HCT116Colon Cancer> 100
A549Lung Cancer78.3 ± 9.6
PANC-1Pancreatic Cancer65.7 ± 8.1

Note: These are representative data to illustrate the expected format. Actual values should be determined experimentally.

Table 2: Example Kinome Selectivity Profile for a Hypothetical Sesquiterpenoid
Kinase Target% Inhibition @ 10 µM
PIK3CA 85%
AKT1 78%
MAPK1 (ERK2) 72%
PIM145%
CDK232%
SRC25%
EGFR15%
VEGFR210%

Note: This table illustrates the type of data obtained from a kinase selectivity screen. The data is hypothetical and serves as an example for a compound with primary activity against the PI3K/AKT/MAPK pathway.

Experimental Protocols

Protocol 1: Competitive Binding Assay

This assay determines the ability of this compound to compete with a known fluorescently labeled ligand for binding to a purified target protein.

Methodology:

  • Immobilize Target Protein: Covalently attach the purified target protein to the surface of a suitable microplate (e.g., amine-reactive plate).

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

    • Fluorescent Ligand: Dilute a known fluorescently labeled ligand for the target protein to a fixed concentration (typically at its Kd) in assay buffer.

    • This compound Dilutions: Prepare a serial dilution of this compound in assay buffer.

  • Competition Reaction:

    • Add the this compound dilutions to the wells of the microplate containing the immobilized target protein.

    • Immediately add the fluorescent ligand to all wells.

    • Incubate the plate for a predetermined time at room temperature to allow binding to reach equilibrium.

  • Washing: Wash the plate multiple times with assay buffer to remove unbound ligands.

  • Detection: Read the fluorescence intensity in each well using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A decrease in fluorescence indicates that this compound is competing with the fluorescent ligand for binding to the target protein. Calculate the IC50 value, which can be used to determine the binding affinity (Ki) of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This method assesses the direct binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizations

PI3K_AKT_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits Raf Raf Ras->Raf Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Inhibits Apoptosis mTORC1->Transcription Promotes MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Transcription Activates This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->MEK Inhibits

Caption: this compound's inhibitory action on the PI3K/AKT/MAPK signaling pathway.

Specificity_Validation_Workflow Start Start: Observed Biological Activity of this compound Hypothesis Hypothesis: This compound targets Protein X Start->Hypothesis Biochemical Biochemical Assays (In Vitro) Hypothesis->Biochemical Cellular Cell-Based Assays (In Cellulo) Hypothesis->Cellular CompetitiveBinding Competitive Binding Assay Biochemical->CompetitiveBinding KinomeScan Kinome-Wide Selectivity Profiling Biochemical->KinomeScan CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA PathwayAnalysis Downstream Pathway Analysis (Western Blot) Cellular->PathwayAnalysis Validation Target Validated CompetitiveBinding->Validation Consistent Data Refine Refine Hypothesis/ Identify Off-Targets CompetitiveBinding->Refine Inconsistent Data/ Off-Targets Identified CETSA->Validation Consistent Data CETSA->Refine Inconsistent Data/ Off-Targets Identified KinomeScan->Validation Consistent Data KinomeScan->Refine Inconsistent Data/ Off-Targets Identified PathwayAnalysis->Validation Consistent Data PathwayAnalysis->Refine Inconsistent Data/ Off-Targets Identified

Caption: Experimental workflow for validating this compound's target specificity.

References

Validation & Comparative

Davanone versus artemisinin: a comparative study on antimalarial efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimalarial efficacy of davanone, a sesquiterpenoid found in several Artemisia species, and artemisinin (B1665778), the cornerstone of modern malaria treatment. While artemisinin's properties are well-documented, this compound emerges as a compound of interest, primarily found in artemisinin-deficient Artemisia species that are traditionally used to treat malaria. This comparison synthesizes the available experimental data to offer a baseline for future research and drug development endeavors.

Executive Summary

Artemisinin and its derivatives are potent, fast-acting antimalarials with a well-elucidated mechanism of action dependent on heme-mediated activation. They are the frontline treatment for uncomplicated P. falciparum malaria, typically used in combination therapies (ACTs) to prevent the emergence of resistance.

This compound is a major constituent of the essential oil of several Artemisia species, some of which are used in traditional medicine to treat fever and malaria. The available data on this compound's antimalarial activity is primarily from in vitro and in vivo studies of plant extracts. While these studies suggest potential antiplasmodial properties, there is a notable lack of data on purified this compound, making a direct, quantitative comparison with artemisinin challenging. This guide presents the existing data and outlines standardized experimental protocols to facilitate future comparative studies.

Quantitative Data on Antimalarial Activity

The following tables summarize the available quantitative data on the in vitro and in vivo antimalarial activity of artemisinin and this compound-containing extracts. It is crucial to note that the data for this compound is from fractions or extracts and not from the purified compound.

Table 1: In Vitro Antiplasmodial Activity

Compound/ExtractPlasmodium falciparum Strain(s)IC₅₀ (µg/mL)IC₅₀ (nM)Citation(s)
Artemisinin 3D7 (Chloroquine-sensitive)0.0024 - 0.01536.8 - 43.1[1]
K1 (Chloroquine-resistant)Not specified in provided abstractsNot specified
This compound-containing fraction (Artemisia afra)D10 (Chloroquine-sensitive)0.5Not applicable
FAC8 (Chloroquine-resistant)0.5Not applicable
Artemisia turcomanica extract (high this compound content)Not specified0.90Not applicable
Artemisia kopetdaghensis extract (high this compound content)Not specified1.04Not applicable

Table 2: In Vivo Antimalarial Activity (Murine Models)

Compound/ExtractMurine Malaria StrainDosageEfficacyCitation(s)
Artemisinin Plasmodium berghei10 mg/kg/day (IM)100% recrudescence[2]
Dihydroartemisinin (B1670584) (DHA) Plasmodium berghei10 mg/kg/day (IM)47% cure rate[2]
Artemisia ludoviciana extract (11.5% this compound)Plasmodium yoelii yoeliiNot specified98.6% parasite inhibition

Table 3: Cytotoxicity Data

CompoundCell LineCC₅₀ (µM)Citation(s)
This compound Primary Macrophage CellsNo cytotoxic effect observed at effective concentrations for cytokine inhibition[3]

Experimental Protocols

To ensure a standardized comparison of antimalarial efficacy, the following detailed methodologies for key experiments are provided.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

  • Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1) are maintained in continuous culture in human erythrocytes (O+ blood group) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.

  • Synchronization: Parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.

  • Drug Plate Preparation: Test compounds (this compound and artemisinin) and control drugs (e.g., chloroquine) are serially diluted in culture medium in a 96-well black microplate.

  • Incubation: A synchronized parasite culture with 0.5% parasitemia and 2% hematocrit is added to the drug plates. The plates are incubated for 72 hours under the same conditions as the main culture.

  • Lysis and Staining: After incubation, the supernatant is removed, and a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Assay (Peter's 4-Day Suppressive Test)

This is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.

  • Animal Model: Swiss albino mice are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compounds (this compound and artemisinin) and a standard drug (e.g., chloroquine) are administered orally or via another appropriate route to groups of infected mice once daily for four consecutive days, starting 2-4 hours after infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of chemosuppression. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.

Signaling Pathways and Mechanisms of Action

Artemisinin: Heme-Mediated Activation

The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. Inside the malaria parasite's food vacuole, the degradation of host hemoglobin releases heme. The ferrous iron (Fe²⁺) in heme catalyzes the cleavage of the endoperoxide bridge of artemisinin, generating highly reactive carbon-centered free radicals.[4][5] These radicals then alkylate and damage a multitude of parasite proteins and other biomolecules, leading to oxidative stress and parasite death.[4]

artemisinin_mechanism cluster_parasite Plasmodium falciparum Hemoglobin Host Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Activated_ART Activated Artemisinin (Carbon-centered radicals) Heme->Activated_ART Artemisinin Artemisinin Artemisinin->Activated_ART Activation by Heme Proteins Parasite Proteins Activated_ART->Proteins Alkylation Damage Protein Alkylation & Oxidative Stress Proteins->Damage Death Parasite Death Damage->Death

Artemisinin's Heme-Activated Pathway
This compound: A Hypothesized Mechanism

The precise antimalarial mechanism of this compound has not been elucidated. However, based on the known mechanisms of other sesquiterpenes against protozoa, a plausible hypothesis involves the induction of oxidative stress and disruption of cellular integrity. Sesquiterpenes can potentially interfere with the parasite's mitochondrial electron transport chain, leading to the overproduction of reactive oxygen species (ROS).[6] This can cause damage to the parasite's cell membrane and DNA, ultimately leading to apoptosis.[7]

davanone_mechanism cluster_parasite Plasmodium falciparum This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Interference with Electron Transport Chain ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production Membrane Cell Membrane ROS->Membrane Damage DNA Parasite DNA ROS->DNA Damage Damage Membrane & DNA Damage Membrane->Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Hypothesized Mechanism of this compound

Comparative Experimental Workflow

To directly compare the antimalarial efficacy of this compound and artemisinin, a structured experimental workflow is essential.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_toxicity Toxicity Assessment invitro_start P. falciparum Culture (3D7 & K1 strains) invitro_assay SYBR Green I Assay invitro_start->invitro_assay invitro_result Determine IC₅₀ Values invitro_assay->invitro_result comparison Comparative Analysis of Efficacy and Safety invitro_result->comparison invivo_start P. berghei Infection in Mice invivo_assay Peter's 4-Day Suppressive Test invivo_start->invivo_assay invivo_result Determine ED₅₀ & % Suppression invivo_assay->invivo_result invivo_result->comparison toxicity_assay Cytotoxicity Assay (e.g., on HepG2 cells) toxicity_result Determine CC₅₀ & Selectivity Index toxicity_assay->toxicity_result toxicity_result->comparison start Test Compounds (this compound & Artemisinin) start->invitro_start start->invivo_start start->toxicity_assay

Workflow for Comparative Efficacy Testing

Conclusion and Future Directions

Artemisinin remains the gold standard in antimalarial therapy, with proven high efficacy and a well-understood mechanism of action. This compound, while showing promise based on the activity of extracts from traditionally used medicinal plants, requires significant further investigation. The lack of robust data on purified this compound is a critical gap in the current understanding of its potential as an antimalarial agent.

Future research should prioritize:

  • Isolation and purification of this compound to enable precise in vitro and in vivo testing.

  • Direct comparative studies of purified this compound against artemisinin using the standardized protocols outlined in this guide.

  • Elucidation of the specific molecular targets and mechanism of action of this compound in Plasmodium falciparum.

  • Evaluation of the potential for synergy between this compound and existing antimalarial drugs.

Such studies are imperative to validate the ethnobotanical claims and to determine if this compound or its derivatives could be developed into novel antimalarial therapeutics to combat the growing threat of artemisinin resistance.

References

A Comparative Analysis of the Anticancer Potential of Davanone and Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of davanone, a sesquiterpene found in the plant Artemisia pallens, with other notable sesquiterpenes. The information is compiled from preclinical studies to assist researchers in evaluating the therapeutic potential of these natural compounds. The comparison focuses on cytotoxic activity against various cancer cell lines and the underlying molecular mechanisms of action.

Executive Summary

Comparative Anticancer Activity

The anticancer efficacy of sesquiterpenes is commonly evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the higher the cytotoxic potency of the compound.

While a specific IC50 value for this compound against OVACAR-3 ovarian cancer cells is not specified in the reviewed literature, one study indicated a dose- and time-dependent inhibition of cell viability.[1] For comparative purposes, the following table summarizes the IC50 values of other prominent sesquiterpenes against a range of cancer cell lines.

SesquiterpeneCancer Cell LineIC50 (µM)
This compound OVACAR-3 (Ovarian)Data not available
Parthenolide (B1678480)Glioblastoma (U87MG)~5-10
ArtemisininVarious cell lines0.5 - ≥200
α-BisabololNon-small cell lung carcinoma15
Zerumbone (B192701)Renal Cell CarcinomaNot specified
CostunolideSkin Cancer (A431)0.8

Mechanisms of Anticancer Action: A Comparative Overview

Sesquiterpenes exert their anticancer effects through the modulation of various signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

This compound has been shown to induce apoptosis in ovarian cancer cells by targeting the PI3K/AKT/MAPK signaling pathway .[1] This pathway is a central regulator of cell growth and survival, and its inhibition can lead to programmed cell death.

The following diagram illustrates the proposed signaling pathway targeted by this compound.

Davanone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation promotes

Caption: this compound's proposed mechanism of action.

Other Sesquiterpenes also modulate critical cancer signaling pathways:

  • Parthenolide: Primarily inhibits the NF-κB pathway , a key regulator of inflammation and cell survival.[2][3][4][5] It can also affect the PI3K/Akt signaling cascade.[2][6]

  • Artemisinin and its derivatives: Induce apoptosis through the generation of Reactive Oxygen Species (ROS) , leading to DNA damage and activation of caspase-mediated cell death pathways.[7][8][9][10][11]

  • α-Bisabolol: Has been shown to inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell growth and proliferation. It can also modulate the NF-κB pathway.[12][13]

  • Zerumbone: Exerts its anticancer effects by suppressing the activation of NF-κB and STAT3 , two important transcription factors involved in cancer development and progression.[14][15][16][17][18]

  • Costunolide: Is known to inhibit the STAT3 and NF-κB signaling pathways , thereby affecting cancer cell proliferation and survival.[19][20][21][22]

The following diagram provides a comparative overview of the primary signaling pathways targeted by these sesquiterpenes.

Sesquiterpene_Pathway_Comparison cluster_sesquiterpenes Sesquiterpenes cluster_pathways Signaling Pathways This compound This compound PI3K_AKT PI3K/AKT/MAPK This compound->PI3K_AKT Parthenolide Parthenolide Parthenolide->PI3K_AKT NFkB NF-κB Parthenolide->NFkB Artemisinin Artemisinin ROS ROS Generation Artemisinin->ROS alpha_Bisabolol α-Bisabolol alpha_Bisabolol->PI3K_AKT alpha_Bisabolol->NFkB Zerumbone Zerumbone Zerumbone->NFkB STAT3 STAT3 Zerumbone->STAT3 Costunolide Costunolide Costunolide->NFkB Costunolide->STAT3

Caption: Primary signaling pathways targeted by various sesquiterpenes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of sesquiterpenes.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the sesquiterpene for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

The following diagram outlines the workflow of a typical MTT assay.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Sesquiterpene Start->Treatment Incubation Incubate Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance End Determine Cell Viability Absorbance->End

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cancer cells are treated with the sesquiterpene for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

  • Protein Extraction: Cancer cells are treated with the sesquiterpene, and then lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins of the signaling pathway (e.g., total and phosphorylated forms of PI3K, Akt, MAPK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound exhibits promising anticancer activity against ovarian cancer cells, primarily through the induction of apoptosis via inhibition of the PI3K/AKT/MAPK signaling pathway. When compared to other sesquiterpenes, it shares the ability to modulate key cancer-related pathways. However, a comprehensive quantitative comparison of its cytotoxic potency is limited by the lack of publicly available IC50 data. Further research to determine the specific IC50 values of this compound against a broader range of cancer cell lines is warranted to fully assess its therapeutic potential relative to other sesquiterpenes like parthenolide, artemisinin, α-bisabolol, zerumbone, and costunolide, which have been more extensively characterized in terms of their cytotoxic efficacy. The diverse mechanisms of action across different sesquiterpenes highlight the rich chemical diversity within this class of compounds and underscore their potential as a source for the development of novel anticancer agents.

References

Davanone: A Preclinical Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Davanone in preclinical models against established and alternative therapeutic agents. The information presented herein is based on available experimental data and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. This compound, a sesquiterpenoid naturally found in the essential oil of Artemisia pallens (Davana), has garnered scientific interest for its potential pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. This document summarizes the key preclinical findings, compares its performance with other agents, and provides detailed experimental methodologies to support further investigation.

Anticancer Potential in Ovarian Cancer

This compound has demonstrated notable cytotoxic and anti-proliferative effects against human ovarian cancer cells in preclinical studies. Its mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways implicated in cancer progression.

Comparative Efficacy in Ovarian Cancer Cell Line (OVCAR-3)

The following table summarizes the in vitro efficacy of this compound compared to standard chemotherapeutic agents used in the treatment of ovarian cancer.

CompoundCell LineAssayEfficacy MetricValueCitation
This compound OVCAR-3CCK-8IC50 (24h) ~40 µM (estimated) [1][2]
OVCAR-3Clonogenic AssayColony Formation Dose-dependent reduction [2]
CisplatinOVCAR-3MTT AssayIC50 (48h)11.55 µM[3]
PaclitaxelOVCAR-3MTT AssayIC50 (48h)0.7 - 1.8 nM[4]

Note: The IC50 value for this compound was estimated from the dose-response curve presented in the cited literature as an exact value was not provided.[1][2]

Mechanism of Action: PI3K/AKT/MAPK Signaling Pathway

Preclinical evidence indicates that this compound exerts its anticancer effects in ovarian cancer cells by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and migration. The inhibitory action of this compound on this pathway is a key area for further mechanistic studies.

PI3K_AKT_MAPK_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K This compound->AKT This compound->ERK experimental_workflow cluster_invitro cell_culture Cell Culture (Ovarian Cancer, Macrophages, C. albicans) davanone_treatment This compound Treatment (Dose-Response) cell_culture->davanone_treatment viability_assay Cell Viability Assay (CCK-8) davanone_treatment->viability_assay clonogenic_assay Clonogenic Assay davanone_treatment->clonogenic_assay cytokine_assay Cytokine Inhibition Assay (ELISA) davanone_treatment->cytokine_assay mic_assay MIC Determination davanone_treatment->mic_assay data_analysis Data Analysis (IC50, % Inhibition, MIC) viability_assay->data_analysis clonogenic_assay->data_analysis cytokine_assay->data_analysis mic_assay->data_analysis

References

Cross-Species Comparison of Davanone's Metabolic Pathways: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the metabolic pathways of davanone, a sesquiterpene ketone and the primary constituent of davana oil, is not available in peer-reviewed literature. This guide, therefore, provides a predictive comparison of its potential metabolic pathways across different species based on established metabolic routes of structurally similar compounds, including other sesquiterpenoids and furan-containing molecules. The experimental protocols provided are standardized methods used in drug metabolism studies and can be adapted for the investigation of this compound.

Introduction

This compound is a sesquiterpene ketone with a characteristic furan (B31954) ring, which is the main component of the essential oil from Artemisia pallens (Davana). With increasing interest in the pharmacological properties of natural compounds, understanding the metabolic fate of this compound is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. Cross-species comparisons of metabolism are vital in preclinical drug development to select appropriate animal models that are most predictive of human metabolism. This guide offers a predictive overview of this compound's metabolic pathways in common preclinical species (rat, mouse, dog) and humans, based on the known metabolism of similar chemical entities.

Predicted Metabolic Pathways of this compound

The metabolism of xenobiotics, such as this compound, is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. Based on the metabolism of other sesquiterpenes and furan-containing compounds, the predicted metabolic pathways for this compound are summarized below.

Phase I Metabolism:

Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver of mammals.[1][2][3] For sesquiterpenoids, oxidation is a major metabolic route.[4] Given the chemical structure of this compound, the following Phase I reactions are anticipated:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic pathway for terpenoids.[1] Hydroxylation can occur at various positions on the this compound molecule, including the aliphatic side chain and the terpene backbone. Different CYP isoforms may exhibit regioselectivity, leading to species-specific hydroxylation patterns.

  • Oxidation of the Furan Ring: The furan moiety is susceptible to oxidative metabolism, which can lead to the formation of reactive intermediates.[5][6] P450-catalyzed oxidation of the furan ring can generate electrophilic intermediates like epoxides or cis-enediones.[7]

  • Ketone Reduction: The ketone group in this compound may undergo reduction to a secondary alcohol, a reaction that can be catalyzed by cytosolic reductases or certain CYP enzymes.

  • Demethylation: Oxidative removal of methyl groups is another possible metabolic pathway catalyzed by CYP enzymes.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.[4]

  • Glucuronidation: Hydroxylated metabolites of this compound are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.[4]

  • Sulfation: Sulfotransferases (SULTs) may catalyze the sulfation of hydroxylated this compound metabolites.

  • Glutathione (B108866) Conjugation: The reactive intermediates formed from the oxidation of the furan ring can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[5][7]

Data Presentation: Predicted Cross-Species Metabolic Profile of this compound

The following tables summarize the predicted metabolic pathways and the primary enzymes involved in the metabolism of this compound across different species. It is important to note that the relative importance of each pathway can vary significantly between species due to differences in the expression and activity of metabolic enzymes.[8][9]

Table 1: Predicted Phase I Metabolic Pathways of this compound and Key Enzymes

Metabolic ReactionPredicted MetaboliteKey Enzyme FamilyPredicted Relative Importance (Human)Predicted Relative Importance (Rat)Predicted Relative Importance (Mouse)Predicted Relative Importance (Dog)
HydroxylationHydroxy-davanoneCYP2C, CYP3A, CYP2DMajorMajorMajorMajor
Furan Ring OxidationReactive intermediates (Epoxide, cis-enedione)CYP2E1, CYP2A6ModerateModerateHighModerate
Ketone ReductionDihydro-davanoneCarbonyl Reductases, AKRsMinorMinorMinorMinor
DemethylationDemethyl-davanoneCYP3A, CYP2CMinorMinorMinorMinor

Table 2: Predicted Phase II Metabolic Pathways of this compound and Key Enzymes

Metabolic ReactionSubstrateKey Enzyme FamilyPredicted Relative Importance (Human)Predicted Relative Importance (Rat)Predicted Relative Importance (Mouse)Predicted Relative Importance (Dog)
GlucuronidationHydroxy-davanoneUGT1A, UGT2BMajorMajorMajorMajor
SulfationHydroxy-davanoneSULT1A, SULT1EMinorModerateModerateMinor
Glutathione ConjugationFuran-derived reactive intermediatesGSTA, GSTM, GSTPMajorMajorMajorMajor

Mandatory Visualization

Predicted Metabolic Pathway of this compound This compound This compound PhaseI Phase I Metabolism (CYP450s) This compound->PhaseI Hydroxythis compound Hydroxy-davanone PhaseI->Hydroxythis compound Hydroxylation ReactiveMetabolite Reactive Furan Metabolite PhaseI->ReactiveMetabolite Furan Oxidation Dihydrothis compound Dihydro-davanone PhaseI->Dihydrothis compound Ketone Reduction PhaseII Phase II Metabolism (UGTs, SULTs, GSTs) Hydroxythis compound->PhaseII GSH_Adduct GSH-Adduct ReactiveMetabolite->GSH_Adduct GSH Conjugation Dihydrothis compound->PhaseII Glucuronide This compound-Glucuronide PhaseII->Glucuronide Sulfate This compound-Sulfate PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion GSH_Adduct->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Davanone_stock This compound Stock (in DMSO) Incubation Incubate at 37°C (e.g., 0, 15, 30, 60 min) Davanone_stock->Incubation Microsomes Liver Microsomes (Human, Rat, Mouse, Dog) Microsomes->Incubation NADPH NADPH Solution NADPH->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Metabolite ID, Depletion Rate) LCMS->Data

Caption: General workflow for in vitro metabolism studies.

Experimental Protocols

Detailed methodologies for key experiments to investigate the metabolism of this compound are provided below. These are standard protocols that can be adapted for specific experimental needs.

In Vitro Metabolic Stability using Liver Microsomes

This assay is used to determine the rate of metabolism of a compound by Phase I enzymes.

  • Materials:

    • Pooled liver microsomes from human, rat, mouse, and dog (e.g., from a commercial supplier).

    • This compound.

    • NADPH regenerating system (or NADPH).

    • Phosphate (B84403) buffer (pH 7.4).

    • Acetonitrile (ACN) or other suitable organic solvent for quenching.

    • Incubator/water bath at 37°C.

    • LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and this compound (final concentration typically 1-10 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., 2-3 volumes of ACN) containing an internal standard.

    • Include control incubations: a negative control without NADPH to assess non-enzymatic degradation, and a positive control with a known substrate for the relevant CYP enzymes to ensure microsomal activity.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.

    • The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification using Liver Microsomes

This experiment aims to identify the metabolites formed from the parent compound.

  • Materials:

    • Same as for the metabolic stability assay.

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Follow the same incubation procedure as for the metabolic stability assay, but typically with a higher concentration of this compound and a longer incubation time to generate sufficient quantities of metabolites for detection.

    • After quenching and centrifugation, the supernatant is concentrated and analyzed by high-resolution LC-MS/MS.

    • Metabolite identification is performed by comparing the mass spectra of the potential metabolites with that of the parent compound. Common metabolic transformations (e.g., addition of 16 Da for hydroxylation) are searched for.

    • Tandem mass spectrometry (MS/MS) is used to fragment the potential metabolites and the parent compound to confirm the structural modifications.

In Vitro Metabolism using Hepatocytes

Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.[10][11]

  • Materials:

    • Cryopreserved or fresh hepatocytes from human, rat, mouse, and dog.

    • Hepatocyte culture medium.

    • This compound.

    • Collagen-coated plates.

    • Incubator with 5% CO2 at 37°C.

    • LC-MS/MS system.

  • Procedure:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer (typically 4-24 hours).

    • Remove the plating medium and add fresh medium containing this compound at the desired concentration.

    • Incubate the plates at 37°C in a CO2 incubator.

    • At various time points, collect both the cells and the medium.

    • Quench the reactions and process the samples (e.g., by protein precipitation) for LC-MS/MS analysis.

    • Analyze the samples for the disappearance of the parent compound and the formation of metabolites (both Phase I and Phase II).

Conclusion

While direct experimental evidence is currently lacking, this guide provides a scientifically grounded, predictive framework for the cross-species metabolism of this compound. Based on the metabolism of structurally related sesquiterpenoids and furan-containing compounds, it is anticipated that this compound will undergo extensive Phase I and Phase II metabolism, with hydroxylation, furan ring oxidation, and subsequent conjugation reactions being the major pathways. Significant species differences in the rate and profile of this compound metabolism are expected, highlighting the importance of conducting in vitro and in vivo studies in multiple species to accurately predict its human pharmacokinetics and safety profile. The provided experimental protocols offer a starting point for researchers to elucidate the actual metabolic fate of this promising natural compound.

References

Comparative Efficacy of Davanone Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the anti-cancer efficacy of Davanone, a naturally occurring sesquiterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and mechanism of action of this compound.

Abstract

This compound has demonstrated significant dose-dependent cytotoxic and pro-apoptotic effects in a range of cancer cell lines. This guide synthesizes the available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visually represents its known signaling pathway. The primary mechanism of this compound's anti-cancer activity involves the induction of apoptosis through the modulation of the PI3K/AKT/MAPK signaling pathway.

Data Presentation: this compound Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While extensive comparative IC50 data for this compound across a wide spectrum of cancer cell lines is still emerging in the literature, this table summarizes the reported effective concentrations and observed cytotoxic effects.

Cancer TypeCell LineAssayEffective Concentration (µM)Observed Effects
Ovarian Cancer OVACAR-3CCK-810 - 80Dose and time-dependent inhibition of cell viability, induction of apoptosis.[1][2]
Acute Myeloid Leukemia (AML) NCI-H526MTT5 - 20Dose-dependent cytotoxicity, induction of apoptosis.
Hepatocellular Carcinoma HepG2, Bel-7402MTTNot specifiedInhibition of proliferation, induction of apoptosis and autophagy.

Note: The variability in experimental conditions (e.g., incubation time, assay type) can influence the determined IC50 values. The data presented here is for comparative purposes, and researchers are encouraged to consult the primary literature for detailed experimental parameters.

Mechanism of Action: Targeting the PI3K/AKT/MAPK Signaling Pathway

This compound exerts its anti-cancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is achieved through the inhibition of the PI3K/AKT/MAPK signaling pathway, a critical regulator of cell survival and proliferation. Western blot analyses have revealed that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and p38 MAPK. This inhibition disrupts the pro-survival signals within the cancer cells, leading to the activation of the apoptotic cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound's efficacy are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

2. CCK-8 (Cell Counting Kit-8) Assay

  • Principle: This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Protein Expression Analysis

1. Western Blotting for PI3K/AKT/MAPK Pathway Proteins

  • Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and p38 MAPK, as well as a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanism: Signaling Pathways and Workflows

To facilitate a clearer understanding of this compound's mechanism of action and the experimental procedures, the following diagrams are provided.

Davanone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibition AKT AKT PI3K->AKT p38_MAPK p38 MAPK AKT->p38_MAPK Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: this compound's inhibitory effect on the PI3K/AKT/MAPK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Analysis Seed_Cells Seed Cancer Cell Lines Treat_this compound Treat with this compound (Varying Concentrations) Seed_Cells->Treat_this compound Viability_Assay Cell Viability Assay (MTT / CCK-8) Treat_this compound->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treat_this compound->Apoptosis_Assay Western_Blot Western Blot (PI3K/AKT/MAPK) Treat_this compound->Western_Blot IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Expression_Analysis Analysis of Protein Expression/Phosphorylation Western_Blot->Protein_Expression_Analysis

Caption: General experimental workflow for assessing this compound's efficacy.

References

Head-to-head comparison of different Davanone extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Davanone, a sesquiterpenoid of significant interest for its potential anticancer properties, is primarily sourced from Artemisia pallens, commonly known as Davana.[1][2][3] The choice of extraction method profoundly impacts the yield, purity, and ultimately, the economic viability of obtaining this compound. This guide provides an objective comparison of various this compound extraction techniques, supported by available data and detailed experimental protocols.

Comparative Analysis of Extraction Techniques

The selection of an extraction method is a trade-off between efficiency, cost, processing time, and the final purity of the extract. Traditional methods like solvent and steam distillation are often contrasted with modern, "green" techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Quantitative Data Summary

The following table summarizes the performance of different methods based on key metrics.

Extraction MethodPrincipleTypical YieldThis compound Purity/ConcentrationProcessing TimeKey AdvantagesKey Disadvantages
Solvent Extraction Utilizes organic solvents (e.g., ethanol (B145695), ethyl acetate) to dissolve this compound from the plant matrix.[4][5]Variable; depends on solvent and conditions.Moderate; co-extraction of other soluble compounds is common.[4]Hours to days (e.g., 48 hours for magnetic stirring).[4]Simple setup, low initial cost.[5]Use of potentially toxic organic solvents, lengthy process, potential for thermal degradation of compounds.[6]
Steam Distillation Uses steam to vaporize volatile compounds like this compound, which are then condensed and separated.[4]~1.7% essential oil yield.[7]This compound concentration of ~22% in the essential oil.[7]Several hours.Well-established, relatively inexpensive for essential oils.High temperatures can degrade thermolabile compounds, only suitable for volatile compounds.[6]
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO₂) as a solvent, which has properties of both a liquid and a gas.[8][9]1.7% to 5.7% essential oil yield.[7]This compound concentration of ~29% in the essential oil; can be refined to nearly 100% purity.[7][10]Minutes to hours.[8]High selectivity, no toxic solvent residue, low-temperature operation preserves compound integrity.[8][10]High initial equipment cost, requires high pressure.[9]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[11][12]Generally higher than conventional methods (e.g., 100% performance vs. 79.6% for Soxhlet over 12h for other botanicals).[13]High; efficient extraction of target compounds.Short (minutes).[11][14]Reduced extraction time and solvent consumption, higher yields.[11][15]Potential for localized thermal degradation if not controlled, requires polar solvents for efficient heating.[12]
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation bubbles, which collapse and disrupt cell walls, enhancing solvent penetration.[16]High; can double extraction efficiency compared to conventional methods for other botanicals.[16]High; improved extraction of bioactive compounds.Short (minutes).[17][18]Fast, efficient at lower temperatures, improved yields.[17][19]Potential for free radical formation, scalability can be a challenge.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are protocols for key extraction techniques.

Solvent Extraction (Cold Maceration with Ethanol)

This protocol is a basic, accessible method for lab-scale extraction.

Objective: To extract this compound and other compounds from Artemisia pallens using ethanol at room temperature.

Materials:

  • Dried, powdered Artemisia pallens plant material.

  • 95% Ethanol.

  • Magnetic stirrer and stir bar.

  • Beaker or Erlenmeyer flask.

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper).[5]

  • Rotary evaporator.[5]

Procedure:

  • Soaking: Weigh 10 g of powdered plant material and place it into a 500 ml beaker. Add 200 ml of ethanol to completely submerge the material.[4][5]

  • Extraction: Place the beaker on a magnetic stirrer and leave it to mix for 24-48 hours at room temperature.[4][5]

  • Filtration: After the extraction period, filter the mixture through a Büchner funnel under vacuum to separate the solid plant residue from the ethanol extract.[5]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. The vacuum lowers the boiling point of ethanol, allowing for its efficient removal without excessive heat, which could degrade the this compound.[5]

  • Final Product: The resulting crude extract will be a concentrated paste containing this compound, which can be further purified using techniques like chromatography.

Supercritical Fluid Extraction (SFE) with CO₂

This method is ideal for obtaining a high-purity, solvent-free extract.

Objective: To selectively extract this compound from Artemisia pallens using supercritical carbon dioxide.

Materials:

  • Dried, powdered Artemisia pallens plant material.

  • SFE system with an extraction vessel, pumps, and separator.

  • High-purity liquid carbon dioxide.

Procedure:

  • Loading: Load the powdered plant material into the extraction vessel of the SFE system.

  • Pressurization & Heating: Seal the vessel and pump liquid CO₂ into it. Heat and pressurize the system to bring the CO₂ to its supercritical state (e.g., above 31.1 °C and 73.8 bar).[9] Optimal conditions for Davana oil have been reported in a pressure range of 80-200 bar and a temperature of 40 °C.[6]

  • Extraction: The supercritical CO₂ will flow through the plant material, dissolving the this compound. The fluid then moves to a separator vessel.

  • Separation: In the separator, the pressure is lowered, causing the CO₂ to return to a gaseous state. This reduces its solvating power, and the extracted compounds (including this compound) precipitate out and are collected.

  • Recycling: The gaseous CO₂ can be re-compressed and recycled back into the system for continuous extraction.

  • Final Product: The collected extract is highly concentrated and free of any solvent residue. Further fractionation can yield nearly 100% pure this compound.[7]

Visualizing the Process and Mechanism

Diagrams are essential for understanding complex workflows and biological pathways.

This compound's Impact on Cancer Cell Signaling

This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/MAPK signaling pathway, a critical pathway for cell survival and proliferation.[1][2]

G This compound's Mechanism of Action This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis G Experimental Workflow for Extraction Method Comparison cluster_0 Extraction Phase cluster_1 Analysis Phase Plant Artemisia pallens (Dried, Powdered) SE Solvent Extraction Plant->SE SFE Supercritical Fluid Extraction (SFE) Plant->SFE MAE Microwave-Assisted Extraction (MAE) Plant->MAE UAE Ultrasound-Assisted Extraction (UAE) Plant->UAE Yield Calculate Yield (%) SE->Yield Purity Assess Purity (e.g., HPLC, GC-MS) SE->Purity Activity Bioactivity Assay (e.g., Antioxidant, Cytotoxicity) SE->Activity SFE->Yield SFE->Purity SFE->Activity MAE->Yield MAE->Purity MAE->Activity UAE->Yield UAE->Purity UAE->Activity

References

Davanone: A Comparative Analysis of its Anti-inflammatory Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Davanone, a sesquiterpenoid found in the plant Artemisia pallens, against established anti-inflammatory drugs, Dexamethasone and Indomethacin, in validated murine models of inflammation. The data presented herein is compiled from preclinical studies to aid in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory cytokines. While in vivo data on isolated this compound is emerging, studies on extracts of Artemisia pallens, rich in this compound, show potent anti-inflammatory effects in murine models, comparable to the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This guide summarizes the available quantitative data, details the experimental protocols used for validation, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The anti-inflammatory effects of this compound and control drugs are summarized below. Two primary murine models of inflammation are presented: the Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model, which mimics systemic inflammatory responses, and the Carrageenan-Induced Paw Edema Model, a classical model of acute localized inflammation.

Table 1: Effects on Pro-inflammatory Cytokines in LPS-Stimulated Murine Macrophages (in vitro)
CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)
cis-Davanone 10 µMSignificant InhibitionSignificant Inhibition
Dexamethasone 1 µMSignificant InhibitionSignificant Inhibition

Note: Quantitative in vivo data for isolated this compound in the LPS-induced systemic inflammation model in mice is not yet widely available in published literature. The data above reflects in vitro studies on murine macrophages, which are indicative of in vivo potential.

Table 2: Effects on Carrageenan-Induced Paw Edema in Rodents (in vivo)
TreatmentDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)
Control (Vehicle) -30
Artemisia pallens Extract 100368.85
Artemisia pallens Extract 200374.53
Artemisia pallens Extract 500381.13
Indomethacin 303Comparable to 500 mg/kg of extract

Data for Artemisia pallens extract is derived from a study on rats, a closely related rodent model to mice. This compound is a major constituent of this extract.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is utilized to study systemic inflammatory responses and the efficacy of anti-inflammatory agents in mitigating cytokine storms.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • This compound, Dexamethasone, or vehicle is administered, typically via intraperitoneal (i.p.) injection, 1 hour prior to LPS challenge.

  • Inflammation is induced by a single i.p. injection of LPS (e.g., 1 mg/kg).[1]

  • After a specified time (e.g., 2-6 hours), blood is collected via cardiac puncture for serum analysis.

  • Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2]

Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible model for evaluating the anti-edematous effect of anti-inflammatory drugs.[3]

Animals: Male Swiss albino mice, weighing 25-30g.

Procedure:

  • Baseline paw volume is measured using a plethysmometer.

  • Animals are pre-treated with this compound (or Artemisia pallens extract), Indomethacin, or vehicle, typically administered orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before carrageenan injection.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[3]

  • Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK TAK1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Leads to Production

Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Endpoints Group1 Vehicle Control Treatment Administer Treatment (i.p. or p.o.) Group1->Treatment Group2 This compound Group2->Treatment Group3 Positive Control (Dexamethasone/Indomethacin) Group3->Treatment Induction Induce Inflammation (LPS or Carrageenan) Treatment->Induction 1 hr / 30-60 min pre-treatment Measurement Measure Inflammatory Response Induction->Measurement 2-6 hrs / 1-5 hrs post-induction Cytokines Serum Cytokine Levels (TNF-α, IL-6) Measurement->Cytokines LPS Model Edema Paw Volume Measurement Measurement->Edema Carrageenan Model

Caption: General experimental workflow for validating anti-inflammatory effects in murine models.

Logical Relationship Diagram

G This compound This compound Inhibits_Cytokines Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) This compound->Inhibits_Cytokines Demonstrated in vitro Artemisia_Extract Artemisia pallens Extract Reduces_Edema Reduces Paw Edema Artemisia_Extract->Reduces_Edema Demonstrated in vivo Dexamethasone Dexamethasone Dexamethasone->Inhibits_Cytokines Demonstrated in vivo Indomethacin Indomethacin Indomethacin->Reduces_Edema Demonstrated in vivo Systemic_Inflammation Systemic Inflammation (LPS Model) Inhibits_Cytokines->Systemic_Inflammation is a key mechanism in Localized_Inflammation Localized Inflammation (Carrageenan Model) Reduces_Edema->Localized_Inflammation is a primary endpoint in

Caption: Comparison of this compound's and control drugs' mechanisms in inflammation models.

References

Comparative study of the antimicrobial activity of Davanone and commercial antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Efficacy of Davanone and Commercial Antibiotics

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This compound, a sesquiterpenoid found in the essential oil of Artemisia pallens (davana), has demonstrated notable antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of this compound against several commercial antibiotics, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development.

Comparative Antimicrobial Activity

While direct comparative studies providing side-by-side data for this compound and commercial antibiotics are limited, this section summarizes their known antimicrobial activities based on available research.

This compound

This compound has shown efficacy against a range of bacteria. A study on a Davana root acetone (B3395972) extract, where this compound was a constituent, reported a Minimum Inhibitory Concentration (MIC) value of 12.78 µM against Staphylococcus aureus.[1] Essential oils containing this compound have also demonstrated inhibitory effects on the growth of Salmonella typhi, Staphylococcus aureus, and Escherichia coli, with inhibition zones comparable to the antibiotic gentamicin.[1]

Commercial Antibiotics

For comparative purposes, the typical antimicrobial activities of three widely used commercial antibiotics are presented below. It is important to note that these values are not from direct comparisons with this compound and can vary based on the specific bacterial strain and testing conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Various Bacteria

AntibioticStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
Gentamicin 0.235 - 0.5>1280.5 - 4
Ciprofloxacin 0.25 - 1≤0.015 - 0.250.25 - 1
Ampicillin 0.12 - 252 - 8>1024

Table 2: Zone of Inhibition Diameters for Commercial Antibiotics

AntibioticDisc Potency (µg)Staphylococcus aureus (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)
Gentamicin 1019 - 2719 - 2616 - 21
Ciprofloxacin 522 - 3029 - 3825 - 33
Ampicillin 1029 - 3716 - 22-

Experimental Protocols

The data presented is typically obtained through standardized antimicrobial susceptibility testing methods.

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

2. Zone of Inhibition (Disk Diffusion Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Application of Antimicrobial Discs: Paper discs impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated under standardized conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disc into the agar, inhibiting the growth of the bacteria. The diameter of the clear zone of inhibition around the disc is measured in millimeters.

Mechanism of Action and Signaling Pathways

This compound

The precise mechanism of action for this compound is still under investigation, but it is believed to involve one or more of the following:

  • Disruption of Cell Membrane: this compound may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1][2]

  • Enzyme Inhibition: It is suggested that this compound may inhibit crucial bacterial enzymes, thereby disrupting essential metabolic pathways necessary for bacterial survival.[1][2]

Commercial Antibiotics

Commercial antibiotics have well-defined mechanisms of action that target specific bacterial structures or processes.

  • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, leading to inhibition of protein synthesis.

  • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

  • Ampicillin (β-Lactam): Inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan.

Visualizations

G Experimental Workflow: Minimum Inhibitory Concentration (MIC) Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agent in microtiter plate C Inoculate microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35-37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC Determination.

G Proposed Mechanisms of Antimicrobial Action cluster_this compound This compound cluster_antibiotic Commercial Antibiotic (e.g., Ciprofloxacin) D1 This compound D2 Disruption of Cell Membrane Integrity D1->D2 D3 Inhibition of Essential Enzymes D1->D3 D4 Bacterial Cell Death D2->D4 D3->D4 A1 Ciprofloxacin A2 Inhibition of DNA Gyrase/Topoisomerase IV A1->A2 A3 Blocks DNA Replication and Repair A2->A3 A4 Bacterial Cell Death A3->A4

Caption: Mechanisms of Antimicrobial Action.

References

Assessing the Potential Synergistic Effects of Davanone with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a naturally occurring sesquiterpenoid found in the essential oil of Artemisia pallens (Davana), has garnered interest for its potential anticancer properties.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell growth and induce programmed cell death. This guide provides a comparative overview of this compound's established anticancer activities and explores its potential for synergistic application with conventional chemotherapy drugs. Due to a lack of direct experimental studies on this compound in combination with chemotherapeutics, this guide will leverage data from monotherapy studies and provide a framework for assessing potential synergy, using methodologies and data presentation formats from analogous studies on other natural compounds.

Part 1: Anticancer Activity of this compound Monotherapy

Research indicates that this compound exhibits significant anticancer potential, primarily investigated in ovarian cancer cell lines. Its mechanism of action involves the induction of apoptosis and inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

Table 1: Summary of this compound's Anticancer Effects (Monotherapy)

ParameterCell LineKey FindingsReference
Cell Viability OVCAR-3Dose- and time-dependent inhibition of cell viability.[2][3]
Apoptosis OVCAR-3Increased percentage of apoptotic cells with increasing doses; mediated by increased activity of caspases-3, -8, and -9, and an increased Bax/Bcl-2 ratio.[2]
Cell Migration & Invasion OVCAR-3Significant inhibition of migratory and invasive potential.[2]
Signaling Pathway OVCAR-3Blocks the PI3K/AKT/MAPK signaling pathway.[2]
Part 2: Framework for Assessing this compound-Chemotherapy Synergy

To objectively assess the synergistic effects of this compound with chemotherapy drugs such as cisplatin (B142131), doxorubicin, or paclitaxel (B517696), a series of in vitro experiments are required. The goal is to determine if the combination of this compound and a chemotherapy agent results in a greater anticancer effect than the sum of their individual effects. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard metric for this, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Illustrative Data for Assessing Synergy of this compound with a Chemotherapy Drug (e.g., Cisplatin)

TreatmentCell LineIC50 (µM)Combination Index (CI)Apoptosis Rate (%)
This compound e.g., OVCAR-3Experimental ValueN/AExperimental Value
Cisplatin e.g., OVCAR-3Experimental ValueN/AExperimental Value
This compound + Cisplatin e.g., OVCAR-3Experimental ValueCalculated ValueExperimental Value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are key experimental protocols adapted from studies on this compound and synergistic drug combinations.

1. Cell Viability Assay (CCK-8 Assay)

  • Purpose: To determine the cytotoxic effects of this compound, a chemotherapy drug, and their combination on cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., OVCAR-3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound alone, the chemotherapy drug alone, and their combination at fixed molar ratios.

    • Incubate the plates for specified time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.

2. Apoptosis Quantification (Annexin V-FITC/PI Staining)

  • Purpose: To quantify the percentage of cells undergoing apoptosis after treatment.

  • Protocol:

    • Treat cells with the IC50 concentrations of this compound, the chemotherapy drug, and their combination for 48 hours.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis

  • Purpose: To investigate the effect of the treatments on the expression of proteins involved in key signaling pathways (e.g., PI3K/AKT/MAPK, apoptosis-related proteins).

  • Protocol:

    • Treat cells with the compounds for the desired time and lyse them to extract total proteins.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-PI3K, total PI3K, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

G cluster_0 In Vitro Synergy Assessment start Cancer Cell Culture (e.g., OVCAR-3) treatment Treatment with: - this compound (D) - Chemo Drug (C) - Combination (D+C) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western ic50 Determine IC50 Values viability->ic50 ci Calculate Combination Index (CI) ic50->ci result Data Analysis: Synergy, Additivity, or Antagonism ci->result apoptosis->result western->result

Caption: Workflow for evaluating the synergistic effects of this compound and chemotherapy.

Signaling Pathway Modulated by this compound

G This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT MAPK MAPK PI3K->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Proliferation

Caption: this compound inhibits the PI3K/AKT/MAPK signaling pathway to promote apoptosis.

While direct evidence for the synergistic effects of this compound with chemotherapy is currently lacking, its demonstrated anticancer activity and its mechanism of targeting the PI3K/AKT/MAPK pathway suggest a strong potential for combination therapies.[2] This pathway is a well-known mediator of chemoresistance, and its inhibition by this compound could sensitize cancer cells to conventional chemotherapy agents. The experimental framework provided in this guide offers a robust approach for future studies to quantify this potential synergy, which could pave the way for developing more effective and less toxic cancer treatment regimens. Further research is imperative to validate these hypotheses and translate preclinical findings into clinical applications.

References

Independent Validation of Davanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the original non-stereospecific synthesis of Davanone and a modern, stereoselective approach. Detailed experimental protocols and quantitative data are presented to offer a clear evaluation of the methodologies.

This compound, a sesquiterpenoid found in the essential oil of Artemisia pallens, has garnered interest for its potential pharmacological applications. The evolution of its chemical synthesis from early non-stereospecific methods to more recent stereoselective strategies highlights advancements in organic chemistry. This guide compares a foundational 1970 synthesis with a contemporary, concise total synthesis, offering insights into improvements in efficiency, stereocontrol, and overall yield.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data from two distinct syntheses of this compound: the non-stereospecific method published by Birch, Corrie, and Subba Rao in 1970 and the stereoselective total synthesis developed by Vosburg and coworkers in 2009.

StepBirch, Corrie, & Subba Rao (1970) Synthesis of (±)-DavanoneVosburg et al. (2009) Synthesis of (+)-Davanone
Starting Material LinaloolGeranyl Acetate (B1210297)
1 Linalool → Linalyl AcetateGeranyl Acetate → (E)-8-hydroxy-2,6-dimethylocta-2,6-dien-1-yl acetate
Yield90%71%
2 Linalyl Acetate → Dihydrolinalool(E)-8-hydroxy-2,6-dimethylocta-2,6-dien-1-yl acetate → (E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-yl acetate
Yield95%98%
3 Dihydrolinalool → Tetrahydrolinalool (B1194170)(E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-yl acetate → (S,E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-ol
YieldQuantitative95%
4 Tetrahydrolinalool → Dehydrolinalool(S,E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-ol → (S,E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dienal
Yield60%85%
5 Dehydrolinalool → (±)-Davanone(S,E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dienal → Ethyl (2R,3S)-2-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3,7-dimethylocta-1,6-dienoate
Yield25% (of a mixture)75%
6 Ethyl (2R,3S)-2-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3,7-dimethylocta-1,6-dienoate → Ethyl (2S,3R,5R)-3-hydroxy-5-(prop-1-en-2-yl)-2,5-dimethyltetrahydrofuran-2-carboxylate
Yield78%
7 Ethyl (2S,3R,5R)-3-hydroxy-5-(prop-1-en-2-yl)-2,5-dimethyltetrahydrofuran-2-carboxylate → (2S,3R,5R)-3-hydroxy-N-methoxy-N,2,5-trimethyl-5-(prop-1-en-2-yl)tetrahydrofuran-2-carboxamide
Yield95%
8 (2S,3R,5R)-3-hydroxy-N-methoxy-N,2,5-trimethyl-5-(prop-1-en-2-yl)tetrahydrofuran-2-carboxamide → (+)-Davanone
Yield86%
Overall Yield ~12.8%~36.5%
Stereoselectivity Non-stereospecific (mixture of four isomers)Stereoselective (produces (+)-Davanone)
Final Purity Not explicitly stated, required chromatographic separationHigh purity confirmed by NMR and optical rotation

Experimental Protocols

Birch, Corrie, & Subba Rao (1970) Non-Stereospecific Synthesis

The synthesis begins with the commercially available monoterpene alcohol, linalool.

  • Linalyl Acetate: Linalool is acetylated using a mixture of acetic anhydride (B1165640) and pyridine (B92270) to yield linalyl acetate.

  • Dihydrolinalool: Linalyl acetate is then subjected to oxymercuration-demercuration to afford dihydrolinalool.

  • Tetrahydrolinalool: Catalytic hydrogenation of dihydrolinalool leads to the formation of tetrahydrolinalool.

  • Dehydrolinalool: Dehydration of tetrahydrolinalool using oxalic acid yields dehydrolinalool.

  • (±)-Davanone: The final step involves the acid-catalyzed cyclization of dehydrolinalool, which results in a mixture of four diastereomers of this compound. This mixture requires separation by chromatography to isolate (±)-davanone.

Vosburg et al. (2009) Stereoselective Total Synthesis of (+)-Davanone

This modern approach utilizes geranyl acetate as the starting material and employs several stereoselective reactions.

  • Allylic Hydroxylation: Geranyl acetate undergoes allylic hydroxylation using selenium dioxide to produce (E)-8-hydroxy-2,6-dimethylocta-2,6-dien-1-yl acetate.

  • Silyl (B83357) Ether Protection: The primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Enantioselective Epoxidation: A Sharpless asymmetric epoxidation of the trisubstituted alkene is performed, followed by reductive workup to yield the corresponding diol, which is then selectively protected to give (S,E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-ol.

  • Oxidation: The alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane.

  • Aza-Baylis-Hillman Reaction: The aldehyde undergoes an aza-Baylis-Hillman reaction with ethyl 2-((tert-butyldimethylsilyl)oxy)acrylate, catalyzed by a chiral phosphine, to afford ethyl (2R,3S)-2-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3,7-dimethylocta-1,6-dienoate.

  • Cyclization: An intramolecular oxy-Michael addition, promoted by a Lewis acid, results in the formation of the tetrahydrofuran (B95107) ring.

  • Weinreb Amide Formation: The ester is converted to the corresponding Weinreb amide.

  • Grignard Addition and Deprotection: The synthesis is completed by the addition of isopropenylmagnesium bromide to the Weinreb amide, followed by deprotection of the silyl ether to yield (+)-Davanone.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthesis, the following diagrams were generated using the DOT language.

Birch_1970_Synthesis Linalool Linalool LinalylAcetate Linalyl Acetate Linalool->LinalylAcetate Ac₂O, Py Dihydrolinalool Dihydrolinalool LinalylAcetate->Dihydrolinalool 1. Hg(OAc)₂, H₂O 2. NaBH₄ Tetrahydrolinalool Tetrahydrolinalool Dihydrolinalool->Tetrahydrolinalool H₂, Pd/C Dehydrolinalool Dehydrolinalool Tetrahydrolinalool->Dehydrolinalool Oxalic Acid This compound (±)-Davanone Mixture Dehydrolinalool->this compound H⁺ Vosburg_2009_Synthesis GeranylAcetate Geranyl Acetate Step1 Allylic Hydroxylation GeranylAcetate->Step1 SeO₂ Step2 Silyl Protection Step1->Step2 TBSCl, Imidazole Step3 Sharpless Epoxidation Step2->Step3 Ti(OⁱPr)₄, (+)-DET, t-BuOOH Step4 Oxidation Step3->Step4 DMP Step5 Aza-Baylis-Hillman Step4->Step5 Chiral Phosphine Step6 Cyclization Step5->Step6 Lewis Acid Step7 Weinreb Amide Formation Step6->Step7 Me(MeO)NH·HCl, i-PrMgCl Step8 (+)-Davanone Step7->Step8 1. IsopropenylMgBr 2. TBAF

Replicating in vitro anticancer findings of Davanone in a second laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two independent laboratory studies investigating the anticancer properties of the natural terpenoid Davanone. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of experimental data and protocols, facilitating the assessment of this compound's potential as a therapeutic agent.

The natural sesquiterpenoid this compound has emerged as a compound of interest in oncology research, with studies demonstrating its potential to inhibit cancer cell growth. This guide provides a comprehensive comparison of the in vitro anticancer findings of this compound from two independent research laboratories. The first study, conducted at the Department of Obstetrics and Gynecology at Wuhan Children's Hospital, investigated the effects of this compound on the human ovarian cancer cell line OVACAR-3. The second study, from the Department of Hematology at Tongji Hospital, explored its impact on the human acute myeloid leukemia (AML) cell line NCI-H526. Both institutions are affiliated with Tongji Medical College of Huazhong University of Science and Technology in Wuhan, China.

This guide summarizes the quantitative data from both studies in structured tables, offers detailed experimental protocols for key assays, and presents visual diagrams of the investigated signaling pathways and experimental workflows to provide a clear and objective comparison of the findings.

Quantitative Data Comparison

The following tables present a side-by-side comparison of the quantitative data obtained from the two studies.

Table 1: Cell Viability (MTT/CCK-8 Assay)

LaboratoryCell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability
Lab 1 (Ovarian Cancer) OVACAR-31024~90%
2024~70%
4024~50%
8024~20%
1048~85%
2048~60%
4048~40%
8048~10%
Lab 2 (AML) NCI-H526524Not specified
1024Not specified
2024Not specified
(Normal AML-193)5, 10, 2024No significant toxicity

Note: Specific percentage values for Lab 2 were not detailed in the publication beyond a graphical representation indicating a dose-dependent decrease.

Table 2: Apoptosis Rate (Annexin V-FITC/PI Staining)

LaboratoryCell LineThis compound Concentration (µM)% Apoptotic Cells (Early + Late)
Lab 1 (Ovarian Cancer) OVACAR-30~6%
10Not specified
40Not specified
80~25%
Lab 2 (AML) NCI-H52601.2%
512.5%
1017.8%
2024.12%

Table 3: Effects on Key Apoptotic and Signaling Proteins (Western Blot)

LaboratoryCell LineProteinThis compound Effect
Lab 1 (Ovarian Cancer) OVACAR-3BaxIncreased
Bcl-2Decreased
Caspase-3Increased
Caspase-8Increased
Caspase-9Increased
PI3KDecreased
p-PI3KDecreased
AKTDecreased
p-AKTDecreased
MAPKDecreased
p-MAPKDecreased
Lab 2 (AML) NCI-H526BaxIncreased
Bcl-2Decreased
Caspase-3Increased
PI3KExpression altered
AKTExpression altered
MAPKExpression altered

Experimental Protocols

This section provides a detailed description of the methodologies used in the key experiments cited in both studies.

Cell Culture
  • Lab 1 (Ovarian Cancer): The human ovarian cancer cell line OVACAR-3 was cultured in a suitable medium, although the specific medium was not mentioned in the provided text.

  • Lab 2 (AML): The human acute myeloid leukemia cell line NCI-H526 and the normal AML-193 cell line were used. The specific culture medium was not detailed.

Cell Viability Assay
  • Lab 1 (Ovarian Cancer): A Cell Counting Kit-8 (CCK-8) assay was performed to assess cell viability.

  • Lab 2 (AML): An MTT assay was used to determine the cytotoxic effects of this compound.

Apoptosis Assays
  • Lab 1 (Ovarian Cancer): Apoptosis was initially detected using Acridine Orange (AO)/Ethidium Bromide (EB) dual staining. Quantification of apoptosis was achieved through an Annexin V-FITC/Propidium Iodide (PI) staining assay followed by flow cytometry.[1]

  • Lab 2 (AML): Apoptosis was studied using DAPI staining and Annexin V/PI staining followed by flow cytometry.[2]

Mitochondrial Membrane Potential (MMP) Assay
  • Lab 1 (Ovarian Cancer): The MMP of ovarian cancer cells was studied via flow cytometric analysis.[1]

  • Lab 2 (AML): The effect on MMP was investigated through flow cytometry.[2]

Cell Migration and Invasion Assays
  • Lab 1 (Ovarian Cancer): The potential of this compound to inhibit cell migration and invasion was monitored using a transwell assay.[1]

  • Lab 2 (AML): Cell migration and invasion were determined by a wound healing assay and a cell invasion assay, respectively.[2]

Western Blotting
  • Lab 1 (Ovarian Cancer): Western blotting was used to study the PI3K/AKT/MAPK pathway. After treatment with this compound, OVACAR-3 cells were harvested, and proteins were extracted. Approximately 40 μg of protein from each lysate was separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies against Bax, Bcl-2, caspases, and proteins of the PI3K/AKT/MAPK pathway, followed by incubation with secondary antibodies.

  • Lab 2 (AML): Western blotting was performed to study the expression of apoptosis-related proteins (Bax, Bcl-2, caspase-3) and proteins associated with the PI3K/AKT/MAPK signaling pathway. Cell lysates were prepared after exposing NCI-H526 cells to this compound for 12 hours.

Visualizations

The following diagrams illustrate the experimental workflows and the signaling pathway implicated in the anticancer effects of this compound.

experimental_workflow cluster_lab1 Laboratory 1: Ovarian Cancer (OVACAR-3) cluster_lab2 Laboratory 2: Acute Myeloid Leukemia (NCI-H526) L1_start This compound Treatment L1_cck8 CCK-8 Assay (Cell Viability) L1_start->L1_cck8 L1_clonogenic Clonogenic Assay L1_start->L1_clonogenic L1_aoeb AO/EB Staining (Apoptosis Detection) L1_start->L1_aoeb L1_annexin Annexin V-FITC/PI (Apoptosis Quantification) L1_start->L1_annexin L1_mmp MMP Assay (Flow Cytometry) L1_start->L1_mmp L1_transwell Transwell Assay (Migration/Invasion) L1_start->L1_transwell L1_wb Western Blot (Signaling Proteins) L1_start->L1_wb L2_start This compound Treatment L2_mtt MTT Assay (Cell Viability) L2_start->L2_mtt L2_dapi DAPI Staining (Apoptosis Detection) L2_start->L2_dapi L2_annexin Annexin V/PI (Apoptosis Quantification) L2_start->L2_annexin L2_mmp_ros MMP & ROS Assay (Flow Cytometry) L2_start->L2_mmp_ros L2_wound Wound Healing (Migration) L2_start->L2_wound L2_invasion Invasion Assay L2_start->L2_invasion L2_wb Western Blot (Signaling Proteins) L2_start->L2_wb

Experimental workflows in the two laboratories.

signaling_pathway cluster_pathway PI3K/AKT/MAPK Signaling Pathway cluster_apoptosis Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspases (-9, -8, -3) Bax->Caspases Caspases->Apoptosis

References

A Comparative Safety Profile Analysis: Davanone vs. Standard Ovarian Cancer Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of the investigational sesquiterpene, Davanone, against established first-line chemotherapeutic agents for ovarian cancer. The comparison is based on available preclinical data for this compound and extensive clinical data for standard-of-care medications. A significant disparity in the depth and nature of the available data exists; this compound's safety profile is in the early, non-clinical stages of investigation, whereas the profiles of comparator drugs are well-documented through years of clinical use.

Executive Summary

This compound, a natural product, has demonstrated potential anti-cancer properties in preclinical studies, notably against ovarian cancer cell lines. Its purported mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways such as PI3K/AKT/MAPK. In contrast, standard-of-care chemotherapies for ovarian cancer, primarily platinum-based agents (Carboplatin, Cisplatin) and taxanes (Paclitaxel), are highly effective cytotoxic agents with well-characterized and often severe adverse effect profiles. This document aims to juxtapose the nascent safety information for this compound with the established clinical safety data of these conventional drugs to offer a preliminary comparative perspective for research and development professionals.

Comparative Safety Data

The following table summarizes the known adverse effects of standard ovarian cancer chemotherapies and the limited preclinical safety data available for this compound.

Adverse Effect CategoryThis compound (Preclinical Data)Carboplatin (Clinical Data)Paclitaxel (Clinical Data)Cisplatin (Clinical Data)Doxorubicin (Clinical Data)
Hematological No data available.Severe myelosuppression (dose-limiting), thrombocytopenia, neutropenia, leukopenia, anemia.[1][2]Severe neutropenia (dose-limiting), leukopenia, thrombocytopenia, anemia.[3][4]Myelosuppression (less severe than carboplatin).Myelosuppression (leukopenia, neutropenia, anemia, thrombocytopenia).[5][6]
Gastrointestinal No data available.Nausea and vomiting (can be severe), diarrhea, constipation, abdominal pain.[1]Nausea, vomiting, diarrhea, mucositis.[3]Severe nausea and vomiting , diarrhea.[7][8]Nausea and vomiting , mucositis (stomatitis), diarrhea, stomach pain.[5][6][9]
Neurological Predicted to cross the blood-brain barrier in silico.[10]Peripheral neuropathy (paresthesias, decreased reflexes), ototoxicity (less common than cisplatin).[1]Peripheral neuropathy (dose-dependent), arthralgia, myalgia.[3][4]Peripheral neuropathy (can be irreversible), ototoxicity (hearing loss, tinnitus), dizziness.[8]Peripheral neuropathy (tingling, numbness, pain in hands and feet).[6]
Renal No data available.Mild to moderate nephrotoxicity (less than cisplatin).[2]Generally low risk of direct nephrotoxicity.Significant nephrotoxicity (dose-limiting), electrolyte disturbances.[8]Red discoloration of urine (not indicative of toxicity).
Cardiovascular No data available.Rare instances of cardiac events.Bradycardia, hypotension (during infusion), rare severe cardiac events.[3]Rare reports of cardiac events.Cardiotoxicity (acute and chronic, can lead to congestive heart failure, dose-limiting).[5][6]
Hypersensitivity No data available.Allergic reactions (rash, itching, fever), rare anaphylaxis.Severe hypersensitivity reactions (anaphylaxis), flushing, rash.[3]Allergic reactions (rash, hives, itching), anaphylaxis.[10]Rash, itching.
Dermatological No specific data. Sesquiterpenes as a class can cause contact dermatitis.Alopecia (hair loss).Alopecia (common), skin rashes.[3]Skin rash.Alopecia , skin and nail changes, hand-foot syndrome.[5]
Other In silico prediction of no mutagenicity (AMES test).[10] Oral rat acute toxicity (LD50) predicted at 1.997 g/kg.[10]Fatigue, loss of appetite, risk of secondary malignancies.Fatigue, risk of infection, injection site reactions.[3][4]Fatigue, loss of appetite, risk of secondary malignancies (leukemia).[7]Fatigue, increased risk of secondary malignancies (leukemia).[5][9]

Experimental Protocols and Methodologies

Detailed experimental protocols for the clinical safety evaluation of Carboplatin, Paclitaxel, Cisplatin, and Doxorubicin are extensive and can be found in their respective prescribing information and numerous clinical trial publications. Safety monitoring in clinical practice typically involves:

  • Baseline and periodic complete blood counts to monitor for myelosuppression.

  • Serum creatinine (B1669602) and BUN measurements to assess renal function.

  • Liver function tests .

  • Audiometry for patients receiving platinum-based agents to monitor for ototoxicity.

  • Neurological examinations to detect signs of peripheral neuropathy.

  • Echocardiograms or MUGA scans to monitor cardiac function for patients receiving doxorubicin.[5]

For this compound, specific in vivo toxicology study protocols are not publicly available. However, a theoretical preclinical safety assessment workflow would include:

  • In vitro cytotoxicity assays on a panel of healthy human cell lines to determine baseline toxicity.

  • In vitro genotoxicity assays (e.g., Ames test, mouse lymphoma assay) to assess mutagenic potential.

  • Acute toxicity studies in two rodent species (e.g., rat, mouse) via the intended clinical route of administration to determine the maximum tolerated dose (MTD) and LD50.

  • Repeat-dose toxicology studies (sub-chronic and chronic) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL).

  • Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Reproductive and developmental toxicology studies .

  • Carcinogenicity studies (long-term studies in rodents).

Visualizations

Signaling Pathways and Experimental Workflows

Davanone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates MAPK MAPK AKT->MAPK Activates Bcl-2 Bcl-2 MAPK->Bcl-2 Promotes Bax Bax Caspases Caspases Bax->Caspases Activates Bcl-2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->MAPK Inhibits This compound->Bax Upregulates This compound->Bcl-2 Downregulates Growth_Factors Growth Factors Growth_Factors->Receptor Preclinical_Safety_Workflow Start New Compound (e.g., this compound) In_Vitro_Tox In Vitro Toxicology (Cytotoxicity, Genotoxicity) Start->In_Vitro_Tox Acute_Tox Acute Toxicity Studies (Rodents, MTD/LD50) In_Vitro_Tox->Acute_Tox Decision1 Acceptable Profile? Acute_Tox->Decision1 Repeat_Dose_Tox Repeat-Dose Toxicology (Rodent & Non-Rodent, NOAEL) Decision1->Repeat_Dose_Tox Yes Stop1 Stop Development Decision1->Stop1 No Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose_Tox->Safety_Pharm Decision2 Acceptable Profile? Safety_Pharm->Decision2 IND_Enabling IND-Enabling Studies (Reproductive Tox, Carcinogenicity) Decision2->IND_Enabling Yes Stop2 Stop Development Decision2->Stop2 No Clinical_Trials Phase I Clinical Trials IND_Enabling->Clinical_Trials

References

A Pre-Clinical Comparative Analysis of Davanone's Therapeutic Potential in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative guide based on available pre-clinical data. Davanone is an investigational compound and has not been evaluated in human clinical trials. The information presented herein is for research and informational purposes only and should not be construed as medical advice.

Introduction

This compound, a sesquiterpenoid found in the essential oil of Artemisia pallens (Davana), has garnered scientific interest for its potential therapeutic properties. This guide offers a meta-analysis of the existing pre-clinical data on this compound's efficacy, comparing it with established therapeutic agents in the fields of oncology and inflammation. The objective is to provide a clear, data-driven overview to inform further research and development efforts.

I. Anti-Cancer Efficacy: Ovarian Cancer

Preliminary in-vitro studies have investigated this compound's potential as an anti-cancer agent, with a focus on ovarian cancer. This section compares the cytotoxic effects of this compound with Cisplatin (B142131), a standard-of-care chemotherapy agent, in the human ovarian cancer cell line OVACAR-3.

Data Presentation
CompoundCell LineAssayEndpointResult (µM)Reference(s)
This compound OVACAR-3CCK-8IC50~40 (at 24h)[1]
Cisplatin OVACAR-3MTTIC5013.18 (at 24h)[2]
Cisplatin OVCAR-3Not SpecifiedIC50152[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This compound Cytotoxicity Assay (CCK-8) [1]

  • Cell Culture: Human ovarian cancer cells (OVACAR-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 10, 40, and 80 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells. The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The concentration of this compound that inhibited cell viability by 50% (IC50) was calculated.

Cisplatin Cytotoxicity Assay (MTT) [2]

  • Cell Culture: Human ovarian cancer cells (OVCAR-3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells were treated with various concentrations of cisplatin for 24, 48, and 72 hours.

  • Viability Assessment: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.

  • Data Analysis: The IC50 value was calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

This compound has been shown to induce apoptosis in ovarian cancer cells by targeting the PI3K/AKT/MAPK signaling pathway.[1]

PI3K_AKT_MAPK_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation MAPK->Apoptosis inhibits

This compound's inhibitory effect on the PI3K/AKT/MAPK pathway.

In_Vitro_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Ovarian Cancer Cells (OVACAR-3) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Add_this compound Add varying concentrations of this compound Seeding->Add_this compound Incubation Incubate for 24, 48, 72 hours Add_this compound->Incubation Viability_Assay Perform CCK-8 or MTT Assay Incubation->Viability_Assay Data_Collection Measure Absorbance Viability_Assay->Data_Collection IC50_Calculation Calculate IC50 Data_Collection->IC50_Calculation

General workflow for in-vitro cytotoxicity testing.

II. Anti-Inflammatory Efficacy

This compound has demonstrated anti-inflammatory properties in pre-clinical models by inhibiting the production of pro-inflammatory cytokines. This section compares its effects with the well-established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Diclofenac (a nonsteroidal anti-inflammatory drug - NSAID).

Data Presentation
CompoundCell TypeStimulantCytokine InhibitedEndpointResultReference(s)
cis-Davanone Primary MacrophagesLPSTNF-α, IL-6% InhibitionDose-dependent[4]
Dexamethasone RAW 264.7 MacrophagesLPSTNF-αIC50Not explicitly stated
Dexamethasone Human MonocytesLPSIL-6% InhibitionDose-dependent
Diclofenac RAW 264.7 MacrophagesLPS + IFN-γNO (surrogate for inflammation)% InhibitionDose-dependent
Diclofenac HepatocytesTNF-αNF-κB activation-Inhibited

LPS (Lipopolysaccharide) is a component of gram-negative bacteria used to induce an inflammatory response in in-vitro models. IFN-γ (Interferon-gamma) is a cytokine that can also induce an inflammatory response. NO (Nitric Oxide) is a signaling molecule involved in inflammation.

Experimental Protocols

This compound Anti-inflammatory Assay [4]

  • Cell Isolation: Primary macrophages were isolated from mice.

  • Treatment: Cells were pre-treated with cis-Davanone for a specified period.

  • Stimulation: Inflammation was induced by treating the cells with Lipopolysaccharide (LPS).

  • Cytokine Measurement: The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage inhibition of cytokine production by cis-Davanone compared to the LPS-only control was calculated.

Dexamethasone/Diclofenac Anti-inflammatory Assays (General Protocol)

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured.

  • Treatment: Cells are pre-incubated with various concentrations of the test compound (Dexamethasone or Diclofenac).

  • Stimulation: An inflammatory response is induced using LPS or a combination of LPS and IFN-γ.

  • Endpoint Measurement: The levels of pro-inflammatory markers such as TNF-α, IL-6, or nitric oxide (measured as nitrite (B80452) in the supernatant using the Griess reagent) are quantified.

  • Data Analysis: The IC50 values or percentage inhibition at different concentrations are determined.

Logical Relationship Diagram

Anti_Inflammatory_Comparison Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Pro_inflammatory_Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Pro_inflammatory_Cytokines This compound This compound This compound->Pro_inflammatory_Cytokines inhibits Dexamethasone Dexamethasone Dexamethasone->Pro_inflammatory_Cytokines inhibits Diclofenac Diclofenac Diclofenac->Pro_inflammatory_Cytokines inhibits

Inhibition of pro-inflammatory cytokine release by test compounds.

Summary and Future Directions

The available pre-clinical data suggests that this compound exhibits potential anti-cancer and anti-inflammatory properties in in-vitro settings. In ovarian cancer cells, this compound induces cell death, albeit at a higher concentration than the established chemotherapeutic agent, cisplatin. Its mechanism of action appears to involve the inhibition of the PI3K/AKT/MAPK signaling pathway. In models of inflammation, this compound effectively reduces the secretion of key pro-inflammatory cytokines.

It is important to note that the current data is preliminary and derived from laboratory-based studies. Further research is warranted to:

  • Determine the IC50 values of this compound in a broader range of cancer cell lines.

  • Conduct in-vivo studies in animal models to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Elucidate the precise molecular mechanisms underlying its anti-inflammatory effects.

  • Perform head-to-head comparative studies with a wider range of established drugs in standardized assays.

This comparative guide highlights the nascent therapeutic potential of this compound. While the initial findings are promising, comprehensive pre-clinical and eventual clinical investigations are essential to ascertain its true therapeutic value and position it relative to existing treatment options.

References

Comparative transcriptomics of cells treated with Davanone versus a control

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Transcriptomic Analysis of Davanone Treatment

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a representative comparative transcriptomic study design for evaluating the effects of this compound, a naturally occurring sesquiterpene, on cancer cells. Due to the current absence of publicly available transcriptomic data for this compound-treated cells, this document serves as a detailed template. It outlines the expected data structure, a robust experimental protocol, and key biological pathways identified as targets of this compound in published literature.

Data Presentation: A Template for Transcriptomic Analysis

Quantitative data from a comparative transcriptomics experiment, such as RNA-sequencing (RNA-seq), is typically summarized to highlight differentially expressed genes (DEGs) between the treatment and control groups. The table below represents a standard format for presenting such data.

Table 1: Representative Summary of Differentially Expressed Genes in Ovarian Cancer Cells Treated with this compound vs. Control.

Gene SymbolGene DescriptionLog2 Fold Changep-valueAdjusted p-value (FDR)
AKT1AKT Serine/Threonine Kinase 1-1.80.0010.005
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha-1.50.0030.009
MAPK1Mitogen-Activated Protein Kinase 1-1.60.0020.007
CASP3Caspase 32.1<0.001<0.001
BAXBCL2 Associated X, Apoptosis Regulator1.90.0010.005
BCL2BCL2 Apoptosis Regulator-2.0<0.001<0.001
CDKN1ACyclin Dependent Kinase Inhibitor 1A1.70.0040.012
MMP9Matrix Metallopeptidase 9-2.2<0.001<0.001

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected outcomes from the known biological activities of this compound, including its inhibitory effects on the PI3K/AKT/MAPK pathway and induction of apoptosis.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings. The following protocol outlines a standard workflow for a comparative transcriptomic analysis using RNA-seq.

Cell Culture and this compound Treatment
  • Cell Line: Human ovarian cancer cell line (e.g., OVACAR-3).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing either this compound (e.g., at a pre-determined IC50 concentration) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Cells are incubated for a specified time period (e.g., 24 or 48 hours) to allow for changes in gene expression.

  • Replicates: The experiment is performed with a minimum of three biological replicates for both the this compound-treated and control groups.

RNA Extraction and Quality Control
  • Harvesting: Cells are washed with PBS and then lysed directly in the culture wells using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • Extraction: Total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes a DNase I treatment step to remove any contaminating genomic DNA.

  • Quality Control: The quantity and quality of the extracted RNA are assessed.

    • Concentration: Measured using a spectrophotometer (e.g., NanoDrop).

    • Purity: Assessed by the A260/A280 and A260/A230 ratios.

    • Integrity: Evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is typically recommended for RNA-seq.

RNA-Sequencing Library Preparation and Sequencing
  • Library Preparation: A starting amount of 1 µg of total RNA per sample is typically used. mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented.

  • cDNA Synthesis: First-strand cDNA is synthesized using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis.

  • Ligation and Amplification: The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The adapter-ligated fragments are then amplified by PCR to create the final cDNA library.

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq or HiSeq) to generate paired-end reads of a specified length (e.g., 150 bp).

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The clean reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: The gene counts are used to identify differentially expressed genes between the this compound-treated and control groups using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the gene expression changes, Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed using tools like DAVID or GSEA.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative transcriptomics experimental workflow.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing cluster_3 Data Analysis cell_culture OVACAR-3 Cell Culture treatment This compound vs. Vehicle Control (n=3 replicates) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (RIN) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Illumina Sequencing library_prep->sequencing read_qc Read Quality Control & Trimming sequencing->read_qc alignment Alignment to Reference Genome read_qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis pathway_analysis Pathway & GO Enrichment deg_analysis->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.

This compound-Modulated Signaling Pathway

Studies have shown that this compound exhibits anticancer potential by targeting the PI3K/AKT/MAPK signaling pathway in ovarian cancer cells.[1] This pathway is a critical regulator of cell survival, proliferation, and migration. The diagram below illustrates how this compound may inhibit this pathway, leading to apoptosis.

G cluster_pathway PI3K/AKT/MAPK Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation This compound This compound This compound->PI3K This compound->AKT This compound->MAPK

Caption: Inhibition of the PI3K/AKT/MAPK pathway by this compound.

References

Safety Operating Guide

Proper Disposal of Davanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Davanone in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. While some safety data sheets (SDS) for isolated this compound may classify it as non-hazardous, related compounds and mixtures containing this compound, such as Davana Oil, are identified as hazardous to the aquatic environment with long-lasting effects.[1][2][3] Therefore, it is prudent to handle this compound with care and dispose of it as hazardous chemical waste.

Key Chemical and Physical Properties of this compound

A summary of important quantitative data for this compound is presented below. These properties inform the handling and disposal procedures.

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₂[4][5]
Molecular Weight236.35 g/mol [4][5][6]
Boiling Point (estimated)292 °C[6]
Flash Point (estimated)117.1 °C[6]
Water SolubilityPredicted to be low (0.031 g/L)

Experimental Protocols for Safe Disposal

1. Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

2. Spill Management:

In the event of a this compound spill, follow these steps:

  • Small Spills:

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Control the source of the spill if it is safe to do so.

    • Contain the spill using absorbent dikes or pads to prevent it from entering drains or waterways.[2]

    • Follow the procedure for small spills for cleanup.

3. Waste Collection and Storage:

  • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container. The label should include "Hazardous Waste" and "this compound".

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Disposal Procedure:

This compound waste must be disposed of as hazardous waste.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2][3]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Davanone_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_spill Spill or Routine Waste? ppe->assess_spill spill_cleanup Contain and Absorb Spill (e.g., with vermiculite) assess_spill->spill_cleanup Spill collect_waste Collect Waste in a Labeled Hazardous Waste Container assess_spill->collect_waste Routine Waste spill_cleanup->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste disposal_vendor Arrange for Licensed Hazardous Waste Disposal store_waste->disposal_vendor documentation Complete Waste Disposal Manifest disposal_vendor->documentation end Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Davanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal procedures for laboratory personnel working with Davanone. Adherence to these protocols is critical for ensuring personal safety and environmental compliance in research and development settings.

Hazard Identification and Summary

This compound is a sesquiterpenoid ketone. While some safety data sheets (SDS) may classify the pure substance as non-hazardous, related compounds and the oil it is derived from (Davana Oil) present known risks.[1][2] A conservative approach, treating the compound with appropriate caution, is recommended. Potential hazards include skin and eye irritation, and it may cause an allergic skin reaction.[2][3]

Hazard Profile of Related Compounds:

Hazard Classification Description GHS Hazard Statement
Skin Irritation Causes mild to moderate skin irritation upon contact.[2][4] H315
Allergic Skin Reaction May cause an allergic skin reaction (sensitization).[2][3] H317
Eye Irritation Causes serious eye irritation.[3][4] H319
Acute Aquatic Hazard Harmful to aquatic life.[2] H402
Chronic Aquatic Hazard Harmful to aquatic life with long-lasting effects.[2][3] H412

| Flammability | Combustible liquid.[2] | H227 |

Chemical and Physical Properties

Understanding the physical properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular FormulaC₁₅H₂₄O₂[1][5]
Molecular Weight236.35 g/mol [5][6]
Boiling Point (est.)292 °C[6]
Flash Point (est.)117.1 °C[6]
Vapor Pressure (est.)0.0006 mm Hg @ 25 °C
AppearanceOily Liquid

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical step in preventing chemical exposure.[7] Personnel must wear the minimum required PPE for any task involving this compound.

Task LevelEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Benchtop Operations (<10 mL, low energy)Safety glasses with side shieldsNitrile or neoprene glovesLong-sleeved lab coatNot required if handled in a certified chemical fume hood.
Solution Preparation & Transfers (>10 mL)Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatNot required if handled in a certified chemical fume hood.
High-Energy Operations (e.g., sonicating, heating)Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatRecommended to use a respirator with an organic vapor cartridge, even within a fume hood.[8]
Step-by-Step PPE Guidance:
  • Eye Protection : Always wear safety glasses with side shields at a minimum. For tasks involving potential splashes, such as transferring liquids, chemical splash goggles are mandatory.[9]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for tears or holes before each use. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after removal.[10]

  • Body Protection : A standard long-sleeved laboratory coat is required to protect from incidental contact. When handling larger quantities or performing tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection : All work with this compound should be performed inside a certified chemical fume hood to minimize inhalation of vapors.[9] If procedures could generate significant aerosols or vapors, or if engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risk and ensures compliance.

Safe Handling and Storage Workflow

Proper handling begins before the chemical is used and ends only after the work area is clean and waste is secured.

prep 1. Pre-Use Preparation - Review SDS - Assemble all materials ppe_don 2. Don Appropriate PPE - Goggles, Gloves, Lab Coat prep->ppe_don fume_hood 3. Work in Fume Hood - Verify airflow - Keep sash at lowest safe level ppe_don->fume_hood handle 4. Handle this compound - Keep containers closed - Use secondary containment fume_hood->handle cleanup 5. Decontaminate & Clean - Wipe down work area - Segregate waste handle->cleanup ppe_doff 6. Doff PPE Correctly - Remove gloves last - Wash hands thoroughly cleanup->ppe_doff

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Procedural Steps for Handling:

  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to control vapor exposure.[7]

  • Safe Practices : Avoid skin and eye contact.[9] Do not eat, drink, or smoke in the laboratory. Keep containers tightly closed when not in use.

  • Storage : Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Ensure the container is clearly labeled.

Waste Disposal Plan

This compound and all contaminated materials must be disposed of as hazardous chemical waste. Never discharge this compound or its solutions into the sewer system, as it is harmful to aquatic life.[11][12]

Caption: Step-by-step workflow for the compliant disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation : Collect all materials contaminated with this compound, including unused product, solutions, contaminated gloves, pipette tips, and paper towels, in a dedicated hazardous waste container.[13]

  • Containerization : Use a chemically compatible, leak-proof container with a tight-fitting lid. Do not overfill the container.[14]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[11] Include the date when waste was first added.

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[13]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11][15] Do not attempt to dispose of the waste through other means.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

  • Skin Contact : Immediately remove contaminated clothing.[2] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Small Spills (in a fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent into a sealed, labeled hazardous waste container. Clean the area with soap and water.

  • Large Spills : Evacuate the immediate area and alert nearby personnel. Prevent the spill from entering drains.[12] Contact your institution's EHS or emergency response team for cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Davanone
Reactant of Route 2
Davanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.